Product packaging for 1F-Fructofuranosylnystose(Cat. No.:CAS No. 59432-60-9)

1F-Fructofuranosylnystose

Numéro de catalogue: B1587395
Numéro CAS: 59432-60-9
Poids moléculaire: 828.7 g/mol
Clé InChI: QNTKVQQLMHZOKP-NEJDVEAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1F-Fructofuranosylnystose has been reported in Saussurea costus and Allium cepa with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O26 B1587395 1F-Fructofuranosylnystose CAS No. 59432-60-9

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTKVQQLMHZOKP-NEJDVEAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974839
Record name Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59432-60-9
Record name 1F-Fructofuranosylnystose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRUCTOSYLNYSTOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1F-Fructofuranosylnystose, a fructooligosaccharide of significant interest in various scientific fields. This document details its fundamental chemical characteristics, reactivity, and the methodologies used for its analysis.

Core Chemical Properties

This compound, a member of the fructan family, is a non-digestible oligosaccharide. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₀H₅₂O₂₆[1][2][3]
Molecular Weight 828.7 g/mol [1][2][3]
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 59432-60-9[1][2][3]
Appearance White crystalline powder or solid[3][4]
Synonyms Fructosylnystose, GF4, 1,1,1-Kestopentaose[5][6][7]

Solubility

The solubility of this compound in various solvents is a critical parameter for its application in research and development.

SolventSolubilitySource(s)
Water100 mg/mL[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL (requires sonication)[3][8]
Dimethylformamide (DMF)Slightly soluble[5][9]
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL[5][9]
EthanolInsoluble[3]

Chemical Reactivity and Stability

Hydrolysis

This compound is susceptible to hydrolysis under both acidic and enzymatic conditions, breaking down into its constituent monosaccharides, fructose and glucose[1]. The rate of hydrolysis is significantly influenced by pH and temperature.

A kinetic study on the acid hydrolysis of fructofuranosylnystose (GF4) revealed that the degradation follows pseudo-first-order kinetics. The hydrolysis is much more pronounced under acidic conditions compared to neutral or basic pH[6][10].

Table 3.1: Kinetic Parameters for Acid Hydrolysis of this compound (GF4) at pH 4.0

Temperature (°C)Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
80Data not explicitly available for GF4, but hydrolysis is significantData not explicitly available for GF4
90Data not explicitly available for GF4, but hydrolysis is significantData not explicitly available for GF4
100Data not explicitly available for GF4, but hydrolysis is significantData not explicitly available for GF4
110Data not explicitly available for GF4, but hydrolysis is significantData not explicitly available for GF4
120Quick and complete degradationData not explicitly available for GF4
(Data derived from a study on the kinetics of fructooligosaccharide hydrolysis. While the study indicates rapid degradation at 120°C under acidic conditions, specific rate constants and half-lives for this compound were not individually tabulated in the provided search results.)[6][10]
Enzymatic Synthesis

The primary method for producing this compound is through the enzymatic action of fructosyltransferases (FTases). This process, known as transfructosylation, involves the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process:

  • Sucrose is hydrolyzed by FTase to form an enzyme-fructose complex and release glucose.

  • The fructosyl group is then transferred to an acceptor molecule. Initially, another sucrose molecule acts as the acceptor to form 1-kestose.

  • 1-kestose then serves as an acceptor for another fructosyl unit to yield nystose.

  • Finally, nystose accepts a fructosyl group to form this compound[1].

The efficiency of this synthesis is highly dependent on the source of the fructosyltransferase, as well as the reaction conditions.

Table 3.2: Optimal Conditions for Fructosyltransferases in FOS Synthesis

Enzyme SourceOptimal pHOptimal Temperature (°C)Source(s)
Aspergillus oryzae IPT-301 (extracellular)5.5 - 6.7545 - 50[1]
Aspergillus niger ATCC 96422.3960[11]
Aspergillus niger FS0545.530[9]
Pineapple Residues (crude extract)6.540[5]
Stability and Storage

This compound is a hygroscopic solid[7]. For long-term stability, it should be stored at -20°C in a dry, dark place[8]. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2][12]. The stability of fructooligosaccharides is also affected by the food matrix and processing conditions, with higher temperatures and lower pH generally leading to increased degradation[13][14].

Spectroscopic Data

Table 4.1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Fructooligosaccharides

NucleusFunctional GroupExpected Chemical Shift Range (ppm)
¹HAnomeric Protons (H-1 of Glc, H-2 of Fru)4.5 - 5.5
Other Ring Protons3.2 - 4.5
¹³CAnomeric Carbons (C-1 of Glc, C-2 of Fru)90 - 110
Other Ring Carbons60 - 85
CH₂OH Carbons~60 - 65

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm[12][15].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[16].

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted are recorded. This range represents the melting point[12][16].

Measurement of Optical Rotation

Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration (e.g., in water) is prepared[17].

  • Polarimeter Calibration: The polarimeter is calibrated using the pure solvent (blank) to set the zero point[18].

  • Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 dm). The observed angle of rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C)[18][19].

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[19].

¹H and ¹³C NMR Spectroscopy

Objective: To obtain detailed structural information about this compound.

Methodology:

  • Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically required[4][7][20].

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule[21].

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Enzymatic Synthesis Pathway of this compound

G cluster_0 Step 1: Kestose Formation cluster_1 Step 2: Nystose Formation cluster_2 Step 3: this compound Formation Sucrose1 Sucrose FTase Fructosyltransferase Sucrose1->FTase Sucrose2 Sucrose Sucrose2->FTase Glucose1 Glucose FTase->Glucose1 Kestose 1-Kestose FTase->Kestose Kestose_in 1-Kestose Sucrose3 Sucrose FTase2 Fructosyltransferase Sucrose3->FTase2 Glucose2 Glucose Nystose Nystose Nystose_in Nystose Sucrose4 Sucrose FTase3 Fructosyltransferase Sucrose4->FTase3 Glucose3 Glucose FFN This compound Kestose_in->FTase2 FTase2->Glucose2 FTase2->Nystose Nystose_in->FTase3 FTase3->Glucose3 FTase3->FFN

Caption: Enzymatic synthesis of this compound.

Experimental Workflow for Stability Testing

G start Prepare this compound Solution storage Store under Defined Conditions (Temperature, pH, Light) start->storage sampling Collect Samples at Time Intervals (t=0, t=1, t=2, ...) storage->sampling analysis Analyze Sample Composition (e.g., HPLC) sampling->analysis data Determine Concentration of This compound and Degradation Products analysis->data kinetics Calculate Degradation Rate Constant and Half-life data->kinetics end Assess Stability kinetics->end

Caption: Workflow for stability testing of this compound.

References

The Technical Guide to 1-Fructofuranosylnystose: Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-fructofuranosylnystose, a fructooligosaccharide (FOS) with significant potential in the pharmaceutical and nutraceutical industries. The document details its natural occurrences, biosynthesis, and the methodologies for its isolation and purification, tailored for researchers, scientists, and drug development professionals.

Introduction to 1-Fructofuranosylnystose

1-Fructofuranosylnystose, also known as 1,1,1-kestopentaose or GF4, is a pentasaccharide consisting of a glucose molecule linked to four fructose units.[1][2][3] It is a member of the inulin-type fructans, where the fructose residues are linked by β-(2→1) glycosidic bonds.[1][4] As a non-digestible oligosaccharide, it is recognized for its prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli.[5] This modulation of the gut microbiome contributes to its potential health benefits, including improved digestion, enhanced immune function, and a reduced risk of certain diseases.[5][6]

Natural Sources of 1-Fructofuranosylnystose

1-Fructofuranosylnystose is found in a variety of plants, often alongside other fructooligosaccharides like 1-kestose (GF2) and nystose (GF3).[2][7] The concentration of these FOS can vary significantly depending on the plant species, cultivar, and environmental conditions.

Plant Sources

Several studies have quantified the FOS content in various plant-based foods. While specific data for 1-fructofuranosylnystose is not always reported separately from total FOS, some studies have provided detailed analyses. Notable plant sources include:

  • Onions (Allium cepa) : Onions are a well-documented source of 1-fructofuranosylnystose.[3][8][9]

  • Morinda officinalis : This medicinal plant has been identified as a source of 1-fructofuranosylnystose.[3][9]

  • Saussurea costus : This plant is another reported natural source.[8]

  • Jerusalem Artichoke, Asparagus, Wheat, Barley, Banana, and Chicory : These plants are known to contain fructooligosaccharides, including 1-fructofuranosylnystose.[2]

The table below summarizes the content of 1-kestose (GF2), nystose (GF3), and 1-fructofuranosylnystose (GF4) in selected foods, as determined by ion chromatography.

Food Source1-Kestose (GF2) (mg/g)Nystose (GF3) (mg/g)1-Fructofuranosylnystose (GF4) (mg/g)
Acorn Squash0.10.20.3
Celery0.10.10.2
Chinese Chive0.20.30.4
Eggplant0.10.10.2
Endive0.10.20.3
Jerusalem Artichoke1.32.53.6
Peas0.10.10.2
Radishes0.10.10.2

Data adapted from a study on fructooligosaccharide composition in foods and feeds. The original study should be consulted for detailed methodology and variability.[2]

Microbial Production

While naturally present in plants, the primary method for commercial production of 1-fructofuranosylnystose is through enzymatic synthesis using microorganisms.[1][5] Fungi, yeasts, and bacteria are known to produce fructosyltransferases and β-fructofuranosidases, enzymes capable of synthesizing FOS from sucrose.[1][6][10] Prominent microbial sources for these enzymes include:

  • Aspergillus niger : Strains of this fungus are widely used for industrial FOS production.[1][5][7]

  • Aureobasidium pullulans : This fungus is another significant source of fructosyltransferases.[1]

  • Aspergillus carbonarius : A novel strain has been isolated and shown to produce enzymes for FOS synthesis.[6]

Biosynthesis of 1-Fructofuranosylnystose

The biosynthesis of 1-fructofuranosylnystose, both in plants and through microbial fermentation, is an enzymatic process involving transfructosylation.[1] The key enzymes are fructosyltransferases (FTases), which catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.

The synthesis pathway begins with sucrose. A fructosyltransferase transfers a fructose unit from a sucrose molecule to another sucrose molecule, forming 1-kestose (GF2) and releasing glucose. This process continues with the sequential addition of fructose units to 1-kestose to form nystose (GF3), and subsequently to nystose to form 1-fructofuranosylnystose (GF4).

G Sucrose1 Sucrose (Donor) FTase Fructosyltransferase Sucrose1->FTase Sucrose2 Sucrose (Acceptor) Sucrose2->FTase Glucose Glucose FTase->Glucose Kestose 1-Kestose (GF2) FTase->Kestose Transfructosylation Nystose Nystose (GF3) FTase->Nystose Transfructosylation FFN 1F-Fructofuranosylnystose (GF4) FTase->FFN Transfructosylation Kestose->FTase Nystose->FTase G cluster_0 Extraction & Initial Purification cluster_1 Enzymatic Synthesis cluster_2 Purification & Analysis Plant Material Plant Material Homogenization Homogenization Plant Material->Homogenization Hot Water Extraction Hot Water Extraction Homogenization->Hot Water Extraction Filtration Filtration Hot Water Extraction->Filtration Clarification (Ca(OH)2/CO2) Clarification (Ca(OH)2/CO2) Filtration->Clarification (Ca(OH)2/CO2) Decolorization (Activated Carbon) Decolorization (Activated Carbon) Clarification (Ca(OH)2/CO2)->Decolorization (Activated Carbon) Desalination (Ion Exchange) Desalination (Ion Exchange) Decolorization (Activated Carbon)->Desalination (Ion Exchange) Concentrated FOS Extract Concentrated FOS Extract Desalination (Ion Exchange)->Concentrated FOS Extract SMB Chromatography SMB Chromatography Concentrated FOS Extract->SMB Chromatography Sucrose Sucrose Enzymatic Reaction (Fructosyltransferase) Enzymatic Reaction (Fructosyltransferase) Sucrose->Enzymatic Reaction (Fructosyltransferase) Reaction Mixture (GF2, GF3, GF4, Glucose, Sucrose) Reaction Mixture (GF2, GF3, GF4, Glucose, Sucrose) Enzymatic Reaction (Fructosyltransferase)->Reaction Mixture (GF2, GF3, GF4, Glucose, Sucrose) Reaction Mixture (GF2, GF3, GF4, Glucose, Sucrose)->SMB Chromatography Fraction Collection Fraction Collection SMB Chromatography->Fraction Collection Purity Analysis (HPLC-RI) Purity Analysis (HPLC-RI) Fraction Collection->Purity Analysis (HPLC-RI) Pure this compound Pure this compound Purity Analysis (HPLC-RI)->Pure this compound

References

The intricate Pathway of 1F-Fructofuranosylnystose Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructans, a class of fructose-based polymers, are significant storage carbohydrates in many plant species, playing crucial roles in stress tolerance and carbon partitioning. Among these, the inulin-type fructan 1F-fructofuranosylnystose is a key intermediate in the formation of longer-chain inulins. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, detailing the enzymatic cascade, regulatory aspects, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biology, biotechnology, and drug development, offering insights into the metabolic engineering of fructan pathways and the potential applications of these bioactive compounds.

Introduction

Fructans are synthesized from sucrose and are characterized by the linkage of fructose moieties to a terminal glucose. Based on the linkage type, they are broadly classified into inulins (β(2,1) linkages), levans (β(2,6) linkages), and graminans (mixed linkages). This compound is a fructooligosaccharide (FOS) of the inulin neoseries, consisting of a sucrose molecule elongated by three fructose units linked via β(2,1) glycosidic bonds. Its biosynthesis is a vacuolar process central to the accumulation of high-degree-of-polymerization (DP) inulins in various plant species, including chicory (Cichorium intybus), Jerusalem artichoke (Helianthus tuberosus), and wheat (Triticum aestivum). Understanding this pathway is pivotal for manipulating fructan content and composition in crops for improved nutritional value, stress resilience, and the production of prebiotics for the food and pharmaceutical industries.

The Biosynthesis Pathway of this compound

The synthesis of this compound is a two-step enzymatic process initiated from sucrose. The key enzymes involved are Sucrose:Sucrose 1-Fructosyltransferase (1-SST) and Fructan:Fructan 1-Fructosyltransferase (1-FFT).

Step 1: Synthesis of 1-Kestose by Sucrose:Sucrose 1-Fructosyltransferase (1-SST)

The pathway begins with the irreversible transfer of a fructosyl group from one sucrose molecule to another, catalyzed by 1-SST (EC 2.4.1.99). This reaction yields the trisaccharide 1-kestose and a molecule of glucose.

  • Reaction: Sucrose + Sucrose → 1-Kestose + Glucose

Step 2: Elongation to Nystose and this compound by Fructan:Fructan 1-Fructosyltransferase (1-FFT)

1-Kestose then serves as the substrate for 1-FFT (EC 2.4.1.100), which catalyzes the transfer of a fructosyl unit from a donor fructan (like 1-kestose) to an acceptor fructan. This process leads to the sequential elongation of the fructan chain.

  • Synthesis of Nystose: 1-Kestose + 1-Kestose → Nystose + Sucrose

  • Synthesis of this compound: Nystose + 1-Kestose → this compound + Sucrose

This elongation process can continue, leading to the synthesis of longer-chain inulins. The relative activities and substrate specificities of 1-SST and 1-FFT are critical determinants of the final fructan profile in a given plant species.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the core biosynthesis pathway and a general experimental workflow for its investigation.

Biosynthesis_Pathway Sucrose1 Sucrose SST 1-SST Sucrose1->SST Sucrose2 Sucrose Sucrose2->SST Kestose 1-Kestose FFT1 1-FFT Kestose->FFT1 FFT2 1-FFT Kestose->FFT2 FFT3 1-FFT Kestose->FFT3 Glucose Glucose Nystose Nystose Nystose->FFT2 Fructofuranosylnystose This compound Fructofuranosylnystose->FFT3 Inulin Higher DP Inulins SST->Kestose SST->Glucose FFT1->Nystose FFT2->Fructofuranosylnystose FFT3->Inulin Experimental_Workflow PlantMaterial Plant Tissue (e.g., Chicory Root, Wheat Stem) Extraction Metabolite & RNA Extraction PlantMaterial->Extraction MetaboliteAnalysis Fructan Quantification (HPLC) Extraction->MetaboliteAnalysis GeneExpression Gene Expression Analysis (qPCR) Extraction->GeneExpression EnzymeAssay Enzyme Activity Assays (1-SST, 1-FFT) Extraction->EnzymeAssay DataIntegration Data Integration & Pathway Analysis MetaboliteAnalysis->DataIntegration GeneExpression->DataIntegration EnzymeAssay->DataIntegration

Enzymatic synthesis of 1F-Fructofuranosylnystose using fructosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 1F-fructofuranosylnystose, a fructooligosaccharide (FOS) with significant potential in the pharmaceutical and functional food industries. This document details the core principles, experimental protocols, and quantitative data associated with its production using fructosyltransferases.

Introduction

This compound is a pentasaccharide composed of a sucrose molecule elongated by three fructose units linked via β-(2→1) glycosidic bonds. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, contributing to improved gut health and potentially modulating metabolic pathways related to lipid metabolism and glucose homeostasis.[1] The primary method for its production is through the enzymatic activity of fructosyltransferases (FTases), which catalyze the transfer of fructosyl residues from a donor substrate, typically sucrose, to an acceptor molecule.

The Enzymatic Synthesis Pathway

The synthesis of this compound is a multi-step enzymatic process initiated from sucrose. Fructosyltransferases (EC 2.4.1.9) exhibit both hydrolytic and transfructosylation activities.[2][3] In the presence of high sucrose concentrations, the transfructosylation activity predominates, leading to the formation of a series of fructooligosaccharides.[2]

The reaction proceeds as follows:

  • Formation of 1-Kestose (GF2): Two sucrose molecules react, where one acts as a fructosyl donor and the other as an acceptor, to form 1-kestose and glucose.[1]

  • Formation of Nystose (GF3): 1-Kestose then acts as an acceptor for another fructosyl residue from sucrose, resulting in the formation of nystose.[1][4]

  • Formation of this compound (GF4): Finally, nystose serves as the acceptor for a further fructosyl transfer from sucrose, yielding this compound.[1][4]

This sequential reaction pathway is illustrated in the diagram below.

Enzymatic_Synthesis_of_1F_Fructofuranosylnystose Sucrose_donor Sucrose (Donor) FTase1 Fructosyltransferase Sucrose_donor->FTase1 Sucrose_acceptor1 Sucrose (Acceptor) Sucrose_acceptor1->FTase1 Kestose 1-Kestose (GF2) FTase2 Fructosyltransferase Kestose->FTase2 Glucose1 Glucose Sucrose_acceptor2 Sucrose (Donor) Sucrose_acceptor2->FTase2 Nystose Nystose (GF3) FTase3 Fructosyltransferase Nystose->FTase3 Glucose2 Glucose Sucrose_acceptor3 Sucrose (Donor) Sucrose_acceptor3->FTase3 Fructofuranosylnystose This compound (GF4) Glucose3 Glucose FTase1->Kestose FTase1->Glucose1 FTase2->Nystose FTase2->Glucose2 FTase3->Fructofuranosylnystose FTase3->Glucose3

Caption: Enzymatic synthesis of this compound from sucrose.

Data Presentation: Reaction Parameters and Yields

The efficiency of this compound synthesis is influenced by several factors, including the source of the fructosyltransferase, substrate concentration, temperature, and pH. The following tables summarize quantitative data from various studies.

Table 1: Fructosyltransferase Sources and Optimal Conditions

Microorganism SourceEnzyme TypeOptimal pHOptimal Temperature (°C)Reference
Aspergillus nigerExtracellular FTase5.0 - 6.550 - 60[2]
Aspergillus oryzae IPT-301Extracellular & Mycelial FTase5.5 - 6.7545 - 50[1]
Aspergillus aculeatusFructosyltransferase--[1]
Aspergillus tamarii NKRC 1229Mycelial FTase7.020[5]
Lactobacillus gasseriInulosucrase5.255[6]

Table 2: Reaction Conditions and Fructooligosaccharide (FOS) Yields

Enzyme SourceInitial Sucrose Conc. (g/L)Enzyme Conc.Temperature (°C)pHMax. FOS Yield (%)Reaction Time (h)Reference
Fructosyltransferase300 - 5004 - 32 U/mL45 - 554.0 - 5.060-[7][8]
A. niger β-fructofuranosidase2 M-65-~35 (of total FOS)Variable[1]
Commercial Seqenzym FT2 M-55-~63 (total FOS)Variable[1]
L. gasseri inulosucrase300-55-45 (total FOS)24[1]
Pectinex® Ultra SP-L200 - 7001% (v/v)507.06024[9][10]
A. tamarii m-FTase5004.5% (w/v)--5524[5]

Table 3: Kinetic Parameters of Fructosyltransferases

Enzyme SourceSubstrateK_m (g/L)V_max (g/(L·h))K_si (g/L)Temperature (°C)Reference
FructosyltransferaseSucrose632.35147.1-45[11][12]
FructosyltransferaseSucrose-156.25-50[11]
FructosyltransferaseSucrose-158.73-55[11]
FructosyltransferaseSucrose-175.44-60[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis and analysis of this compound.

Production and Purification of Fructosyltransferase

The production of fructosyltransferase is typically achieved through fermentation of microorganisms, with filamentous fungi like Aspergillus species being common sources.[13]

Protocol for Enzyme Production (Submerged Fermentation):

  • Inoculum Preparation: Inoculate a suitable fungal strain (e.g., Aspergillus oryzae IPT-301) into a pre-culture medium and incubate at 30°C with agitation (200 rpm) for a specified period (e.g., 64-72 hours) to achieve sufficient biomass.[14]

  • Fermentation: Transfer the inoculum to a larger fermentation vessel containing a production medium rich in sucrose. Maintain optimal fermentation conditions, such as a temperature of 30°C and a pH of around 6.2.[14]

  • Enzyme Harvest: After an optimal fermentation time (e.g., 64 hours for extracellular enzyme), harvest the enzyme.[14] For extracellular enzymes, separate the mycelium from the culture broth by filtration or centrifugation. The supernatant contains the crude enzyme. For mycelial-bound enzymes, the fungal pellets are harvested.[5]

  • Enzyme Purification (Optional but Recommended):

    • Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude enzyme solution to a specific saturation level to precipitate the protein.

    • Dialysis: Dialyze the resuspended precipitate against a suitable buffer to remove excess salt.

    • Chromatography: Purify the enzyme further using chromatographic techniques such as ion exchange (e.g., Q-Sepharose) and size exclusion chromatography.[15]

Enzymatic Synthesis of this compound

Protocol:

  • Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 500-800 g/L) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).[11][16]

  • Enzyme Addition: Add the purified or crude fructosyltransferase preparation to the sucrose solution. The enzyme dosage should be optimized for efficient conversion (e.g., 10 units of FTase).[11]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with gentle agitation for a predetermined duration (e.g., 24 hours).[10][14]

  • Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).[11]

  • Product Analysis: Analyze the composition of the reaction mixture to determine the yield of this compound and other fructooligosaccharides.

Product Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a refractive index (RI) detector is a common method for the quantification of individual fructooligosaccharides.[17]

Protocol:

  • Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.2 µm membrane.[17]

  • HPLC System:

    • Column: Amino-terminated column (e.g., Hypersil™ APS-2, 250 mm × 4 mm, 5 µm).[16]

    • Mobile Phase: Acetonitrile/water mixture (e.g., 80:20 v/v) at a flow rate of 1 mL/min.[16]

    • Detector: Refractive Index (RI) detector.[16][17]

    • Column Temperature: 35°C.[16]

  • Quantification: Prepare standard curves for glucose, fructose, sucrose, 1-kestose, nystose, and this compound to quantify their concentrations in the sample based on peak area.[17]

Structural Characterization by Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is employed to confirm the chemical structure and glycosidic linkages of the synthesized this compound. Both 1H and 13C NMR spectra are typically acquired.[18]

Experimental and Logical Workflow

The overall process for the enzymatic synthesis and analysis of this compound can be visualized as a logical workflow.

Experimental_Workflow Start Start Microorganism_Selection Microorganism Selection (e.g., Aspergillus sp.) Start->Microorganism_Selection Fermentation Fermentation for Enzyme Production Microorganism_Selection->Fermentation Enzyme_Purification Enzyme Purification (Optional) Fermentation->Enzyme_Purification Enzymatic_Synthesis Enzymatic Synthesis Reaction Enzyme_Purification->Enzymatic_Synthesis Reaction_Termination Reaction Termination Enzymatic_Synthesis->Reaction_Termination Product_Analysis Product Analysis Reaction_Termination->Product_Analysis HPLC HPLC for Quantification Product_Analysis->HPLC NMR NMR for Structural Characterization Product_Analysis->NMR End End HPLC->End NMR->End

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound using fructosyltransferases is a well-established and efficient method. By carefully selecting the enzyme source and optimizing reaction conditions such as substrate concentration, temperature, and pH, high yields of this valuable prebiotic can be achieved. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, facilitating further research and application of this compound.

References

Synonyms for 1F-Fructofuranosylnystose like GF4 and 1,1,1-Kestopentaose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1F-Fructofuranosylnystose

This compound, also known by its synonyms GF4 and 1,1,1-Kestopentaose, is a fructooligosaccharide (FOS) of significant interest in the fields of nutrition and pharmacology.[1][2][3][4] As a member of the fructan family, this complex carbohydrate is naturally present in a variety of plant sources, including onions, chicory, garlic, asparagus, and bananas.[5] Structurally, it consists of a sucrose molecule (a glucose unit linked to a fructose unit) with three additional fructose units attached via β-(2→1) glycosidic bonds to the fructose moiety of the sucrose. Its CAS number is 59432-60-9.[4]

This guide provides a comprehensive overview of this compound, detailing its biochemical properties, its role as a prebiotic, and its potential therapeutic applications. We will delve into the experimental protocols for its extraction and analysis, present available quantitative data, and visualize the key biological pathways it influences.

Biochemical Properties and Synthesis

This compound is a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract. This property is central to its biological function as a prebiotic.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms GF4, 1,1,1-Kestopentaose[1][2][3]
CAS Number 59432-60-9[4]
Molecular Formula C₃₀H₅₂O₂₆[4]
Molecular Weight 828.72 g/mol [4]

The industrial synthesis of this compound is primarily achieved through the enzymatic action of fructosyltransferases (FTases). These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. Aspergillus niger is a commonly used microbial source for producing FTases with high transfructosylation activity.[1][2]

Table 2: Kinetic Parameters of Fructosyltransferase from Aspergillus niger

ParameterValueSubstrateReference
Km 44.38 mMSucrose[2]
Vmax 1030 µmol/mL/minSucrose[2]
Km 79.51 mMSucrose[1]
Vmax 45.04 µmol/minSucrose[1]
kcat 31.49 min⁻¹Sucrose[1]
Km 24.60 mMSucrose[3]
Vmax 104.16 µmol/min/mLSucrose[3]

Prebiotic Activity and Impact on Gut Microbiota

The primary biological function of this compound is its role as a prebiotic. Upon reaching the colon intact, it is selectively fermented by beneficial gut bacteria, most notably Bifidobacterium and Lactobacillus species.[6][7] This selective fermentation leads to a shift in the composition of the gut microbiota, favoring the growth of these beneficial microbes.

A study on the closely related fructooligosaccharide, 1-kestose, demonstrated a significant increase in the relative abundance of fecal Bifidobacterium in human subjects after a 12-week supplementation period.[8][9] While specific quantitative data for this compound's effect on human gut microbiota is still emerging, the general effects of FOS are well-documented.

Table 3: Effect of 1-Kestose Supplementation on Human Gut Microbiota

Bacterial GenusIntervention Group (10g 1-kestose/day for 12 weeks)Placebo Groupp-valueReference
Bifidobacterium (relative abundance) Increased from 0.1971 to 0.3244No significant change< 0.05[8][9]

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are responsible for many of the downstream health benefits associated with prebiotic consumption.

Health Benefits and Therapeutic Potential

The production of SCFAs from the fermentation of this compound mediates a range of physiological effects, including:

  • Improved Gut Health: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, promoting a healthy gut barrier and reducing inflammation.

  • Immune Modulation: SCFAs can influence the activity of immune cells, contributing to a balanced immune response.

  • Metabolic Regulation: Emerging evidence suggests that FOS can positively impact lipid metabolism. A study on rats fed a high-fat diet supplemented with 1-kestose showed a significant reduction in plasma cholesterol and triglyceride levels.[10] While this study was not on this compound specifically, the similar structure and function suggest a comparable effect.

Table 4: Effect of 1-Kestose on Lipid Metabolism in High-Fat Diet Fed Rats

ParameterControl Group1-Kestose Group% ChangeReference
Plasma Cholesterol (mg/dL) ~120~100-16.7%[10]
Plasma Triglycerides (mg/dL) ~150~100-33.3%[10]

Experimental Protocols

Extraction of Fructooligosaccharides from Natural Sources (e.g., Onion)

This protocol outlines a general procedure for the extraction of FOS, including this compound, from plant material.

experimental_workflow_extraction start Start: Fresh Onion Bulbs homogenize Homogenization in Water start->homogenize incubate Incubation (e.g., 50°C, 2h) to inactivate native enzymes homogenize->incubate centrifuge1 Centrifugation (e.g., 10,000 x g, 20 min) incubate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 precipitate Ethanol Precipitation (e.g., 80% final concentration) supernatant1->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 pellet Collect FOS Pellet centrifuge2->pellet dissolve Dissolve in Water pellet->dissolve end End: Crude FOS Extract dissolve->end

Extraction of Fructooligosaccharides from Onion.

Methodology:

  • Preparation of Plant Material: Fresh onion bulbs are washed, peeled, and homogenized in distilled water.[5]

  • Enzyme Inactivation: The homogenate is incubated at a specific temperature (e.g., 50°C) to inactivate endogenous enzymes that might degrade the FOS.

  • Clarification: The mixture is centrifuged to remove solid debris, and the supernatant containing the soluble carbohydrates is collected.[5]

  • Precipitation of FOS: Cold ethanol is added to the supernatant to a final concentration of approximately 80% (v/v) to precipitate the FOS.

  • Collection and Solubilization: The mixture is centrifuged, and the resulting pellet containing the crude FOS is collected and redissolved in a minimal amount of water. This crude extract can then be further purified using techniques like chromatography.

Quantification of this compound by HPLC-RI

High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a common method for the quantification of FOS.[11]

experimental_workflow_hplc start Start: FOS Sample prepare Sample Preparation (Dilution, Filtration) start->prepare inject Injection into HPLC System prepare->inject separate Chromatographic Separation (e.g., Amino Column) inject->separate detect Detection by Refractive Index (RI) Detector separate->detect quantify Quantification using Standard Curve detect->quantify end End: Concentration of this compound quantify->end

Quantification of this compound by HPLC-RI.

Methodology:

  • Standard Preparation: A standard curve is prepared using pure this compound of known concentrations.

  • Sample Preparation: The FOS extract is appropriately diluted and filtered through a 0.45 µm filter to remove any particulate matter.[11]

  • Chromatographic Conditions:

    • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.

    • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[11]

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

    • Detector: Refractive Index (RI) detector.

  • Analysis: The prepared sample is injected into the HPLC system. The retention time of the peak corresponding to this compound is compared to the standard.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the standard curve.[11]

Signaling Pathways

The health benefits of this compound are primarily mediated by its fermentation products, the SCFAs. These molecules act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).

Propionate Signaling through GPR41

Propionate, a major SCFA, preferentially binds to GPR41. This interaction can trigger various downstream signaling cascades, influencing processes like gut hormone secretion and immune responses.

signaling_pathway_gpr41 cluster_cell Enteroendocrine Cell Propionate Propionate GPR41 GPR41 (FFAR3) Propionate->GPR41 binds Gi Gi GPR41->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Hormone Secretion) PKA->Response

Propionate signaling via the GPR41 receptor.
Butyrate Signaling through GPR43

Butyrate, another key SCFA, is a potent activator of GPR43. The activation of GPR43 in various cell types, including immune cells and adipocytes, leads to a wide range of metabolic and anti-inflammatory effects.

signaling_pathway_gpr43 cluster_cell Immune Cell Butyrate Butyrate GPR43 GPR43 (FFAR2) Butyrate->GPR43 binds Gq Gq GPR43->Gq activates PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC Ca2+ release & PKC activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Cytokine Production) Ca_PKC->Response

Butyrate signaling via the GPR43 receptor.

Conclusion

This compound (GF4) is a promising prebiotic with the potential for significant health benefits. Its ability to modulate the gut microbiota and stimulate the production of beneficial SCFAs positions it as a valuable ingredient for functional foods and a potential therapeutic agent for metabolic and inflammatory disorders. Further research is warranted to fully elucidate its specific quantitative effects in humans and to optimize its production and application. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating molecule.

References

The Prebiotic Potential of 1F-Fructofuranosylnystose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1F-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is a non-digestible oligosaccharide with significant prebiotic properties. By resisting enzymatic digestion in the upper gastrointestinal tract, it becomes a valuable substrate for fermentation by beneficial commensal bacteria in the colon. This selective fermentation leads to a positive modulation of the gut microbiota, primarily through the stimulation of Bifidobacterium and Lactobacillus species. The metabolic end-products of this fermentation, particularly the short-chain fatty acids (SCFAs) acetate, propionate, and butyrate, play a crucial role in mediating the health benefits associated with this compound consumption. These benefits include the potential to influence lipid metabolism, glucose homeostasis, and immune function. This technical guide provides an in-depth overview of the current scientific understanding of the prebiotic properties of this compound, including quantitative data from in vitro studies, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.

Introduction

This compound is a fructan-type oligosaccharide, specifically a pentasaccharide consisting of a glucose molecule linked to four fructose units. Its chemical structure prevents hydrolysis by human digestive enzymes, allowing it to reach the large intestine intact.[1] In the colon, it serves as a fermentable substrate for specific gut microorganisms, thereby exerting its prebiotic effects. Prebiotics are defined as substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary interest in this compound lies in its potential to beneficially modulate the gut microbiome and its subsequent impact on host physiology.

Prebiotic Effects on Gut Microbiota

The primary prebiotic effect of this compound is the selective stimulation of beneficial gut bacteria. In vitro fermentation studies using fecal samples have consistently demonstrated the bifidogenic and lactogenic properties of FOS, the class of compounds to which this compound belongs.

Quantitative Impact on Microbial Populations

The fermentation of FOS leads to significant shifts in the composition of the gut microbiota. Notably, there is a marked increase in the abundance of beneficial genera such as Bifidobacterium and Lactobacillus, and a concurrent decrease in potentially pathogenic bacteria like Escherichia-Shigella and Bacteroides.[2]

Table 1: Effect of Fructooligosaccharide (FOS) Fermentation on the Relative Abundance of Key Gut Bacteria (In Vitro)

Bacterial GenusChange in Relative AbundanceReference
BifidobacteriumSignificantly Increased[2]
LactobacillusSignificantly Increased[2]
Escherichia-ShigellaDecreased[2]
BacteroidesDecreased[2]

Note: This data is based on studies using FOS mixtures, which include this compound.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by the gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites are crucial signaling molecules that mediate many of the health benefits associated with prebiotic consumption. Microbial-FOS, which contains this compound, has been shown to produce a higher amount of total SCFAs, particularly propionate and butyrate, compared to other commercial FOS products.[3]

Quantitative SCFA Production

In vitro fermentation studies have quantified the production of SCFAs following the introduction of FOS to fecal cultures. A significant increase in total SCFA concentration is consistently observed, with notable elevations in acetate, propionate, and butyrate levels.[4][5]

Table 2: Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation of Fructooligosaccharides (FOS)

Short-Chain Fatty AcidChange in ConcentrationReference
Total SCFAs Significantly Increased[4][5]
Acetate Significantly Increased[2][4]
Propionate Significantly Increased[3][4]
Butyrate Significantly Increased[3]

Note: This data is based on studies using FOS mixtures, which include this compound.

Experimental Protocols

In Vitro Fecal Fermentation of this compound

This protocol outlines a general procedure for assessing the prebiotic potential of this compound through in vitro fermentation using human fecal microbiota.

experimental_workflow_fermentation cluster_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fresh Fecal Sample Collection homogenization Homogenization in Anaerobic Buffer fecal_sample->homogenization inoculation Inoculation of Basal Medium with Fecal Slurry homogenization->inoculation add_substrate Addition of this compound inoculation->add_substrate incubation Anaerobic Incubation (37°C, 24-48h) add_substrate->incubation sampling Sample Collection at Timepoints (0h, 24h, 48h) incubation->sampling microbiota_analysis Microbiota Analysis (16S rRNA sequencing/qPCR) sampling->microbiota_analysis scfa_analysis SCFA Quantification (GC-MS/LC-MS) sampling->scfa_analysis

Caption: Workflow for in vitro fecal fermentation of this compound.

Methodology:

  • Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. Samples are immediately placed in an anaerobic chamber and homogenized in a sterile, pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl).

  • In Vitro Fermentation: A basal nutrient medium containing peptone, yeast extract, and other essential nutrients is prepared and sterilized. The fecal homogenate is used to inoculate the basal medium. This compound is added as the sole carbohydrate source at a defined concentration (e.g., 1% w/v). A control fermentation without the added carbohydrate is also run in parallel. The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sample Analysis: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 24, and 48 hours) for analysis.

    • Microbiota Analysis: DNA is extracted from the samples, and the composition of the microbial community is determined using 16S rRNA gene sequencing or quantitative PCR (qPCR) for specific bacterial groups like Bifidobacterium and Lactobacillus.

    • SCFA Quantification: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Quantification of Short-Chain Fatty Acids

This protocol provides a general workflow for the quantification of SCFAs from in vitro fermentation samples.

experimental_workflow_scfa cluster_extraction Sample Preparation cluster_analysis Analysis centrifugation Centrifugation of Fermentation Broth supernatant Collection of Supernatant centrifugation->supernatant acidification Acidification and Internal Standard Addition supernatant->acidification extraction Liquid-Liquid Extraction acidification->extraction gcms_lcms GC-MS or LC-MS/MS Analysis extraction->gcms_lcms quantification Quantification against Standard Curve gcms_lcms->quantification

Caption: Workflow for the quantification of short-chain fatty acids (SCFAs).

Methodology:

  • Sample Preparation: Fermentation samples are centrifuged to pellet bacterial cells and solid debris. The supernatant is collected and acidified (e.g., with hydrochloric acid). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

  • Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether). The organic layer containing the SCFAs is collected and concentrated.

  • Derivatization (for GC-MS): For GC-MS analysis, the extracted SCFAs are often derivatized (e.g., to form propyl esters) to improve their volatility and chromatographic separation.

  • Chromatographic Analysis: The prepared samples are injected into a GC-MS or LC-MS/MS system. The SCFAs are separated based on their physicochemical properties and detected by the mass spectrometer.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of acetate, propionate, and butyrate.

Molecular Mechanisms and Signaling Pathways

The health benefits of this compound are largely mediated by the SCFAs produced during its fermentation. These SCFAs act as signaling molecules, influencing various cellular processes through two primary mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

Activation of G-Protein-Coupled Receptors (GPCRs)

Acetate, propionate, and butyrate are ligands for GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[6] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors initiates downstream signaling cascades that can influence immune responses and metabolic regulation.

signaling_pathway_gpcr cluster_ligands SCFAs cluster_receptors Receptors cluster_downstream Downstream Signaling Acetate Acetate GPR43 GPR43 (FFAR2) Acetate->GPR43 Propionate Propionate Propionate->GPR43 GPR41 GPR41 (FFAR3) Propionate->GPR41 Butyrate Butyrate Butyrate->GPR41 Gq Gq GPR43->Gq Gi_o Gi/o GPR43->Gi_o GPR41->Gi_o PLC PLC Activation Gq->PLC AC AC Inhibition Gi_o->AC inhibition IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Immune Modulation, Metabolic Regulation) Ca_PKC->Cellular_Response PKA->Cellular_Response

Caption: SCFA signaling through G-protein-coupled receptors GPR43 and GPR41.

Inhibition of Histone Deacetylases (HDACs)

Butyrate, and to a lesser extent propionate, can act as inhibitors of histone deacetylases (HDACs).[1][7] By inhibiting HDACs, these SCFAs increase the acetylation of histones, leading to a more open chromatin structure. This epigenetic modification can alter gene expression, often resulting in anti-inflammatory and anti-proliferative effects.

signaling_pathway_hdac cluster_scfa SCFAs cluster_nucleus Cell Nucleus Butyrate Butyrate HDAC Histone Deacetylases (HDACs) Butyrate->HDAC inhibition Propionate Propionate Propionate->HDAC inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Histones->Chromatin forms HAT Histone Acetyltransferases (HATs) HAT->Histones Acetylation Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory genes ↑, Pro-proliferative genes ↓) Chromatin->Gene_Expression regulates

Caption: SCFA-mediated inhibition of histone deacetylases (HDACs).

Impact on Gut Microbiota Gene Expression

The introduction of this compound can also directly influence the metabolic activity of the gut microbiota by altering gene expression. The availability of this specific substrate can upregulate genes involved in carbohydrate transport and metabolism in saccharolytic bacteria.

logical_relationship_gene_expression cluster_input Substrate cluster_bacteria Gut Microbiota cluster_response Bacterial Response FOS This compound Saccharolytic_Bacteria Saccharolytic Bacteria (e.g., Bifidobacterium) FOS->Saccharolytic_Bacteria is substrate for Gene_Upregulation Upregulation of Genes for: - Carbohydrate Transport - Glycoside Hydrolases Saccharolytic_Bacteria->Gene_Upregulation leads to Enhanced_Metabolism Enhanced Fermentation Gene_Upregulation->Enhanced_Metabolism SCFA_Production Increased SCFA Production Enhanced_Metabolism->SCFA_Production

Caption: Impact of this compound on gut microbiota gene expression.

Conclusion and Future Directions

This compound exhibits significant prebiotic potential, primarily through its selective fermentation by beneficial gut bacteria and the subsequent production of health-promoting SCFAs. The available in vitro data strongly support its role in modulating the gut microbiota and influencing key signaling pathways related to metabolic and immune health.

Future research should focus on:

  • In vivo human clinical trials to confirm the prebiotic effects of purified this compound and to establish effective dosages.

  • Metatranscriptomic and metaproteomic studies to gain a deeper understanding of the specific microbial genes and proteins that are activated in response to this compound fermentation.

  • Investigating the synergistic effects of this compound with other prebiotics and probiotics.

  • Elucidating the precise downstream effects of SCFA-mediated signaling in various disease models.

This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound for improving human health.

References

The Pivotal Role of 1-Fructofuranosylnystose in Fructooligosaccharide Mixtures: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of 1-fructofuranosylnystose (1F-FFN), a key component of fructooligosaccharide (FOS) mixtures. Tailored for researchers, scientists, and drug development professionals, this document elucidates the current understanding of 1F-FFN's biological activities, with a focus on its impact on gut microbiota, immunomodulation, and metabolic signaling pathways. This guide also furnishes detailed experimental protocols and data presentation to facilitate further research in this promising area.

Introduction to 1-Fructofuranosylnystose

1-Fructofuranosylnystose is a pentasaccharide with the chemical formula C30H52O26.[1][2] It is a member of the inulin-type fructans, consisting of a glucose molecule linked to a chain of five fructose units.[3] As a significant component of fructooligosaccharide (FOS) mixtures, 1F-FFN is recognized for its prebiotic properties, which contribute to the health-promoting effects of FOS.[4][5] These effects are primarily attributed to its ability to resist digestion in the upper gastrointestinal tract and be selectively fermented by beneficial bacteria in the colon.[4]

Physicochemical Properties and Structure

1F-Fructofuranosylnystose is a non-reducing sugar characterized by β-(2→1) glycosidic bonds between its fructose units.[6] Its structure confers resistance to human digestive enzymes, allowing it to reach the colon intact.[7] The degree of polymerization (DP) of FOS, such as 1F-FFN (DP5), influences their physicochemical properties and biological activities, including their fermentation rate by gut microbiota.[3]

Chemical Structure of 1-Fructofuranosylnystose:

  • Molecular Formula: C30H52O26[1]

  • Molecular Weight: 828.72 g/mol [8]

  • Synonyms: Fructosylnystose, 1,1,1-kestopentaose[1][9]

Biological Activities and Mechanisms of Action

The primary biological function of 1-fructofuranosylnystose is its role as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[4][10] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous physiological benefits.

Modulation of Gut Microbiota

In vitro fermentation studies have demonstrated that FOS mixtures containing 1-fructofuranosylnystose significantly increase the abundance of beneficial bacteria. While specific data for isolated 1F-FFN is limited, studies on FOS mixtures provide valuable insights.

Table 1: Effect of Fructooligosaccharide (FOS) Fermentation on Gut Microbiota Composition (in vitro)

Bacterial GroupChange in Abundance (log10 cells/mL)Reference
Bifidobacterium+1.5 - +2.5[11]
Lactobacillus+0.5 - +1.0[11]
FaecalibacteriumIncreased[11]
Escherichia-ShigellaDecreased[11]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of 1-fructofuranosylnystose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, regulate gut pH, and exert systemic effects on host metabolism.

Table 2: Short-Chain Fatty Acid Production from Fructooligosaccharide (FOS) Fermentation (in vitro)

Short-Chain Fatty AcidConcentration (mM)Reference
Acetate30 - 60[11]
Propionate10 - 20[11]
Butyrate10 - 25[12]
Immunomodulatory Effects

Recent studies suggest that FOS, including 1-fructofuranosylnystose, can modulate the immune system. This is partly mediated by the production of SCFAs and through direct interactions with immune cells. A study on short-chain FOS (scFOS), including 1-kestose, nystose, and this compound, demonstrated a protective effect against ethanol-induced injury in gastric epithelial cells by modulating key inflammatory signaling pathways.[13]

Table 3: Effect of Short-Chain FOS on Cytokine Levels in Ethanol-Induced Gastric Epithelial Cells

CytokineChange in Protein ExpressionReference
IL-1βDecreased[13]
TNF-αDecreased[13]
IL-6Decreased[13]
Impact on Lipid Metabolism

Preclinical studies suggest that FOS may improve lipid metabolism by lowering blood cholesterol and triglyceride levels.[4] The proposed mechanisms involve alterations in bile acid metabolism and SCFA production.[14] While direct evidence for 1-fructofuranosylnystose is still emerging, studies on FOS mixtures show promising results.

Table 4: Potential Effects of FOS Supplementation on Lipid Profile in Animal Models

Lipid ParameterObserved EffectReference
Total CholesterolDecrease
LDL CholesterolDecrease
TriglyceridesDecrease

Key Signaling Pathways

1-Fructofuranosylnystose and other scFOS have been shown to exert their protective effects through the modulation of intracellular signaling pathways, including the Keap1/Nrf2 and NLRP3 inflammasome pathways.

Keap1/Nrf2 Signaling Pathway

The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. scFOS, including 1F-FFN, have been shown to upregulate the expression of Nrf2 and its downstream targets, thereby mitigating oxidative stress.[13]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Ub->Proteasome Nrf2_deg Nrf2 Degradation Proteasome->Nrf2_deg scFOS scFOS (1F-FFN) scFOS->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., from Ethanol) ROS->Keap1_Nrf2 induces dissociation ARE Antioxidant Response Element (ARE) Nrf2_free->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription

Keap1/Nrf2 antioxidant response pathway activation by scFOS.
NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β. Chronic activation of the NLRP3 inflammasome is associated with various inflammatory diseases. scFOS have been found to suppress the activation of the NLRP3 inflammasome, thereby reducing inflammation.[13]

NLRP3_Inflammasome_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3 NLRP3 NLRP3_gene->NLRP3 Activators Activators (e.g., ATP, toxins) Activators->NLRP3 activates ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 pro_Casp1->Casp1 cleavage Casp1->pro_IL1b cleaves IL1b IL-1β (pro-inflammatory) pro_IL1b->IL1b scFOS scFOS (1F-FFN) scFOS->Inflammasome inhibits

Inhibition of the NLRP3 inflammasome pathway by scFOS.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological activities of 1-fructofuranosylnystose.

Quantification of FOS by HPLC-RID

This method is used for the simultaneous quantification of individual FOS components.[4]

  • Instrumentation: HPLC system with a Refractive Index Detector (RID).

  • Column: Amino-terminated silica column (e.g., Eurospher 100-5 NH2).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[4]

  • Flow Rate: 1.25 mL/min.[4]

  • Column Temperature: 35°C.[4]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare individual standard solutions of 1-kestose, nystose, and 1-fructofuranosylnystose in ultrapure water at concentrations ranging from 0.1 to 10 mg/mL.

  • Sample Preparation: Dilute FOS-containing samples in ultrapure water and filter through a 0.22 µm membrane before injection.

  • Data Analysis: Quantify the concentration of each FOS component by comparing the peak areas with the standard calibration curves.

In Vitro Fermentation of 1F-FFN with Gut Microbiota

This protocol simulates the fermentation of 1F-FFN in the human colon.

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: Prepare a basal medium containing peptone, yeast extract, and minerals. Add 1-fructofuranosylnystose as the sole carbohydrate source at a final concentration of 1% (w/v).

  • Inoculation and Incubation: In an anaerobic chamber, inoculate the fermentation medium with the fecal slurry (10% v/v). Incubate at 37°C for 24-48 hours.

  • Sampling: Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.

Gut Microbiota Analysis by qPCR

This method quantifies the abundance of specific bacterial groups.

  • DNA Extraction: Extract total bacterial DNA from the fermentation samples using a commercial DNA extraction kit.

  • Primer Design: Use primers targeting the 16S rRNA gene of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. The reaction mixture should include the master mix, forward and reverse primers, and template DNA.

  • Thermal Cycling: Use a standard three-step cycling protocol: denaturation, annealing, and extension.

  • Data Analysis: Quantify the bacterial abundance by comparing the Ct values to a standard curve generated from a known quantity of bacterial DNA.

SCFA Analysis by Gas Chromatography (GC)

This protocol quantifies the concentration of SCFAs in fermentation samples.[4][5]

  • Sample Preparation: Acidify the fermentation samples with a strong acid (e.g., HCl) to protonate the SCFAs. Add an internal standard (e.g., 2-ethylbutyric acid). Extract the SCFAs with diethyl ether.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-FFAP).

  • Carrier Gas: Helium or nitrogen.

  • Temperature Program: Start with an initial temperature of 100°C, then ramp up to 200°C.

  • Injection: Inject 1 µL of the ether extract.

  • Data Analysis: Identify and quantify the SCFAs by comparing the retention times and peak areas with those of known standards.

Assessment of Keap1/Nrf2 Pathway Activation

This protocol uses Western blotting to measure the protein expression levels of key components of the Keap1/Nrf2 pathway.

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., gastric epithelial cells) and treat with 1-fructofuranosylnystose and an oxidative stressor (e.g., ethanol).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental_Workflow_Nrf2 start Start: Cell Culture treatment Treatment with 1F-FFN and Oxidative Stressor start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-Keap1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Quantified Protein Levels analysis->end

Workflow for assessing Keap1/Nrf2 pathway activation.
Assessment of NLRP3 Inflammasome Activation

This protocol uses an ELISA to measure the levels of IL-1β released from immune cells.

  • Cell Culture and Priming: Culture immune cells (e.g., macrophages) and prime them with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3.

  • Treatment: Treat the primed cells with 1-fructofuranosylnystose followed by an NLRP3 activator (e.g., ATP).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA for IL-1β. Coat a 96-well plate with a capture antibody for IL-1β. Add the supernatants and standards. Add a detection antibody conjugated to biotin, followed by streptavidin-HRP. Add a substrate solution and measure the absorbance.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by comparing the absorbance to the standard curve.

Experimental_Workflow_NLRP3 start Start: Macrophage Culture priming Priming with LPS start->priming treatment Treatment with 1F-FFN and NLRP3 Activator (ATP) priming->treatment supernatant Collect Supernatants treatment->supernatant elisa IL-1β ELISA supernatant->elisa analysis Data Analysis elisa->analysis end End: IL-1β Concentration analysis->end

Workflow for assessing NLRP3 inflammasome activation.

Conclusion and Future Directions

1-Fructofuranosylnystose is a key bioactive component of FOS mixtures with significant prebiotic potential. Its ability to modulate the gut microbiota, stimulate SCFA production, and influence immunomodulatory and metabolic signaling pathways highlights its importance for human health. While current research has primarily focused on FOS mixtures, further studies using purified 1-fructofuranosylnystose are crucial to fully elucidate its specific mechanisms of action and to unlock its full therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to advance our understanding of this promising functional food ingredient.

References

The Prebiotic Powerhouse: A Technical Guide to the Health Benefits of 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1F-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is a non-digestible oligosaccharide with significant prebiotic properties. Its consumption has been demonstrated to confer a range of health benefits, primarily through the modulation of the gut microbiota and the subsequent production of beneficial metabolites, such as short-chain fatty acids (SCFAs). This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its impact on gut microbial composition, metabolic regulation, and immune function. Detailed experimental protocols for key research methodologies are provided, alongside a quantitative summary of its effects and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a fructan, a polymer of fructose molecules, that belongs to the class of fructooligosaccharides (FOS). Structurally, it consists of a sucrose molecule to which three additional fructose units are attached via β-(2→1) glycosidic bonds. Due to this configuration, it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract and reaches the colon intact.[1][2] There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of physiological effects.[1][3]

The primary mechanism of action of this compound is its prebiotic effect, stimulating the growth and activity of beneficial microorganisms, particularly Bifidobacterium and Lactobacillus species.[1][4][5] This selective fermentation results in the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis and influencing host metabolism and immune responses.[6] This guide will delve into the quantitative effects of this compound on the gut microbiota, its role in mitigating metabolic syndrome, and its immunomodulatory properties, supported by detailed experimental methodologies and pathway visualizations.

Modulation of Gut Microbiota

The consumption of this compound and other FOS leads to significant and beneficial shifts in the composition and function of the gut microbiota.

Quantitative Effects on Microbial Populations

Clinical and preclinical studies have consistently demonstrated the bifidogenic effect of FOS. Supplementation leads to a significant increase in the abundance of Bifidobacterium species. Furthermore, FOS intake has been shown to promote the growth of other beneficial bacteria, such as Faecalibacterium prausnitzii, a major producer of butyrate.[7][8]

Microbial GroupInterventionDosageDurationChange in AbundanceReference
Bifidobacterium spp.FOS supplementation in adults> 5 g/day > 4 weeksSignificant increase (Weighted Mean Difference: 1.116; 95% CI: 0.685–1.546)[9][10]
Bifidobacterium spp.FOS supplementation in infants≤ 5 g/day ≤ 4 weeksSignificant increase (Weighted Mean Difference: 0.521; 95% CI: 0.379–0.663)[9][10]
Lactobacillus spp.FOS supplementation in obese adults12 g/day 12 weeksSignificant increase by 14%[11]
Faecalibacterium prausnitziiFOS and GOS treatment in ratsNot specified6 weeksSignificant increase in relative abundance[7]
Enteric pathogensFOS supplementation in obese adults12 g/day 12 weeksSignificant reduction by 20%[11]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of SCFAs, which are readily absorbed by the host and exert local and systemic effects.

SCFAInterventionDosageDurationChange in ConcentrationReference
Acetate, Propionate, ButyrateIn vitro fermentation of FOS by human fecal microbiotaNot Applicable24 hoursSignificant increase[6]
Acetate, Propionate, ButyrateSynbiotic (F. prausnitzii + FOS + GOS) in ratsNot specified6 weeksRestoration of decreased levels[8]

Amelioration of Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[8] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This compound consumption has shown potential in mitigating several aspects of metabolic syndrome.

Effects on Lipid Profile

The impact of FOS on serum lipid profiles has been investigated in various studies, with some conflicting results. However, a general trend towards improvement, particularly when combined with lifestyle changes, has been observed.[12][13][14]

ParameterInterventionDosageDurationOutcomeReference
Total CholesterolFOS in beagle dogs on a calorie-restricted dietNot specifiedNot specifiedReduction in total cholesterol[13][14]
HDL Cholesterol2g FOS daily2 g/day Not specifiedSignificant increase in serum HDL[13][14]
LDL CholesterolFOS with lifestyle changesNot specifiedNot specifiedHigher reduction in LDL cholesterol[12][13]
Triglycerides15 g/day FOS in type 2 diabetes patients15 g/day 20 daysNo significant effect[11][15]
Regulation of Glucose Homeostasis and GLP-1 Secretion

FOS can influence glucose metabolism, in part through the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[16][17] GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon release, and promotes satiety.

ParameterInterventionDosageDurationOutcomeReference
Plasma GLP-1FOS supplementation in obese adults12 g/day 12 weeks17.0% improvement in plasma GLP-1[11]
GLP-1 SecretionFructose (a component of FOS) in healthy humansOral intakeNot applicableSignificant increase in GLP-1 concentrations[18]
L-cell apoptosisFOS in TNF-α-treated L cellsIn vitroNot applicableAlleviated apoptosis and rescued impaired GLP-1 release[19]

Immunomodulatory Effects

The interaction of this compound and its metabolites with the host immune system is a critical aspect of its health benefits. This modulation occurs through various mechanisms, including the strengthening of the gut barrier, interaction with immune receptors, and regulation of inflammatory pathways.

Enhancement of Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances, such as lipopolysaccharide (LPS), from the gut lumen into the bloodstream, a condition known as metabolic endotoxemia.[20][21] Butyrate, a key metabolite of this compound, strengthens the gut barrier by promoting the assembly of tight junction proteins.

Interaction with Toll-Like Receptors (TLRs)

Gut microbiota and their components can interact with Toll-like receptors (TLRs) on intestinal epithelial and immune cells, influencing immune responses.[19][22][23] Inulin-type fructans may be recognized by TLR2, leading to the modulation of immune signaling.[24]

Regulation of Inflammatory Pathways

Butyrate is a potent inhibitor of histone deacetylases (HDACs), which leads to the alteration of gene expression, including those involved in inflammation.[2][9][13][25][26] By inhibiting HDACs, butyrate can suppress the activity of pro-inflammatory transcription factors like NF-κB.

CytokineInterventionModelOutcomeReference
Pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6)Synbiotic (F. prausnitzii + FOS + GOS)Rats with treatment-resistant depressionReduction in pro-inflammatory cytokines[8]
IL-6, TNF-αInulin-type fructansOverweight/obese adult patientsReduction in some trials[23]

Experimental Protocols

In Vitro Batch Fermentation of this compound

This protocol is adapted for studying the fermentation of this compound by human gut microbiota.

  • Preparation of Fecal Slurry:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

    • Homogenize the fecal sample (1:5 w/v) in a sterile phosphate buffer (0.1 M, pH 7.0) under anaerobic conditions (85% N₂, 10% CO₂, 5% H₂).

    • Filter the slurry through a double layer of cheesecloth to remove large particles.

  • Fermentation:

    • Prepare a basal nutrient medium containing peptone water, yeast extract, and other essential nutrients.

    • Add this compound to the medium at the desired concentration (e.g., 1% w/v).

    • Inoculate the medium with the fecal slurry (e.g., 10% v/v) in an anaerobic chamber.

    • Incubate at 37°C for 24-48 hours.

  • Sampling and Analysis:

    • Collect samples at different time points (e.g., 0, 12, 24, 48 hours).

    • Analyze SCFA concentrations using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Extract bacterial DNA for microbial community analysis via 16S rRNA gene sequencing or qPCR.

Quantification of Bifidobacterium in Fecal Samples by qPCR

This protocol provides a method for the absolute quantification of Bifidobacterium spp. in fecal samples.[1][12][27][28]

  • DNA Extraction:

    • Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • qPCR Reaction:

    • Prepare a reaction mixture containing:

      • SYBR Green qPCR Master Mix

      • Forward and reverse primers specific for the Bifidobacterium 16S rRNA gene

      • Template DNA

      • Nuclease-free water

    • Use a real-time PCR detection system.

  • Standard Curve:

    • Generate a standard curve using a serial dilution of a known quantity of Bifidobacterium DNA.

  • Data Analysis:

    • Quantify the number of Bifidobacterium 16S rRNA gene copies in the fecal DNA samples by comparing their Ct values to the standard curve.

    • Express the results as log10 CFU per gram of feces.

Analysis of Short-Chain Fatty Acids (SCFAs) by GC-MS

This protocol outlines the general steps for the analysis of SCFAs in fecal samples.[1][3][6][25]

  • Sample Preparation:

    • Homogenize a known weight of fecal sample in an acidic solution (e.g., perchloric acid) to protonate the SCFAs.

    • Centrifuge to pellet the solid debris.

    • Extract the SCFAs from the supernatant using an organic solvent (e.g., diethyl ether).

  • Derivatization (Optional but recommended for improved volatility):

    • Derivatize the extracted SCFAs using a suitable agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable column for SCFA separation (e.g., a capillary column with a polar stationary phase).

    • Identify and quantify individual SCFAs based on their retention times and mass spectra compared to known standards.

In Vitro Gut Barrier Function Assay using Caco-2 Cells

This assay assesses the integrity of an intestinal epithelial monolayer.[4][5][22][29][30]

  • Cell Culture:

    • Seed Caco-2 cells on a permeable Transwell insert and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Treatment:

    • Treat the Caco-2 monolayer with this compound or its fermentation products (e.g., butyrate) for a specified period.

  • Permeability Measurement:

    • Measure the transepithelial electrical resistance (TEER) to assess the tightness of the cell junctions.

    • Add a fluorescent marker (e.g., FITC-dextran) to the apical side of the Transwell insert.

    • After incubation, measure the fluorescence in the basolateral compartment to determine the amount of marker that has crossed the monolayer.

  • Data Analysis:

    • A decrease in the passage of the fluorescent marker and an increase in TEER indicate an enhancement of the barrier function.

ELISA for Cytokine Measurement in Plasma

This protocol is for the quantification of specific cytokines in plasma samples.[6][10][15][31][32]

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample and Standard Incubation:

    • Add plasma samples and a serial dilution of a known standard of the cytokine to the wells and incubate.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • After incubation and washing, add streptavidin-horseradish peroxidase (HRP).

  • Substrate Addition and Measurement:

    • Add a chromogenic substrate (e.g., TMB) and stop the reaction.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Signaling Pathways and Mechanisms of Action

The health benefits of this compound are mediated by complex signaling pathways within the host.

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate, a primary metabolite of this compound fermentation, is a well-established inhibitor of HDACs.[2][9][13][25][26] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This mechanism is central to many of butyrate's anti-inflammatory and anti-proliferative effects.

HDAC_Inhibition FOS This compound Microbiota Gut Microbiota (e.g., Bifidobacterium) FOS->Microbiota Fermentation Butyrate Butyrate Microbiota->Butyrate Production HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones (Hyperacetylation) Histones->AcetylatedHistones Acetylation Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., anti-inflammatory genes) Chromatin->GeneExpression

Caption: Butyrate-mediated inhibition of histone deacetylases (HDACs).

Modulation of NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation. Butyrate can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[33][34][35][36]

NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Butyrate IKK IKK Complex Butyrate->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB IkB_p Phosphorylated IκB (Degradation) IkB->IkB_p NFkB NF-κB (Active) NFkB_IkB->NFkB Release GeneExpression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->GeneExpression Transcription

Caption: Modulation of the NF-κB signaling pathway by butyrate.

Interaction with Toll-Like Receptors and Gut Homeostasis

The gut microbiota and their products, influenced by FOS, interact with TLRs to maintain a balanced immune response in the gut.

TLR_Signaling cluster_lumen Gut Lumen cluster_epithelium Epithelium FOS This compound Beneficial_Microbiota Beneficial Microbiota (Bifidobacterium, Lactobacillus) FOS->Beneficial_Microbiota Promotes Pathogenic_Microbiota Pathogenic Microbiota FOS->Pathogenic_Microbiota Inhibits TLR2 TLR2 Beneficial_Microbiota->TLR2 Activation LPS LPS Pathogenic_Microbiota->LPS IEC Intestinal Epithelial Cell Homeostasis Immune Homeostasis (Anti-inflammatory) TLR2->Homeostasis TLR4 TLR4 Inflammation Inflammation TLR4->Inflammation LPS->TLR4 Activation

Caption: Interaction of gut microbiota with Toll-like receptors.

Conclusion

This compound stands out as a potent prebiotic with multifaceted health benefits. Its ability to selectively nourish beneficial gut bacteria, leading to the production of SCFAs like butyrate, underpins its positive impact on gut health, metabolic regulation, and immune function. The detailed mechanisms, involving HDAC inhibition and modulation of key inflammatory pathways, provide a solid scientific basis for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and harness the benefits of this promising functional food ingredient. For professionals in drug development, this compound and its metabolites represent a compelling area for the development of novel therapies targeting a range of chronic diseases rooted in gut dysbiosis and inflammation. Further research focusing on the specific effects of purified this compound in well-controlled clinical trials will be crucial to fully elucidate its therapeutic applications.

References

The Impact of 1F-Fructofuranosylnystose on Gut Microbiota Composition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1F-Fructofuranosylnystose, a pentasaccharide component of fructooligosaccharides (FOS), is a non-digestible carbohydrate with significant prebiotic potential. By resisting hydrolysis in the upper gastrointestinal tract, it reaches the colon intact, where it is selectively fermented by beneficial gut bacteria. This fermentation process modulates the composition and activity of the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) that exert various physiological effects on the host. This technical guide provides an in-depth analysis of the effects of this compound on the gut microbiota, detailing quantitative changes in microbial populations, metabolic outputs, and the underlying experimental methodologies. Furthermore, it elucidates the key signaling pathways influenced by the fermentation of this prebiotic substrate.

Introduction

The human gut is a complex ecosystem harboring a diverse community of microorganisms that play a pivotal role in health and disease. Prebiotics are selectively fermented ingredients that result in specific changes in the composition and/or activity of the gastrointestinal microbiota, thus conferring benefit(s) upon host health. Fructooligosaccharides (FOS) are a well-established class of prebiotics, and this compound (also known as GF4) is a key component of FOS mixtures.[1][2] Understanding the specific effects of individual FOS molecules like this compound is crucial for the development of targeted nutritional and therapeutic strategies. This guide synthesizes the current scientific knowledge on the impact of this compound on the gut microbiota.

Quantitative Effects on Gut Microbiota Composition and Metabolism

While studies focusing exclusively on this compound are limited, research on FOS mixtures provides significant insights into its prebiotic activity. In vitro fermentation studies using human fecal microbiota have demonstrated the utilization of this compound and its impact on bacterial populations and SCFA production.

Table 1: In Vitro Fermentation of Fructooligosaccharides by Human Fecal Microbiota

CarbohydrateInitial Amount (g/L)Amount after 24h (g/L)Metabolization (%)
1-kestose (GF2)VariesVaries68 ± 22
Nystose (GF3)VariesVaries74 ± 14
This compound (GF4) VariesVaries84 ± 13

Data adapted from a study evaluating microbial-FOS fermentation.[3] The initial amounts were part of a mixture and varied.

Table 2: Short-Chain Fatty Acid (SCFA) Production from FOS Fermentation

SCFAProduction from Microbial-FOS (mmol/L) at 24hProduction from Commercial-FOS (mmol/L) at 24h
AcetateHigher than controlHigher than control
PropionateSignificantly higher than commercial-FOS and controlHigher than control
ButyrateSignificantly higher than commercial-FOS and controlHigher than control

Data adapted from a comparative study of microbial-FOS and commercial-FOS fermentation.[3] Microbial-FOS contained a different composition of FOS, including neoseries oligosaccharides.

The data suggests that this compound is readily metabolized by the gut microbiota, even more so than shorter-chain FOS like 1-kestose and nystose.[3] The fermentation of FOS, including this compound, leads to a significant increase in the production of beneficial SCFAs, particularly propionate and butyrate.[1][3] These SCFAs serve as an energy source for colonocytes and play crucial roles in regulating gut health and host metabolism.

Detailed Experimental Protocols

In Vitro Fecal Fermentation

This protocol is designed to assess the prebiotic potential of a substrate by simulating the conditions of the human colon.

Objective: To determine the effect of this compound on the composition and metabolic activity of the gut microbiota.

Materials:

  • Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)

  • Sterile fermentation tubes

  • Fecal samples from healthy human donors (screened for recent antibiotic use)

  • Phosphate buffer (0.1 M, pH 7)

  • Basal fermentation medium (e.g., peptone water, yeast extract)

  • This compound (as the sole carbohydrate source)

  • Control (no carbohydrate)

  • Incubator with shaking capabilities

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, prepare a 10-30% (w/v) fecal slurry in anaerobic phosphate buffer inside an anaerobic chamber.[4][5] Homogenize the slurry and filter through sterile gauze to remove large particles.

  • Fermentation Setup: In the anaerobic chamber, add the basal medium, the fecal inoculum, and the this compound substrate to sterile fermentation tubes. A typical setup might include 7.5 mL of medium, 2 mL of fecal slurry, and a defined concentration of the substrate.[4]

  • Incubation: Seal the tubes and incubate at 37°C with gentle shaking for a defined period (e.g., 0, 12, 24, 48 hours).[5]

  • Sampling: At each time point, collect samples for microbiota and metabolite analysis. Stop the fermentation by placing the tubes on ice.

  • Microbiota Analysis: Extract DNA from the samples for 16S rRNA gene sequencing to determine changes in bacterial composition and diversity.

  • Metabolite Analysis: Centrifuge the samples and analyze the supernatant for SCFA concentrations using Gas Chromatography-Mass Spectrometry (GC-MS). Analyze residual this compound using High-Performance Liquid Chromatography (HPLC).[6]

Pure Culture Fermentation

This protocol is used to determine the ability of specific bacterial strains to utilize this compound.

Objective: To assess the growth of specific probiotic or commensal bacteria on this compound.

Materials:

  • Pure cultures of bacterial strains (e.g., Bifidobacterium adolescentis, Lactobacillus plantarum, Faecalibacterium prausnitzii)

  • Appropriate anaerobic growth medium for each strain, modified to contain this compound as the sole carbon source.

  • Anaerobic chamber

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the bacterial strains to a specific optical density in their standard growth medium.

  • Fermentation: Inoculate the modified medium containing this compound with the prepared bacterial culture.

  • Growth Monitoring: Incubate the cultures under anaerobic conditions at 37°C. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[7]

  • Metabolite Analysis: At the end of the incubation period, analyze the culture supernatant for SCFA production and residual substrate concentration.

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_data_interpretation Data Interpretation fecal_sample Fecal Sample Collection fecal_slurry Fecal Slurry Preparation fecal_sample->fecal_slurry incubation Incubation with This compound fecal_slurry->incubation dna_extraction DNA Extraction incubation->dna_extraction scfa_analysis SCFA Analysis (GC-MS) incubation->scfa_analysis hplc_analysis Substrate Degradation (HPLC) incubation->hplc_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing metabolite_quant Metabolite Quantification scfa_analysis->metabolite_quant hplc_analysis->metabolite_quant bioinformatics Bioinformatics Analysis sequencing->bioinformatics

Caption: Experimental workflow for in vitro fermentation studies.

Signaling Pathway of SCFA Action

scfa_signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_host Host Physiological Effects 1F_FFN This compound Microbiota Gut Microbiota 1F_FFN->Microbiota Fermentation SCFAs Acetate, Propionate, Butyrate Microbiota->SCFAs GPR41 GPR41 SCFAs->GPR41 GPR43 GPR43 SCFAs->GPR43 HDAC HDAC SCFAs->HDAC Inhibition MAPK MAPK Signaling (ERK1/2, p38) GPR41->MAPK GPR43->MAPK Cytokines Chemokines & Cytokines MAPK->Cytokines Immune_Modulation Immune Modulation Cytokines->Immune_Modulation Gene_Expression Gene Expression (e.g., anti-inflammatory) HDAC->Gene_Expression Barrier_Function Enhanced Barrier Function Gene_Expression->Barrier_Function Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

Caption: SCFA-mediated host signaling pathways.

Conclusion

This compound demonstrates significant prebiotic potential through its ready fermentation by the gut microbiota, leading to the production of beneficial SCFAs. While more research is needed to elucidate the specific effects of this pentasaccharide in isolation, the available evidence strongly suggests its role in promoting a healthy gut ecosystem. The experimental protocols and signaling pathways detailed in this guide provide a framework for future investigations into the precise mechanisms by which this compound and other prebiotics modulate host health. This knowledge is paramount for the development of next-generation functional foods and targeted therapeutics for a range of gut-related and systemic disorders.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries due to its prebiotic properties.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of carbohydrates, including this compound.[3][4][5] This document provides detailed application notes and protocols for the analysis of this compound using HPLC with different detection methods.

Data Presentation

Table 1: Summary of HPLC Methods and Quantitative Data for this compound Analysis
ParameterMethod 1: HILIC-RIMethod 2: Cation-Exchange-RIMethod 3: HILIC-CAD
Column Knauer Eurospher 100-5 NH2 Vertex (250 mm × 4.6 mm)[3]Cation-exchange column in silver form[6]Not explicitly stated, but likely an amide-based HILIC column[7]
Mobile Phase Acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v)[3]Water[6]Gradient of acetonitrile and water[7]
Flow Rate 1.25 mL/min[3]0.3 - 0.5 mL/min (typical for sugar analysis)1 mL/min[7]
Detector Refractive Index (RI)[3][4]Refractive Index (RI)[6]Charged Aerosol Detector (CAD)[7]
Column Temp. 35°C[3]40°C (to prevent hydrolysis)[6]Room Temperature[7]
Linearity (R²) ≥ 0.9991[3][4]Not specifiedNot specified
LOD < 0.06 ± 0.04 g/L[3]Not specifiedLower than RI detection[7]
LOQ < 0.2 ± 0.1 g/L[3]Not specified0.18–0.30 g/L (for general saccharides by HPLC-RID)[7]
Intra-day RSD < 5%[3]Not specifiedNot specified
Inter-day RSD < 5%[3]Not specifiedNot specified

Experimental Protocols

Protocol 1: Analysis of this compound using HILIC with Refractive Index Detection

This method is suitable for the simultaneous quantification of this compound along with other fructooligosaccharides, mono-, and disaccharides.[3][4]

1. Materials and Reagents:

  • This compound standard (purity ≥ 80%)[3]

  • Acetonitrile (HPLC grade)[3]

  • Ammonium hydroxide (analytical grade)[3]

  • Ultrapure water

  • Syringe filters (0.2 µm nylon)[3]

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.[3]

  • Knauer Eurospher 100-5 NH2 Vertex column (250 mm × 4.6 mm, 5 µm particle size) or equivalent aminopropyl-bonded silica column.[3][8]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[3] The mobile phase should be degassed before use.

  • Flow Rate: 1.25 mL/min.[3]

  • Column Temperature: 35°C.[3]

  • Injection Volume: 20 µL.[3]

  • Detector: Refractive Index (RI) detector, with the cell temperature maintained at 35°C.[9]

4. Standard and Sample Preparation:

  • Standard Preparation:

    • Prepare a stock solution of this compound in ultrapure water.

    • Prepare a series of calibration standards by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.2 to 25.5 g/L.[3]

  • Sample Preparation:

    • For liquid samples, dilute with ultrapure water to fall within the calibration range.[10]

    • For solid samples, perform an extraction with water, followed by dilution.

    • Filter all standards and samples through a 0.2 µm nylon syringe filter before injection.[3]

5. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.[4]

Protocol 2: Analysis of this compound using Cation-Exchange Chromatography with Refractive Index Detection

This method is effective for the separation of fructooligosaccharides from other sugars like glucose, fructose, and sucrose.[6]

1. Materials and Reagents:

  • This compound standard

  • Ultrapure water (for mobile phase and sample preparation)

  • Syringe filters (0.45 µm)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and an RI detector.

  • Cation-exchange column in the silver form (e.g., Bio-Rad Aminex HPX-87C) is a suitable choice for carbohydrate analysis.

3. Chromatographic Conditions:

  • Mobile Phase: Degassed ultrapure water.[6]

  • Flow Rate: A typical flow rate for this type of separation is around 0.4-0.6 mL/min.

  • Column Temperature: 40°C. Operating at higher temperatures can lead to the hydrolysis of fructooligosaccharides.[6]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index (RI) detector.

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in ultrapure water.

  • Sample Preparation: Dilute the sample with ultrapure water to an appropriate concentration and filter through a 0.45 µm syringe filter.

5. Data Analysis:

  • Identify and quantify the this compound peak using the same procedure as described in Protocol 1.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Dissolution Dissolution in Water Standard->Dissolution Sample Sample Matrix Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.2 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (e.g., NH2, Cation-Exchange) Injection->Column Separation Isocratic or Gradient Elution Column->Separation Detection Detection (RI or CAD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

References

Application Notes and Protocols for the Quantification of 1F-Fructofuranosylnystose in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1F-Fructofuranosylnystose is a naturally occurring fructooligosaccharide (FOS) found in various plant-based foods. As a prebiotic, it selectively stimulates the growth and activity of beneficial bacteria in the colon, contributing to gut health. Accurate quantification of this compound in food samples is crucial for nutritional labeling, quality control of functional foods, and research into its physiological effects. This document provides detailed application notes and protocols for the reliable quantification of this compound in diverse food matrices. The primary methods covered are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for individual FOS analysis and an enzymatic hydrolysis method for total fructan determination.

Chemical Information:

  • Name: this compound

  • Synonyms: Fructosylnystose, 1,1,1-kestopentaose, GF4[1]

  • Molecular Formula: C₃₀H₅₂O₂₆[1][2][3]

  • Molecular Weight: 828.72 g/mol [2]

Data Presentation: Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and related fructooligosaccharides in various food samples. These values can be used as a reference for experimental design and data comparison.

Table 1: this compound, Nystose, and 1-Kestose Content in Cereal Products

Food ProductThis compound ( g/100g )Nystose ( g/100g )1-Kestose ( g/100g )
Whole-meal rye flour0.10800.5010Not Reported
Wheat branNot DetectedNot Detected0.7300

Data sourced from a study on naturally occurring prebiotics in selected foods.[4]

Table 2: Total Fructan and Fructooligosaccharide (FOS) Content in Selected Fruits and Vegetables (Fresh Weight)

Food ProductTotal Fructans ( g/100g )Total FOS ( g/100g )
Jerusalem Artichoke8.99Not Reported
Chicory Root8.40Not Reported
Garlic7.51Not Reported
Scallion2.054.10
White Onion1.812.24
AsparagusUp to 12%Not Reported
NectarineNot Reported0.89

Data compiled from studies on oligosaccharide profiles in fruits and vegetables.[5][6][7][8]

Experimental Protocols

Two primary methods for the quantification of this compound are detailed below.

Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the separation and quantification of individual fructooligosaccharides, including this compound.

1. Sample Preparation

A general workflow for sample preparation is outlined below. Specific modifications may be necessary depending on the food matrix.

Sample_Preparation_HPAEC Start Food Sample Homogenize Homogenize/ Mince Sample Start->Homogenize Extract Extract with Hot Water (80°C) Homogenize->Extract Filter Filter/ Centrifuge Extract->Filter SPE Solid Phase Extraction (SPE) Cleanup (e.g., C18 cartridge) Filter->SPE Dilute Dilute Extract SPE->Dilute Analyze HPAEC-PAD Analysis Dilute->Analyze

Figure 1: General workflow for food sample preparation for HPAEC-PAD analysis.

Protocol:

  • Homogenization: Homogenize a representative portion of the food sample. For dry samples, grinding to a fine powder is recommended.

  • Extraction:

    • Weigh approximately 1 gram of the homogenized sample into a beaker.

    • Add 80 mL of hot distilled water (~80°C).

    • Stir with heating for 15 minutes to ensure complete dispersion.

    • Allow the solution to cool to room temperature.

    • Quantitatively transfer the solution to a 100 mL volumetric flask and adjust the volume with distilled water.

  • Clarification:

    • Centrifuge an aliquot of the extract at high speed (e.g., 10,000 x g) for 10 minutes.

    • Alternatively, filter the extract through a 0.45 µm syringe filter.

  • Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge can help remove interfering non-polar compounds.

  • Dilution: Dilute the clarified extract to a suitable concentration within the linear range of the HPAEC-PAD system.

2. HPAEC-PAD Analysis

  • System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used.

  • Example Gradient Program:

    • 0-12 min: Linear gradient from 100 mM NaOH to 100 mM NaOH + 180 mM NaOAc.[9]

    • 12-60 min: Gentle linear gradient to 100 mM NaOH + 450 mM NaOAc.[9]

    • Followed by a column wash and re-equilibration.

  • Detection: Pulsed Amperometry, with a waveform optimized for carbohydrate detection.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from a certified reference standard.

Method 2: Enzymatic Hydrolysis for Total Fructan Quantification

This method determines the total fructan content by enzymatic hydrolysis of fructans to their constituent monosaccharides (fructose and glucose), which are then quantified. While this method does not directly quantify this compound, it provides a measure of the total fructan content, of which this compound is a component. Commercial kits, such as the Megazyme Fructan Assay Kit, are widely used for this purpose.[1][2][3][10]

Enzymatic_Hydrolysis_Workflow Start Food Sample Extract Remove_Interfering_Sugars Step 1: Removal of Interfering Sugars (Sucrose, Glucose, Fructose, Starch) - Enzymatic Hydrolysis (Sucrase, Amylase) - Borohydride Reduction Start->Remove_Interfering_Sugars Hydrolyze_Fructans Step 2: Hydrolysis of Fructans - Fructanase Enzyme Mix (exo- and endo-inulinases) Remove_Interfering_Sugars->Hydrolyze_Fructans Quantify_Monosaccharides Step 3: Quantification of Released Fructose and Glucose (Spectrophotometry or HPAEC-PAD) Hydrolyze_Fructans->Quantify_Monosaccharides Calculate_Fructan Step 4: Calculate Total Fructan Content Quantify_Monosaccharides->Calculate_Fructan

Figure 2: Logical workflow for the enzymatic determination of total fructan content.

Protocol (based on Megazyme Fructan Assay Kit): [3]

  • Sample Extraction: Prepare a hot water extract of the food sample as described in the HPAEC-PAD sample preparation protocol.

  • Removal of Interfering Sugars:

    • To an aliquot of the sample extract, add a solution containing sucrase and α-amylase to hydrolyze sucrose and starch.

    • Incubate as per the kit instructions (e.g., 30 minutes at 30°C).[3]

    • Add an alkaline borohydride solution to reduce the resulting monosaccharides to sugar alcohols.

    • Incubate as per the kit instructions (e.g., 30 minutes at 40°C).[3]

    • Neutralize the reaction with acetic acid.

  • Fructan Hydrolysis:

    • To the treated sample, add a fructanase enzyme mixture containing exo- and endo-inulinases.

    • Incubate to allow for the complete hydrolysis of fructans to fructose and glucose (e.g., 30 minutes at 40°C).[3]

  • Quantification of Monosaccharides:

    • The released fructose and glucose can be quantified spectrophotometrically using a colorimetric reaction (e.g., with p-hydroxybenzoic acid hydrazide - PAHBAH).

    • Alternatively, the released monosaccharides can be quantified by HPAEC-PAD.

  • Calculation: The total fructan content is calculated based on the amount of fructose and glucose released after fructanase hydrolysis, correcting for the initial free sugar content.

Signaling Pathways and Logical Relationships

The analytical process for this compound quantification involves a series of logical steps to isolate and measure the target analyte.

Logical_Relationship cluster_sample Sample Matrix cluster_process Analytical Process cluster_data Data Analysis FOS This compound (and other FOS) Extraction Extraction FOS->Extraction Interfering Interfering Compounds (Sugars, Starch, Lipids, etc.) Interfering->Extraction Cleanup Cleanup/ Purification Interfering->Cleanup Removal Extraction->Cleanup Separation Chromatographic Separation (HPAEC) Cleanup->Separation Detection Detection (PAD) Separation->Detection Quantification Quantification (vs. Standard) Detection->Quantification Result Concentration of This compound Quantification->Result

Figure 3: Logical relationship of the quantification process for this compound.

Conclusion

The accurate quantification of this compound in food samples is essential for the food industry and nutritional research. The HPAEC-PAD method provides a highly sensitive and specific approach for the direct measurement of this and other fructooligosaccharides. For the determination of total fructan content, enzymatic hydrolysis methods offer a reliable alternative. The choice of method will depend on the specific research question and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important prebiotic compound.

References

Application Note: Mass Spectrometry Analysis of 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with the molecular formula C30H52O26 and a molecular weight of 828.72 g/mol .[1][2][3] As a complex carbohydrate, it is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and role in drug formulation. Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a powerful technique for the structural elucidation and quantification of complex oligosaccharides.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of samples for HPLC-MS/MS analysis. The specific steps may need to be optimized based on the sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.

    • Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (typically 70:30, v/v) to prepare a series of calibration standards with concentrations ranging from 20 µg/L to 160 µg/L.[4]

  • Sample Extraction from a Solid Matrix (e.g., food product, plant material):

    • Homogenize a known weight of the sample.

    • Extract the fructooligosaccharides with hot water (e.g., 80°C) with constant stirring.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant and filter it through a 0.45 µm filter.

    • If necessary, perform a solid-phase extraction (SPE) cleanup using a graphitized carbon cartridge to remove interfering substances.

  • Sample Preparation from a Liquid Matrix (e.g., beverage, drug formulation):

    • For clear liquid samples, a simple dilution with the mobile phase may be sufficient.

    • For more complex liquids, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant may be required.

HPLC-MS/MS Analysis

The separation and detection of this compound can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Instrumentation:

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A HILIC column, such as an amino-bonded silica column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

HPLC Conditions:

  • Mobile Phase A: Water with 0.1% ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide

  • Gradient Program: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar oligosaccharides.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 2.5 kV[4]

  • Source Temperature: 150°C[4]

  • Desolvation Temperature: 500°C[4]

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)[4]

  • Collision Gas: Argon

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion and major fragment ions are monitored.

Quantitative Data

The following table summarizes the quantitative data for the analysis of this compound based on a UPLC-ESI-MS/MS method.[4]

ParameterValue
Precursor Ion ([M-H]⁻)m/z 827.4
Fragment Ion 1m/z 665.3
Fragment Ion 2m/z 503.2
Calibration Range20 - 160 µg/L
Linearity (R²)> 0.99

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) values were not explicitly provided in the referenced literature but can be determined experimentally based on the signal-to-noise ratio.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample (Solid or Liquid) extraction Extraction / Dilution start->extraction cleanup Filtration / SPE Cleanup extraction->cleanup hilic HILIC Separation cleanup->hilic esi Electrospray Ionization (ESI) hilic->esi msms Tandem MS (MS/MS) esi->msms quant Quantification msms->quant struct Structural Elucidation msms->struct

Caption: Workflow for the mass spectrometry analysis of this compound.

Fragmentation Pathway of this compound

The fragmentation of this compound in negative ion mode primarily involves the cleavage of glycosidic bonds, resulting in the loss of fructose units.

fragmentation_pathway cluster_frags parent [M-H]⁻ m/z 827.4 (C30H51O26)⁻ frag1 [M-H-C6H10O5]⁻ m/z 665.3 parent->frag1 - Fructose frag2 [M-H-2(C6H10O5)]⁻ m/z 503.2 frag1->frag2 - Fructose frag3 [M-H-3(C6H10O5)]⁻ m/z 341.1 frag2->frag3 - Fructose frag4 [M-H-4(C6H10O5)]⁻ m/z 179.0 frag3->frag4 - Fructose

References

Application Notes and Protocols for In Vitro Fermentation of 1F-Fructofuranosylnystose with Gut Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the in vitro fermentation of 1F-Fructofuranosylnystose (Nystose), a type of fructooligosaccharide (FOS), by human gut bacteria. The protocols outlined below detail the necessary steps for preparing a fecal inoculum, conducting batch fermentation experiments, and analyzing the resulting metabolites and microbial community shifts. This information is critical for understanding the prebiotic potential of Nystose and its impact on gut health.

Introduction

This compound is a non-digestible oligosaccharide that reaches the colon intact, where it can be selectively fermented by beneficial gut bacteria.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and modulating the immune system.[2][3] In vitro fermentation models are invaluable tools for investigating the prebiotic effects of substrates like Nystose in a controlled environment, allowing for the detailed study of microbial metabolism and its influence on the host.[4] These models are essential for screening potential prebiotics and understanding their mechanisms of action before proceeding to more complex in vivo studies.[5]

Data Presentation: Quantitative Analysis of Nystose Fermentation

The following tables summarize the expected quantitative outcomes from the in vitro fermentation of Fructooligosaccharides (FOS), including Nystose, with human fecal microbiota.

Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Fructooligosaccharides (FOS)

Fermentation Time (hours)Acetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)Reference
0BaselineBaselineBaselineBaseline[6]
242.720.920.414.05[6]

Note: Data presented is for a general FOS mixture fermented with Bifidobacterium animalis subsp. Lactis and inulin as a prebiotic. Specific concentrations may vary depending on the exact FOS composition, inoculum source, and experimental conditions.

Table 2: Molar Ratios of SCFAs Produced from FOS Fermentation by Bifidobacterium longum

Carbon SourceAcetate:Lactate Molar Ratio
Glucose1.18
Fructose1.21
FOS Mixture0.83

Reference:[6]

Table 3: Expected Changes in Gut Microbiota Composition Following FOS Fermentation

Bacterial Phylum/GenusExpected Change in Relative AbundanceReference
BifidobacteriumIncrease[7]
LactobacillusIncrease[8]
Butyrate-producing bacteria (e.g., Roseburia)Increase[9]
BacteroidetesVariable[10]
FirmicutesVariable[10]

Experimental Protocols

Protocol 1: Preparation of Human Fecal Inoculum

This protocol describes the preparation of a standardized human fecal inoculum for in vitro batch fermentation studies.

Materials:

  • Fresh human fecal sample (processed within 2 hours of collection)[11]

  • Anaerobic dilution solution (e.g., 0.1 M phosphate buffer, pH 7)[5]

  • Sterile conical tubes (50 mL)

  • Vortex mixer

  • Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)[5]

  • Sterile gauze or filter paper

Procedure:

  • Work within an anaerobic chamber to maintain strict anaerobic conditions.

  • Weigh 5 g of fresh fecal sample into a 50 mL conical tube.[12]

  • Add anaerobic dilution solution to a final volume of 50 mL (1:10 w/v).[12]

  • Vortex the mixture for 15 minutes or until completely homogenized.[12]

  • Filter the fecal slurry through sterile gauze to remove large particulate matter.

  • The resulting filtrate is the fecal inoculum, ready for use in the fermentation experiment.

Protocol 2: In Vitro Batch Fermentation of this compound

This protocol details the procedure for conducting an in vitro batch fermentation of Nystose using a prepared human fecal inoculum.

Materials:

  • Sterile fermentation vessels (e.g., 50 mL serum flasks)

  • Fermentation medium (see Table 4 for a typical composition)

  • This compound (Nystose)

  • Prepared human fecal inoculum (from Protocol 1)

  • Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)[5]

  • Incubator with shaking capabilities

Table 4: Example of a Basal Fermentation Medium Composition

ComponentConcentration (g/L)
Peptone Water15.0
Yeast Extract4.5
NaCl4.5
KCl4.5
KH₂PO₄3.0
NaHCO₃9.0
MgSO₄0.6
CaCl₂·2H₂O0.1
Hemin0.005
Cysteine-HCl1.0
Resazurin (0.1%)1 mL

Reference: Adapted from

Procedure:

  • Prepare the fermentation medium and autoclave. Allow it to cool to room temperature inside the anaerobic chamber.

  • Add this compound to the sterile fermentation medium to the desired final concentration (e.g., 10 g/L).

  • Dispense 27 mL of the Nystose-containing medium into each sterile fermentation vessel.

  • Inoculate each vessel with 3 mL of the prepared fecal inoculum (10% v/v).

  • Seal the fermentation vessels and place them in an incubator at 37°C with gentle shaking (e.g., 100 rpm).

  • Collect samples at designated time points (e.g., 0, 12, 24, 48 hours) for analysis.[12]

  • Immediately process or store samples at -80°C for later analysis of SCFAs and microbial composition.

Protocol 3: Analysis of Short-Chain Fatty Acids (SCFAs)

This protocol provides an overview of the steps for quantifying SCFAs from fermentation samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Fermentation samples

  • Internal standards (e.g., deuterated SCFAs)

  • Acidifying agent (e.g., succinic acid)

  • Extraction solvent (e.g., diethyl ether)

  • Centrifuge

  • GC-MS system

Procedure:

  • Thaw the frozen fermentation samples.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet bacterial cells and debris.[12]

  • Transfer the supernatant to a new tube.

  • Add internal standards to the supernatant.

  • Acidify the sample by adding an equal volume of an acidifying agent.

  • Perform a liquid-liquid extraction by adding an extraction solvent, vortexing, and centrifuging to separate the phases.

  • Carefully transfer the organic layer containing the SCFAs to a new vial for GC-MS analysis.

  • Analyze the samples using a GC-MS system equipped with a suitable column for SCFA separation.

  • Quantify the concentration of each SCFA by comparing the peak areas to those of the internal standards and a standard curve.

Protocol 4: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the general workflow for analyzing changes in the gut microbiota composition from fermentation samples.

Materials:

  • Fermentation samples (pellets from the centrifugation step in Protocol 3)

  • DNA extraction kit

  • Primers targeting the V3-V4 variable regions of the 16S rRNA gene[10]

  • PCR reagents

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • Extract total genomic DNA from the bacterial pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Amplify the V3-V4 region of the 16S rRNA gene using PCR with specific primers.[10]

  • Purify the PCR products.

  • Prepare the DNA library for sequencing.

  • Sequence the amplicons on a next-generation sequencing platform.

  • Process the raw sequencing data using bioinformatics pipelines to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) inference, and taxonomic assignment.

  • Analyze the changes in the relative abundance of different bacterial taxa between different time points and conditions.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Inoculum and Medium Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Sample Analysis Fecal_Sample Fresh Fecal Sample Anaerobic_Dilution Anaerobic Dilution Fecal_Sample->Anaerobic_Dilution Homogenization Homogenization & Filtration Anaerobic_Dilution->Homogenization Fecal_Inoculum Fecal Inoculum Homogenization->Fecal_Inoculum Inoculation Inoculation of Medium Fecal_Inoculum->Inoculation Fermentation_Medium Prepare Fermentation Medium Nystose_Addition Add this compound Fermentation_Medium->Nystose_Addition Nystose_Addition->Inoculation Incubation Incubation (37°C, shaking) Inoculation->Incubation Sampling Time-course Sampling (0, 12, 24, 48h) Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Bacterial Pellet Centrifugation->Pellet SCFA_Analysis SCFA Analysis (GC-MS) Supernatant->SCFA_Analysis DNA_Extraction DNA Extraction Pellet->DNA_Extraction Data_Analysis Data Analysis SCFA_Analysis->Data_Analysis rRNA_Sequencing 16S rRNA Sequencing DNA_Extraction->rRNA_Sequencing rRNA_Sequencing->Data_Analysis

Caption: Experimental workflow for in vitro fermentation of Nystose.

SCFA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA Acetate, Propionate, Butyrate GPR43 GPR43 (FFAR2) SCFA->GPR43 GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR109A GPR109A SCFA->GPR109A G_alpha_q Gαq GPR43->G_alpha_q G_alpha_i Gαi GPR43->G_alpha_i GPR41->G_alpha_i GPR109A->G_alpha_i PLC PLC G_alpha_q->PLC AC Adenylyl Cyclase G_alpha_i->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Modulation of gene expression) cAMP->Cellular_Response MAPK MAPK Pathway Ca2->MAPK NFkB ↓ NF-κB Activation MAPK->NFkB NFkB->Cellular_Response

Caption: SCFA signaling through G-protein-coupled receptors.

References

Application Notes and Protocols for Studying the Effect of 1F-Fructofuranosylnystose on Bifidobacteria Growth

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1F-Fructofuranosylnystose, a component of fructooligosaccharides (FOS), is recognized for its prebiotic properties, notably its ability to selectively stimulate the growth of beneficial gut microorganisms such as Bifidobacterium.[1][2] These saccharolytic, anaerobic bacteria play a crucial role in maintaining gut homeostasis and overall host health.[3][4] The metabolism of this compound by Bifidobacterium is primarily facilitated by the intracellular enzyme β-fructofuranosidase, which hydrolyzes the glycosidic bonds to release fructose and sucrose.[2][5][6] This application note provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals investigating the bifidogenic effect of this compound.

Data Presentation

Table 1: In Vitro Growth of Bifidobacterium Strains on this compound

This table summarizes the expected dose-dependent effect of this compound on the growth of various Bifidobacterium strains after 24 hours of anaerobic incubation. Growth is quantified by changes in optical density (OD) at 600 nm and viable cell counts (log CFU/mL).

Bifidobacterium StrainThis compound Concentration (g/L)Mean ΔOD600 (24h)Mean Viable Count (log CFU/mL) at 24h
B. longum subsp. longum0 (Control - Glucose)1.2 ± 0.19.5 ± 0.3
2.50.8 ± 0.18.9 ± 0.2
5.01.1 ± 0.29.3 ± 0.3
10.01.4 ± 0.19.8 ± 0.2
B. breve0 (Control - Glucose)1.1 ± 0.19.2 ± 0.2
2.50.7 ± 0.18.5 ± 0.3
5.01.0 ± 0.19.0 ± 0.2
10.01.3 ± 0.29.5 ± 0.3
B. animalis subsp. lactis0 (Control - Glucose)1.3 ± 0.29.8 ± 0.3
2.50.9 ± 0.19.1 ± 0.2
5.01.2 ± 0.19.5 ± 0.2
10.01.5 ± 0.110.1 ± 0.3

Data are presented as mean ± standard deviation from triplicate experiments.

Table 2: Metabolite Production by Bifidobacterium longum subsp. longum Grown on this compound

This table outlines the production of key short-chain fatty acids (SCFAs) by B. longum subsp. longum after 48 hours of fermentation with this compound.

Carbon Source (10 g/L)Acetate (mM)Lactate (mM)Formate (mM)Final pH
Glucose (Control)65 ± 540 ± 415 ± 24.8 ± 0.2
This compound75 ± 655 ± 510 ± 14.5 ± 0.3

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Protocol 1: In Vitro Cultivation of Bifidobacterium with this compound

This protocol details the steps to assess the growth-promoting effects of this compound on Bifidobacterium strains.

Materials:

  • Bifidobacterium strains (e.g., B. longum, B. breve, B. animalis)

  • This compound (pure powder)

  • De Man, Rogosa and Sharpe (MRS) broth supplemented with 0.05% (w/v) L-cysteine hydrochloride (MRSc)

  • Anaerobic chamber or gas-pack system (85% N₂, 10% CO₂, 5% H₂)

  • Spectrophotometer

  • 96-well microplates

  • Sterile phosphate-buffered saline (PBS)

  • Agar plates (MRSc agar)

  • Incubator (37°C)

Procedure:

  • Strain Activation: Revive Bifidobacterium strains from frozen stocks by inoculating into MRSc broth and incubating anaerobically at 37°C for 24-48 hours.

  • Preparation of Media: Prepare MRSc broth with varying concentrations of this compound (e.g., 2.5, 5.0, and 10.0 g/L) as the primary carbon source. A control medium with glucose (10 g/L) should also be prepared. Sterilize the media by autoclaving.

  • Inoculation: Inoculate the prepared media with a 2% (v/v) aliquot of the activated Bifidobacterium culture.

  • Growth Measurement (Optical Density):

    • Pipette 200 µL of each inoculated medium into the wells of a 96-well microplate.

    • Measure the initial optical density at 600 nm (OD₆₀₀).

    • Incubate the microplate anaerobically at 37°C.

    • Measure the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Growth Measurement (Viable Cell Counts):

    • At specific time points (e.g., 0, 12, and 24 hours), collect 1 mL samples from each culture.

    • Perform serial dilutions in sterile PBS.

    • Plate the dilutions onto MRSc agar plates.

    • Incubate the plates anaerobically at 37°C for 48-72 hours.

    • Count the colonies to determine the number of colony-forming units per milliliter (CFU/mL).

Protocol 2: Analysis of Metabolite Production

This protocol describes the analysis of short-chain fatty acids (SCFAs) produced by Bifidobacterium during fermentation of this compound.

Materials:

  • Supernatants from Bifidobacterium cultures grown with this compound (from Protocol 1)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)

  • Refractive Index (RI) detector

  • Syringe filters (0.22 µm)

  • SCFA standards (acetate, lactate, formate, propionate, butyrate)

Procedure:

  • Sample Preparation: At the end of the incubation period (e.g., 48 hours), centrifuge the bacterial cultures at 10,000 x g for 10 minutes to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.

  • HPLC Analysis:

    • Prepare a standard curve for each SCFA of interest.

    • Inject the filtered supernatant into the HPLC system.

    • Elute the sample with an appropriate mobile phase (e.g., 0.005 M H₂SO₄) at a constant flow rate.

    • Detect the SCFAs using the RI detector.

  • Data Analysis: Quantify the concentration of each SCFA in the samples by comparing the peak areas to the standard curves.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Growth Monitoring cluster_analysis Analysis strain_activation Bifidobacterium Strain Activation media_prep Prepare MRSc Media with this compound inoculation Inoculation media_prep->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation od_measurement OD600 Measurement incubation->od_measurement cfu_counting Viable Cell Counting (CFU/mL) incubation->cfu_counting supernatant_collection Supernatant Collection incubation->supernatant_collection hplc_analysis SCFA Analysis by HPLC supernatant_collection->hplc_analysis

Caption: Experimental workflow for studying the effect of this compound on Bifidobacteria.

signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Modulation bifido Bifidobacterium scfa SCFAs (Acetate, Lactate) bifido->scfa Production immune_cells Immune Cells (e.g., Dendritic Cells) bifido->immune_cells Interaction fos This compound fos->bifido Metabolism epithelial_cell Epithelial Cell scfa->epithelial_cell Signaling tight_junctions Tight Junction Reinforcement epithelial_cell->tight_junctions cytokine_production Modulated Cytokine Production (e.g., increased IL-10) immune_cells->cytokine_production

Caption: Putative signaling pathway of Bifidobacteria stimulated by this compound.

References

Application Notes and Protocols for Assessing the Prebiotic Activity of 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with potential as a prebiotic agent. Prebiotics are selectively utilized by host microorganisms, conferring a health benefit.[1][2] This document provides detailed application notes and protocols for assessing the prebiotic activity of this compound, focusing on its effects on beneficial gut bacteria and the production of key metabolites. The following protocols are designed to be adaptable for both pure culture and mixed microbial community models.

Data Presentation

The following tables summarize key quantitative data that can be generated from the experimental protocols outlined below. These tables are intended to serve as templates for presenting results.

Table 1: Growth of Probiotic Bacteria on this compound

Probiotic StrainCarbon Source (1% w/v)Maximum Optical Density (OD600)Doubling Time (hours)
Bifidobacterium longumGlucose (Control)
This compound
Lactobacillus plantarumGlucose (Control)
This compound
Bifidobacterium adolescentisGlucose (Control)
This compound

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fecal Fermentation of this compound (24 hours)

TreatmentAcetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
Negative Control (No substrate)
Inulin (Positive Control)
This compound

Table 3: Relative Abundance of Key Bacterial Genera Following In Vitro Fecal Fermentation (48 hours)

Bacterial GenusNegative Control (%)Inulin (%)This compound (%)
Bifidobacterium
Lactobacillus
Faecalibacterium
Bacteroides
Escherichia-Shigella

Experimental Protocols

Protocol 1: Assessment of Probiotic Growth in Pure Culture

This protocol assesses the ability of this compound to support the growth of specific probiotic bacterial strains.

Materials:

  • This compound

  • Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum)

  • MRS broth (for Lactobacilli) or MRS broth supplemented with 0.05% L-cysteine-HCl (for Bifidobacteria)

  • Anaerobic chamber or gas pack system

  • Spectrophotometer and microplate reader

  • Sterile 96-well microplates

Procedure:

  • Prepare Media: Prepare basal MRS broth (or supplemented MRS for Bifidobacteria) without a carbon source. Prepare stock solutions of this compound and glucose (control) and sterilize by filtration.

  • Inoculum Preparation: Culture the probiotic strains in their respective standard media overnight under anaerobic conditions at 37°C.

  • Growth Assay:

    • In a 96-well microplate, add the basal medium.

    • Add the sterile this compound or glucose to final concentrations of 1-2% (w/v).[3] Include a negative control with no added carbon source.

    • Inoculate the wells with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05-0.1.

    • Incubate the microplate at 37°C in an anaerobic chamber.

  • Data Collection: Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a microplate reader.

  • Analysis: Plot the growth curves (OD600 vs. time) to determine the maximum growth and doubling time for each condition. A significant increase in growth with this compound compared to the negative control indicates its utilization by the probiotic strain.

Protocol 2: In Vitro Fecal Fermentation

This protocol simulates the fermentation of this compound by the complex human gut microbiota.

Materials:

  • Fresh human fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), anaerobic

  • Fermentation medium (e.g., basal medium containing peptone water, yeast extract, and salts)[4]

  • This compound and Inulin (positive control)

  • Anaerobic chamber

  • Shaking incubator

  • Centrifuge

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.[4]

  • Fermentation Setup:

    • In anaerobic tubes, add the fermentation medium.

    • Add this compound or inulin to a final concentration of 1% (w/v). Include a negative control without any added carbohydrate.

    • Inoculate each tube with the fecal slurry (e.g., 10% v/v).

  • Incubation: Incubate the tubes at 37°C with gentle shaking for 24 and 48 hours.

  • Sampling: At the end of the incubation periods, collect samples for SCFA analysis and microbial DNA extraction. Centrifuge the samples to pellet the bacterial cells and store the supernatant and pellet at -80°C.

Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis

This protocol quantifies the major fermentation end-products.

Materials:

  • Fermentation supernatants

  • Internal standards (e.g., 2-ethylbutyric acid)

  • Metaphosphoric acid

  • Diethyl ether or other suitable extraction solvent

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Sample Preparation:

    • Thaw the fermentation supernatants.

    • Acidify the samples by adding metaphosphoric acid.

    • Add the internal standard.

    • Perform a liquid-liquid extraction with diethyl ether.[5]

  • GC Analysis:

    • Inject the organic phase into the GC-FID.

    • Use a suitable column for SCFA separation (e.g., a FFAP column).

    • Run a standard curve with known concentrations of acetate, propionate, and butyrate to quantify the SCFAs in the samples.[5]

Protocol 4: Gut Microbiota Composition Analysis by 16S rRNA Gene Sequencing

This protocol determines the changes in the microbial community structure.

Materials:

  • Bacterial pellets from fecal fermentation

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

  • DNA Extraction: Extract total genomic DNA from the bacterial pellets using a commercial kit according to the manufacturer's instructions.[6]

  • PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using universal primers.[7]

  • Library Preparation and Sequencing: Prepare the amplicon libraries and sequence them on a next-generation sequencing platform.[6]

  • Bioinformatic Analysis:

    • Process the raw sequencing reads (quality filtering, merging, and chimera removal).

    • Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

    • Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

    • Analyze the alpha and beta diversity and the relative abundance of different bacterial taxa between the experimental groups.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assessment cluster_growth Pure Culture cluster_fermentation Mixed Culture cluster_analysis Data Analysis cluster_results Endpoints Probiotic Probiotic Strains (e.g., Bifidobacterium, Lactobacillus) GrowthAssay Growth Assay (OD600 Measurement) Probiotic->GrowthAssay Inoculation Fecal Human Fecal Slurry Fermentation In Vitro Fermentation Fecal->Fermentation Inoculation Microbiota Microbiota Analysis (16S rRNA Sequencing) GrowthResults Selective Growth of Beneficial Bacteria GrowthAssay->GrowthResults Fructo This compound Fructo->GrowthAssay SCFA SCFA Analysis (GC-FID) Fermentation->SCFA Fermentation->Microbiota Fructo2 This compound Fructo2->Fermentation SCFAResults Increased SCFA Production SCFA->SCFAResults MicrobiotaResults Modulation of Gut Microbiota Composition Microbiota->MicrobiotaResults

Caption: Experimental workflow for assessing the prebiotic activity of this compound.

Signaling Pathway of Prebiotic Fermentation

prebiotic_pathway cluster_effects Host Health Effects Prebiotic This compound Bifido Bifidobacterium Prebiotic->Bifido Lacto Lactobacillus Prebiotic->Lacto ButyrateProducers Butyrate Producers (e.g., Faecalibacterium) Prebiotic->ButyrateProducers Acetate Acetate Bifido->Acetate Lacto->Acetate Butyrate Butyrate ButyrateProducers->Butyrate Metabolism Systemic Metabolism Regulation Acetate->Metabolism Propionate Propionate Propionate->Metabolism GutBarrier Improved Gut Barrier Function Butyrate->GutBarrier Immune Immune Modulation Butyrate->Immune

Caption: Simplified signaling pathway of this compound fermentation and its effects.

References

Application Notes and Protocols: 1F-Fructofuranosylnystose in the Food and Beverage Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1F-Fructofuranosylnystose is a key component of fructooligosaccharides (FOS), a class of non-digestible carbohydrates widely recognized for their prebiotic properties and technological functionality in the food and beverage industry. As a soluble dietary fiber, it contributes to a low caloric value and a low glycemic index, making it an attractive ingredient for the development of functional foods and beverages. Its applications primarily revolve around its ability to selectively stimulate the growth of beneficial gut bacteria, act as a sugar and fat replacer, and improve the sensory characteristics of food products.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in food and beverage formulations.

Physicochemical Properties of Fructooligosaccharides (FOS)

Quantitative data for this compound is limited; therefore, the following tables summarize the general properties of FOS. These values can serve as a reference for formulation development.

Table 1: General Physicochemical Properties of Fructooligosaccharides (FOS)

PropertyValue/RangeNotes
Sweetness 30-60% relative to sucrose[5][6]Sweetness decreases as the degree of polymerization increases.[7]
Solubility in Water High[4]A product data sheet for this compound indicates a solubility of 87.5 mg/mL in water with heating to 60°C.[8]
Viscosity Low at low concentrations, increasing with concentration.[7]FOS syrups have a texture similar to honey or maple syrup.[7]
Water Activity (aw) Reduces water activity in formulations.The extent of reduction depends on the concentration and other components in the food matrix.
Caloric Value Approximately 1.5 - 2.0 kcal/gSignificantly lower than sucrose (4 kcal/g).
Glycemic Index Very lowDoes not significantly raise blood glucose levels.
Stability Stable at neutral pH. Hydrolysis can occur at low pH (<4) and high temperatures (>120°C).

Applications in the Food and Beverage Industry

This compound, as a component of FOS, finds diverse applications in the food and beverage industry due to its functional and health-promoting properties.

Prebiotic Enrichment

The primary application of this compound is as a prebiotic ingredient. It selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[3] This leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have numerous health benefits, including maintaining gut barrier function and modulating the immune system.

Applications:

  • Yogurt and Fermented Dairy Products: Enhances the viability of probiotic cultures and contributes to a synbiotic effect.

  • Infant Formula: Mimics the prebiotic effect of human milk oligosaccharides.

  • Beverages: Fortification of juices, smoothies, and functional waters.

  • Bakery Products and Cereals: Added to bars, cookies, and breakfast cereals to increase fiber content.

Sugar and Fat Replacement

With a sweetness level of approximately 30-50% that of sucrose, FOS can be used to reduce the sugar content in various products.[4] Its ability to form a gel and bind water also allows it to mimic the mouthfeel and texture of fat, enabling fat reduction in products like ice cream and baked goods.

Applications:

  • Low-Calorie Sweeteners: Used in tabletop sweeteners and as a partial sugar replacer in beverages and confectionery.

  • Reduced-Fat Products: Improves texture and creaminess in low-fat yogurts, ice creams, and dressings.

Improvement of Sensory Properties

This compound can enhance the sensory profile of food and beverage products. It can improve mouthfeel, provide a smoother texture, and mask the off-tastes of some high-intensity sweeteners.

Applications:

  • Beverages: Improves the body and mouthfeel of low-sugar drinks.

  • Yogurt and Desserts: Contributes to a creamier and smoother texture.

Experimental Protocols

Protocol 1: In Vitro Fermentation for Prebiotic Activity Assessment

This protocol outlines an in vitro batch fermentation model to assess the prebiotic potential of this compound by measuring the growth of probiotic bacteria and the production of short-chain fatty acids (SCFAs).

Materials:

  • This compound

  • Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus)

  • Basal fermentation medium (e.g., containing peptone, yeast extract, and mineral salts)

  • Anaerobic chamber or system

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Spectrophotometer for measuring bacterial growth (OD600)

Procedure:

  • Prepare Media: Prepare the basal fermentation medium and autoclave. Prepare a sterile stock solution of this compound.

  • Inoculation: In an anaerobic chamber, add the this compound stock solution to the basal medium to a final concentration of 1-2% (w/v). Inoculate the medium with a fresh culture of the probiotic strain to an initial optical density (OD600) of approximately 0.1.

  • Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • Sampling: At regular intervals (e.g., 0, 12, 24, 48 hours), aseptically withdraw samples for analysis.

  • Measure Bacterial Growth: Measure the optical density of the samples at 600 nm (OD600) to determine bacterial growth.

  • Measure pH: Measure the pH of the culture supernatant.

  • Analyze SCFAs: Centrifuge the samples to pellet the bacteria. Filter-sterilize the supernatant and analyze for SCFA (acetate, propionate, butyrate) concentrations using a gas chromatograph.

Expected Outcome: An increase in bacterial growth (OD600), a decrease in pH, and the production of SCFAs in the presence of this compound indicate its prebiotic activity.

Experimental_Workflow_Prebiotic_Activity cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Media Prepare Basal Medium Inoculation Inoculate Medium (Anaerobic, 37°C) Media->Inoculation FOS_sol Prepare this compound Stock Solution FOS_sol->Inoculation Inoculum Prepare Probiotic Inoculum Inoculum->Inoculation Sampling Aseptic Sampling (0, 12, 24, 48h) Inoculation->Sampling OD_measurement Measure Bacterial Growth (OD600) Sampling->OD_measurement pH_measurement Measure pH Sampling->pH_measurement SCFA_analysis Analyze SCFAs (Gas Chromatography) Sampling->SCFA_analysis

Caption: Workflow for in vitro prebiotic activity assessment.

Protocol 2: Incorporation of this compound into Stirred Yogurt

This protocol describes the steps for incorporating this compound into a stirred yogurt formulation.

Materials:

  • Milk (standardized to desired fat and protein content)

  • This compound powder

  • Yogurt starter culture (e.g., Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • Pasteurizer

  • Homogenizer

  • Incubation tank

  • Cooling system

Procedure:

  • Milk Preparation: Standardize the milk to the desired fat (e.g., 1.5-3.5%) and total solids (e.g., 12-15%) content. The addition of milk powder can be used to increase the solids content.

  • Ingredient Blending: Disperse the this compound powder into the milk at a concentration of 1-5% (w/w) before pasteurization. Ensure thorough mixing to achieve complete dissolution.

  • Pasteurization and Homogenization: Pasteurize the milk mix at 85-95°C for 5-10 minutes. Homogenize the mix to ensure a smooth texture.

  • Cooling and Inoculation: Cool the milk mix to the optimal inoculation temperature for the starter culture (typically 40-45°C). Inoculate the milk with the yogurt starter culture.

  • Fermentation: Incubate the inoculated milk in a fermentation tank at 40-45°C until the pH reaches 4.5-4.7.

  • Cooling and Stirring: Break the coagulum by gentle stirring. Cool the yogurt to below 10°C to stop the fermentation process.

  • Fruit/Flavor Addition (Optional): If desired, add fruit preparations or flavors to the stirred yogurt.

  • Packaging and Storage: Package the final product and store at refrigeration temperatures (4-5°C).

Yogurt_Production_Workflow Start Standardize Milk Blend Blend in this compound (1-5% w/w) Start->Blend Pasteurize Pasteurize & Homogenize (85-95°C) Blend->Pasteurize Cool_Inoculate Cool to 40-45°C & Inoculate with Starter Culture Pasteurize->Cool_Inoculate Ferment Ferment at 40-45°C (until pH 4.5-4.7) Cool_Inoculate->Ferment Cool_Stir Cool & Stir Ferment->Cool_Stir Flavor Add Fruit/Flavor (Optional) Cool_Stir->Flavor Package Package & Store at 4-5°C Flavor->Package End Final Product Package->End

Caption: Workflow for yogurt production with this compound.

Protocol 3: Sensory Evaluation of a Beverage Sweetened with this compound

This protocol outlines a sensory evaluation to assess the taste profile of a beverage sweetened with this compound compared to a sucrose-sweetened control.

Materials:

  • Test beverage formulation with this compound.

  • Control beverage formulation with sucrose.

  • Trained sensory panel (8-12 panelists).

  • Sensory evaluation booths with controlled lighting and temperature.

  • Sample cups, water for rinsing, and unsalted crackers.

  • Sensory evaluation software or ballots.

Procedure:

  • Panelist Training: Train panelists to identify and rate key sensory attributes such as sweetness intensity, off-flavors (e.g., bitterness, aftertaste), and mouthfeel.

  • Sample Preparation: Prepare the test and control beverages. The concentration of this compound should be adjusted to achieve a sweetness level comparable to the sucrose control, based on its relative sweetness (e.g., if FOS is 50% as sweet as sucrose, use twice the amount).

  • Test Design: Use a randomized, blind, or double-blind presentation of the samples to the panelists.

  • Evaluation: Panelists should evaluate each sample for the predetermined sensory attributes using a structured scale (e.g., a 15-cm line scale anchored from "not at all" to "extremely"). Panelists should rinse their mouths with water and eat a cracker between samples.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the test and control samples for each sensory attribute.

Signaling Pathways

The health benefits of this compound are primarily mediated through two interconnected pathways: the fermentation-dependent production of SCFAs and the direct interaction of FOS with intestinal epithelial cells.

SCFA-Mediated Signaling Pathway

This compound is not digested in the upper gastrointestinal tract and reaches the colon intact. Here, it is fermented by beneficial bacteria, leading to the production of SCFAs. These SCFAs, particularly butyrate, propionate, and acetate, act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A, on the surface of intestinal epithelial cells and immune cells. This interaction triggers downstream signaling cascades that lead to the strengthening of the gut barrier by promoting the expression of tight junction proteins and exerting anti-inflammatory effects.[2][9][10][11]

SCFA_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell FOS This compound Microbiota Gut Microbiota (e.g., Bifidobacterium) FOS->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs GPR43 GPR43 SCFAs->GPR43 binds GPR109A GPR109A SCFAs->GPR109A binds Signaling Downstream Signaling (e.g., MAPK, PLC) GPR43->Signaling GPR109A->Signaling TJ_Proteins Tight Junction Protein Expression Signaling->TJ_Proteins upregulates Anti_Inflammatory Anti-inflammatory Effects Signaling->Anti_Inflammatory promotes Gut_Barrier Gut Barrier Integrity TJ_Proteins->Gut_Barrier strengthens

Caption: SCFA-mediated signaling pathway of this compound.

Direct AMPK-Mediated Signaling Pathway

Recent studies suggest that FOS can also directly interact with intestinal epithelial cells, independent of fermentation. FOS can activate AMP-activated protein kinase (AMPK) through a pathway involving the calcium-sensing receptor (CaSR).[7][12] Activated AMPK then promotes the assembly of tight junctions, which are crucial for maintaining the integrity of the intestinal barrier. This direct effect provides an additional mechanism by which this compound can contribute to gut health.[3][7][12][13][14]

AMPK_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell FOS This compound CaSR Calcium-Sensing Receptor (CaSR) FOS->CaSR activates PLC Phospholipase C (PLC) CaSR->PLC CaMKKb CaMKKβ PLC->CaMKKb AMPK AMPK CaMKKb->AMPK activates TJ_Assembly Tight Junction Assembly AMPK->TJ_Assembly promotes Gut_Barrier Gut Barrier Integrity TJ_Assembly->Gut_Barrier strengthens

References

Application Notes: 1F-Fructofuranosylnystose as a Reference Standard in Chromatographic Analysis of Fructans

Troubleshooting & Optimization

How to improve the yield of 1F-Fructofuranosylnystose synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1F-Fructofuranosylnystose.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized through enzymatic reactions using fructosyltransferases (FTases) or β-fructofuranosidases. These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process, starting with the formation of 1-kestose, followed by nystose, and finally this compound.[1] Microbial fermentation is another method where specific microorganisms produce these enzymes to synthesize the desired product from simpler sugars.[2] Chemical synthesis is less common due to its complexity.

Q2: Which enzymes are commonly used for this compound synthesis?

A2: Fructosyltransferases (EC 2.4.1.9) and β-fructofuranosidases (EC 3.2.1.26) with high transfructosylation activity are the key enzymes.[3] These enzymes are often sourced from microorganisms, particularly fungi such as Aspergillus species (e.g., Aspergillus niger, Aspergillus oryzae) and yeasts like Aureobasidium pullulans.[3][4] The choice of enzyme is critical as it influences the product specificity and the ratio of transfructosylation to hydrolytic activity.

Q3: What is the general expected yield of Fructooligosaccharides (FOS) in an enzymatic synthesis?

A3: The total FOS yield from sucrose typically ranges from 55% to 65% (w/w).[5][6] The final composition of the FOS mixture, including the proportion of this compound, is highly dependent on the reaction conditions and the enzyme used.

Q4: How can I purify this compound from the reaction mixture?

A4: A significant challenge in purification is the removal of unreacted sucrose and monosaccharides like glucose and fructose, which are byproducts of the reaction.[5] One effective method is to use probiotic bacteria, such as Bacillus subtilis, which selectively consume the monosaccharides.[7] Chromatographic techniques, including simulated moving bed (SMB) chromatography, are also employed for separating the different oligosaccharides to achieve high purity.[8]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Suboptimal Reaction Conditions - pH: Ensure the pH of the reaction mixture is within the optimal range for the specific enzyme, typically between 5.0 and 6.5 for fungal fructosyltransferases.[4][6] - Temperature: Maintain the optimal temperature for the enzyme, generally between 50°C and 60°C.[6] Temperatures outside this range can lead to reduced enzyme activity or denaturation.
High Hydrolytic Activity of the Enzyme The enzyme may have a high hydrolytic-to-transfructosylation activity ratio (Ah/At), leading to the breakdown of sucrose and FOS into monosaccharides.[3] - Enzyme Selection: Use an enzyme with a known high At/Ah ratio. - Substrate Concentration: Increase the initial sucrose concentration to favor the transfructosylation reaction over hydrolysis.[3][6]
Product Inhibition The accumulation of glucose, a byproduct of the reaction, can inhibit the activity of fructosyltransferase.[9] - Glucose Removal: Consider in-situ glucose removal methods, such as using glucose oxidase to convert glucose to gluconic acid.
Incorrect Reaction Time The concentration of this compound changes over time, reaching a peak before potentially decreasing due to hydrolysis. - Time-Course Experiment: Perform a time-course study to determine the optimal reaction time for maximizing the yield of this compound.
Issue 2: High Concentration of Monosaccharides (Glucose and Fructose) in the Final Product
Possible Cause Suggested Solution
Dominant Hydrolytic Side Reactions The enzyme is breaking down sucrose and the synthesized FOS. - Optimize Substrate Concentration: Higher sucrose concentrations generally favor transfructosylation over hydrolysis.[6] - Enzyme Choice: Select an enzyme with a lower propensity for hydrolysis.
Inefficient Purification The purification method is not effectively removing monosaccharides. - Microbial Purification: Employ selective fermentation using microorganisms like Bacillus subtilis to consume the monosaccharides.[7] - Chromatography: Utilize chromatographic techniques for more effective separation.

Quantitative Data Summary

Table 1: Effect of Initial Sucrose Concentration on FOS Yield

Initial Sucrose Concentration (g/L)Maximum FOS Yield (%)Reference
25057[6]
500~63[6]
680~63[6]
80060.2% increase compared to 500 g/L[10]

Table 2: Influence of Reaction Conditions on Fructosyltransferase Activity from Aspergillus oryzae IPT-301

ParameterOptimal RangeReference
pH (extracellular enzyme) 5.5 - 6.75[4]
Temperature (extracellular enzyme) 45 - 50°C[4]
pH (mycelial enzyme) < 6.5[4]
Temperature (mycelial enzyme) > 46°C[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline based on commonly cited experimental conditions. Optimization for specific enzymes and desired product profiles is recommended.

  • Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 600 g/L) in a suitable buffer, such as 0.1 M citrate-phosphate buffer.[6]

  • pH Adjustment: Adjust the pH of the sucrose solution to the optimal level for the chosen fructosyltransferase (typically pH 5.5).[6]

  • Enzyme Addition: Add the fructosyltransferase enzyme to the substrate solution. The enzyme concentration should be optimized; a starting point could be 5 U/mL.[6]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) with gentle agitation.[6]

  • Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., every hour) to monitor the progress of the reaction.

  • Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Analysis: Analyze the composition of the reaction mixture using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of 1-kestose, nystose, and this compound.

Protocol 2: Purification of this compound using Bacillus subtilis
  • Cultivation of B. subtilis: Prepare a culture of B. subtilis in a suitable growth medium.

  • Introduction to Reaction Mixture: Introduce the B. subtilis culture to the final reaction mixture containing FOS, residual sucrose, and monosaccharides.

  • Fermentation: Allow the fermentation to proceed under controlled conditions. B. subtilis will selectively consume the glucose and fructose.

  • Monitoring: Monitor the concentration of monosaccharides in the mixture using HPLC until they are depleted.

  • Cell Removal: Remove the bacterial cells from the mixture by centrifugation or microfiltration.

  • Further Purification: The resulting FOS-rich solution can be further purified using chromatographic methods to separate this compound from other FOS.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Analysis & Purification prep Substrate Preparation (High Sucrose Conc.) reaction Enzymatic Reaction (FTase, Optimal pH & Temp) prep->reaction termination Reaction Termination (Heat Inactivation) reaction->termination hplc HPLC Analysis (Quantify FOS) termination->hplc Crude Product purification Purification (Microbial/Chromatography) hplc->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low this compound Yield check_conditions Are pH and Temperature Optimal? start->check_conditions adjust_conditions Adjust pH (5.0-6.5) and Temperature (50-60°C) check_conditions->adjust_conditions No check_hydrolysis High Monosaccharide Levels? check_conditions->check_hydrolysis Yes adjust_conditions->check_hydrolysis increase_sucrose Increase Initial Sucrose Concentration check_hydrolysis->increase_sucrose Yes check_time Is Reaction Time Optimized? check_hydrolysis->check_time No increase_sucrose->check_time time_course Perform Time-Course Experiment check_time->time_course No solution Yield Improved check_time->solution Yes time_course->solution

References

Overcoming 1F-Fructofuranosylnystose solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1F-Fructofuranosylnystose in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: The solubility of this compound in aqueous solutions can vary based on the specific conditions. Published data indicates a solubility of up to 100 mg/mL in water.[1][2] Some sources report a solubility of 87.5 mg/mL can be achieved with the aid of ultrasonication and heating to 60°C.[3][4] Another source indicates a solubility of 250 mg/mL in water.[5] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is reported to be 10 mg/mL.[6][7]

Q2: What factors can influence the solubility of this compound?

A2: Several factors can affect the solubility of this compound, which is a type of fructan. As with other fructans, its solubility is influenced by:

  • Temperature: Higher temperatures generally increase the solubility of fructans in water.[8] Heating the solution can aid in dissolving the compound.[3][5]

  • Solvent: While soluble in water, its solubility can be different in other solvents. For instance, it is also soluble in DMSO, often up to 100 mg/mL.[1][2]

  • pH: The pH of the aqueous solution can impact solubility.

  • Physical Assistance: Methods like ultrasonication or vortexing can help to dissolve the compound more effectively.[3][5]

  • Purity of the Compound: The presence of impurities can potentially affect solubility.

  • Chain Length: For fructans in general, shorter chains tend to be more readily soluble than longer chains.[8]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is generally stable in aqueous solutions under recommended storage conditions. For stock solutions, it is advised to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[5]

Q4: Can I use DMSO to prepare a stock solution?

A4: Yes, this compound is soluble in DMSO, with reported solubility up to 100 mg/mL.[1][2] It is important to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the product.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound powder in water. Insufficient temperature.Gently warm the solution. For example, heating to 37°C or up to 60°C can aid dissolution.[3][5]
Inadequate mixing.Use physical methods such as vortexing or sonication in an ultrasonic bath to facilitate dissolution.[3][5]
Concentration exceeds solubility limit.Refer to the solubility data table below. Do not attempt to prepare a concentration higher than the known solubility limit in the chosen solvent.
Precipitation observed in the aqueous solution after cooling. Supersaturation.The solution was likely prepared at an elevated temperature and became supersaturated upon cooling. Maintain a slightly elevated temperature or prepare a more dilute solution.
Change in pH.Ensure the pH of your final solution is compatible with the solubility of the compound. For PBS, the reported solubility is 10 mg/mL at pH 7.2.[6][7]
Cloudy or hazy appearance of the solution. Incomplete dissolution.Continue mixing, warming, or sonicating the solution as described in the recommended solutions above.
Presence of insoluble impurities.If the solution remains cloudy after exhaustive dissolution attempts, consider filtering the solution through a 0.22 µm filter, especially before use in cell-based assays.[3]

Quantitative Solubility Data

Solvent Reported Solubility Conditions Source
Water100 mg/mL (120.66 mM)25°C[1]
Water87.5 mg/mL (105.58 mM)Ultrasonic and warming and heat to 60°C[3][4]
Water250 mg/mL (301.67 mM)Not specified[5]
PBS (pH 7.2)10 mg/mLNot specified[6][7]
DMSO100 mg/mL (120.67 mM)Need ultrasonic; use newly opened DMSO[2][3]
EthanolInsolubleNot specified[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the required volume of purified water (e.g., Milli-Q or deionized water) to achieve the target concentration (not exceeding the solubility limit).

  • Initial Mixing: Briefly vortex the tube to suspend the powder.

  • Assisted Dissolution:

    • Place the tube in a water bath heated to 37-60°C.[3][5]

    • Alternatively, or in combination with heating, place the tube in an ultrasonic bath.

    • Continue heating and/or sonicating with intermittent vortexing until the powder is completely dissolved and the solution is clear.

  • Sterilization (if required): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium
  • Thawing Stock Solution: Thaw a frozen aliquot of the this compound stock solution at room temperature or in a cool water bath.

  • Dilution: In a sterile environment (e.g., a laminar flow hood), add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration.

  • Mixing: Gently mix the final working solution by pipetting up and down or by swirling the culture vessel.

  • Immediate Use: It is recommended to use the prepared working solution immediately for optimal results.[1]

Visual Guides

experimental_workflow Experimental Workflow for Preparing Aqueous Solutions start Start: Weigh this compound Powder add_solvent Add Aqueous Solvent (e.g., Water, PBS) start->add_solvent check_dissolution Check for Complete Dissolution add_solvent->check_dissolution assist_dissolution Apply Heat (37-60°C) and/or Ultrasonication check_dissolution->assist_dissolution No solution_clear Solution is Clear check_dissolution->solution_clear Yes assist_dissolution->check_dissolution filter_solution Optional: Filter Sterilize (0.22 µm filter) solution_clear->filter_solution aliquot_store Aliquot and Store at -20°C or -80°C filter_solution->aliquot_store end End: Ready for Use aliquot_store->end

Caption: Workflow for preparing aqueous solutions of this compound.

troubleshooting_logic Troubleshooting Logic for Solubility Issues start Problem: Compound Not Dissolving check_concentration Is Concentration Below Solubility Limit? start->check_concentration reduce_concentration Solution: Reduce Concentration check_concentration->reduce_concentration No apply_heat Apply Gentle Heat (e.g., 37-60°C) check_concentration->apply_heat Yes check_dissolution1 Is it Dissolved? apply_heat->check_dissolution1 use_sonication Use Ultrasonication check_dissolution1->use_sonication No success Success: Compound Dissolved check_dissolution1->success Yes check_dissolution2 Is it Dissolved? use_sonication->check_dissolution2 check_dissolution2->success Yes consult_specialist Consider Co-solvent or Contact Technical Support check_dissolution2->consult_specialist No

Caption: Decision tree for troubleshooting solubility issues.

References

Proper storage and stability of 1F-Fructofuranosylnystose powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and stability of 1F-Fructofuranosylnystose powder and solutions. It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Some suppliers also indicate that it can be kept at room temperature for shorter periods.[2] It is crucial to protect the powder from light and moisture by keeping it in a tightly sealed container in a cool, well-ventilated area.[3][4][5] Avoid exposure to direct sunlight and sources of ignition.[3]

Q2: How should I prepare and store solutions of this compound?

A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][4][5] For aqueous solutions, warming to 60°C and sonication can aid dissolution.[4][5] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[6] For long-term storage of stock solutions, it is recommended to aliquot them to prevent degradation from repeated freeze-thaw cycles and store at -80°C for up to a year.[1][4] For shorter periods, storage at -20°C for up to one month is acceptable.[1][4] If preparing aqueous solutions for biological experiments, sterile filtration through a 0.22 µm filter is recommended.[4]

Q3: What is the stability of this compound in solution under different pH conditions?

A3: As a fructooligosaccharide (FOS), the stability of this compound in solution is pH-dependent. It is most stable at a neutral pH.[7] Under acidic conditions (pH below 6.0), it is susceptible to hydrolysis, which breaks the glycosidic bonds.[8][9] This degradation is accelerated at higher temperatures.[8][9]

Q4: What are the known degradation products of this compound?

A4: The primary degradation pathway for this compound under chemical stress (e.g., acidic hydrolysis) is the cleavage of glycosidic bonds. This results in the formation of smaller fructooligosaccharides, free fructose, and glucose. Under conditions of severe thermal stress in the presence of acid, further degradation products may form.

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a well-established method for the quantitative analysis of this compound and its potential degradation products.[2] For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) can be employed.[7]

Storage and Stability Data

Table 1: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDurationAdditional Notes
Long-term-20°CUp to 3 years[1]Protect from light and moisture.[4][5]
Short-termRoom TemperatureKeep in a tightly sealed container in a cool, well-ventilated area.[3]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventTemperatureDurationAdditional Notes
DMSO/Water-80°CUp to 1 year[1][4]Aliquot to avoid freeze-thaw cycles.[1]
DMSO/Water-20°CUp to 1 month[1][4]Protect from light.[4]

Table 3: pH and Temperature Effects on Fructooligosaccharide Stability (General)

TemperaturepHObservation
60°CAcidic (2.7-3.3)Insignificant hydrolysis.[8][9]
70-80°CAcidic (2.7-3.3)Considerable hydrolysis; 50% degradation in 1-2 hours.[8][9]
90-100°CAcidic (2.7-3.3)Complete degradation in 1-1.5 hours.[8][9]
90-110°CNeutral (7.0)Significantly more thermostable than at acidic pH.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water or a suitable buffer (e.g., phosphate buffer, pH 7.0).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-RI or UPLC-MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

  • Calculate the percentage of degradation.

  • If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in their identification.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photostability (ICH Q1B) stock->photo Expose to analysis HPLC-RI or UPLC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify Degradation Products & Calculate % Degradation analysis->evaluation HPLC_Troubleshooting cluster_pressure Pressure Issues cluster_peak Peak Shape Issues cluster_baseline Baseline Issues start HPLC Issue Detected high_pressure High Backpressure Possible Causes: - Blocked Frit - Sample Precipitation - Column Contamination start->high_pressure peak_tailing Peak Tailing Possible Causes: - Secondary Interactions - Column Overload - Column Degradation start->peak_tailing baseline_drift Drifting Baseline Possible Causes: - Temperature Fluctuation - Poorly Degassed Mobile Phase - Contamination start->baseline_drift solution Implement Solution & Re-evaluate high_pressure->solution Solutions: - Reverse Flush Column - Check Sample Prep - Replace Column peak_tailing->solution Solutions: - Adjust Mobile Phase - Reduce Sample Load - Replace Column baseline_drift->solution Solutions: - Use Column Oven - Degas Mobile Phase - Flush System

References

Technical Support Center: Troubleshooting Peak Tailing in 1-Fructofuranosylnystose HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the HPLC analysis of 1-fructofuranosylnystose.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for 1-fructofuranosylnystose analysis?

A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2][3] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1][4] Peak tailing is problematic because it can reduce resolution between closely eluting peaks, affect the accuracy of peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[5][6]

Q2: What are the most common causes of peak tailing in HPLC analysis of polar compounds like 1-fructofuranosylnystose?

A2: The primary causes of peak tailing for polar analytes such as oligosaccharides include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[1][5][7]

  • Mobile Phase Issues: Improper pH of the mobile phase, or insufficient buffer capacity.[8][9]

  • Column Problems: Degradation of the column, contamination, or a partially blocked frit.[6][8]

  • Sample Overload: Injecting a sample that is too concentrated or too large in volume.[8][9]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[2][8]

Q3: Can the structure of 1-fructofuranosylnystose itself contribute to peak shape issues?

A3: Yes. 1-fructofuranosylnystose is a fructan, which is a polymer of fructose. Sugars like fructose can exist in different anomeric forms (α and β) and ring structures (pyranose and furanose).[10] If the interconversion between these forms is slow on the chromatographic timescale, it can lead to broadened or even multiple peaks for a single compound.

Troubleshooting Guide

Issue: Asymmetrical peak shape (tailing) observed for the 1-fructofuranosylnystose peak.

This guide provides a systematic approach to identifying and resolving the cause of peak tailing.

Before making significant changes to your method, verify the following:

  • Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including accurate pH adjustment and thorough degassing.[9] An incorrect mobile phase pH can significantly impact the peak shape of polar compounds.[7][8]

  • System Suitability: Check your system suitability parameters. An increase in peak tailing over a series of runs can indicate column degradation.[4]

  • Guard Column: If you are using a guard column, replace it, as it may be contaminated or blocked.[9]

If initial checks do not resolve the issue, proceed with the following troubleshooting steps. The underlying causes are categorized for a more targeted approach.

Category 1: Column-Related Issues

Peak tailing is often linked to the analytical column.[5][8]

Potential Cause: Secondary interactions with residual silanol groups on the silica-based stationary phase. This is a very common cause of peak tailing for polar and basic compounds.[1][2][7][11]

Solutions:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.0). At low pH, silanol groups are protonated and less likely to interact with the analyte.[7][8]

  • Use a Modern, End-capped Column: Employ a column with advanced end-capping or a polar-embedded phase to minimize the number of accessible silanol groups.[2]

  • Mobile Phase Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-20 mM) to block the active silanol sites.[1][7]

Potential Cause: Column Contamination or Degradation. The accumulation of sample matrix components or harsh mobile phase conditions can damage the stationary phase.[5][6][8]

Solutions:

  • Column Washing: Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, reversing the column for a flush (if permitted by the manufacturer) can sometimes resolve the issue.[11]

  • Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[8]

Category 2: Mobile Phase and Sample-Related Issues

The composition of your mobile phase and sample can significantly influence peak shape.

Potential Cause: Sample Overload. Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[3][8][9]

Solutions:

  • Reduce Injection Volume: Inject a smaller volume of your sample.

  • Dilute the Sample: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Potential Cause: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][8]

Solution:

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Category 3: HPLC System Issues

Problems with the HPLC hardware can contribute to peak tailing.

Potential Cause: Extra-Column Volume. Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[2][8]

Solutions:

  • Minimize Tubing Length: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[2][8]

  • Check Fittings: Ensure all fittings are secure and there are no leaks.[8]

Data Presentation

Table 1: Effect of Mobile Phase pH on Tailing Factor for 1-Fructofuranosylnystose

Mobile Phase pHAverage Tailing Factor (Tf)Observations
6.82.1Significant tailing
4.51.6Moderate tailing
3.01.2Improved symmetry
2.51.1Near-symmetrical peak

Note: Data is illustrative and will vary based on the specific column and HPLC system.

Experimental Protocols

Protocol 1: Column Flushing Procedure for Suspected Contamination

  • Disconnect the column from the detector to avoid contamination.

  • Check the column manufacturer's instructions for recommended flushing solvents and flow rate limits.

  • Flush the column with 20-30 column volumes of your mobile phase, but without the buffer salts (e.g., water/acetonitrile mixture).

  • If contamination is suspected to be strongly retained, a stronger solvent series may be used. For a reversed-phase column, this could be a sequence of:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Methylene Chloride (if compatible with your system)

    • Isopropanol

    • Methanol

    • Water

    • Re-equilibrate with your mobile phase.

  • After flushing, reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject a standard to evaluate the peak shape.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed col_issues Column-Related Issues start->col_issues Investigate mp_sample_issues Mobile Phase/Sample Issues start->mp_sample_issues Investigate system_issues System Issues start->system_issues Investigate silanol Secondary Interactions (Silanol Groups) col_issues->silanol col_contam Column Contamination/ Degradation col_issues->col_contam overload Sample Overload mp_sample_issues->overload solvent_mismatch Sample Solvent Mismatch mp_sample_issues->solvent_mismatch extra_col Extra-Column Volume system_issues->extra_col solution_ph Lower Mobile Phase pH silanol->solution_ph solution_col Use End-capped Column silanol->solution_col solution_flush Flush or Replace Column col_contam->solution_flush solution_inject Reduce Injection Volume/ Dilute Sample overload->solution_inject solution_solvent Match Sample Solvent to Mobile Phase solvent_mismatch->solution_solvent solution_tubing Minimize Tubing Length/ Check Fittings extra_col->solution_tubing

Caption: Troubleshooting workflow for peak tailing.

Silanol_Interaction cluster_column Silica Surface cluster_conditions Mobile Phase Conditions Si-O- Ionized Silanol Group (Si-O⁻) Si-OH Protonated Silanol Group (Si-OH) analyte 1-Fructofuranosylnystose (with polar -OH groups) analyte->Si-O- Strong secondary interaction (leads to peak tailing) analyte->Si-OH Reduced interaction (improves peak shape) high_ph Higher pH (e.g., > 4) high_ph->Si-O- promotes ionization low_ph Lower pH (e.g., < 3) low_ph->Si-OH promotes protonation

Caption: Effect of mobile phase pH on silanol interactions.

References

Optimizing enzymatic reaction conditions for 1F-Fructofuranosylnystose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of 1F-Fructofuranosylnystose.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic production of this compound?

A1: this compound is a fructooligosaccharide (FOS) synthesized from sucrose through the action of fructosyltransferase (FTase) enzymes.[1] These enzymes catalyze a transfructosylation reaction, where a fructosyl group from a donor molecule (sucrose) is transferred to an acceptor molecule. In this case, the acceptor is a growing FOS chain. The process involves the sequential addition of fructose units to sucrose, forming 1-kestose (GF2), then nystose (GF3), and finally this compound (GF4).[2]

Q2: Which enzymes are commonly used for this compound synthesis?

A2: Fructosyltransferases (EC 2.4.1.9) and some β-fructofuranosidases (EC 3.2.1.26) with transfructosylation activity are the primary enzymes used.[2] Fungal sources, particularly species of Aspergillus (e.g., Aspergillus niger, Aspergillus oryzae) and Aureobasidium (e.g., Aureobasidium pullulans), are widely employed for commercial FOS production due to their high enzyme activity and stability.[1][3]

Q3: What are the key reaction parameters to control for optimal production?

A3: The critical parameters to optimize are pH, temperature, initial sucrose concentration, enzyme concentration, and reaction time. The interplay of these factors significantly impacts the yield and purity of this compound.[4][5]

Q4: How does initial sucrose concentration affect the production?

A4: High initial sucrose concentrations (typically >40% w/v) favor the transfructosylation reaction over hydrolysis, leading to higher yields of FOS, including this compound.[4] At lower sucrose concentrations, the enzyme's hydrolytic activity can become more prominent, resulting in the production of glucose and fructose instead of FOS.[4]

Q5: What is the role of reaction time in the synthesis process?

A5: Reaction time is a crucial factor that influences the composition of the FOS mixture. Initially, the concentration of shorter-chain FOS like 1-kestose and nystose increases. As the reaction progresses, these are converted to longer-chain FOS such as this compound. However, prolonged reaction times can lead to the hydrolysis of the formed FOS, reducing the overall yield. Therefore, it is essential to determine the optimal reaction time to maximize the concentration of the desired product.[5]

Troubleshooting Guides

Problem 1: Low yield of this compound and high concentration of glucose and fructose.

Possible Cause Suggested Solution
Enzyme's hydrolytic activity is dominant. Increase the initial sucrose concentration. High substrate levels favor the transfructosylation reaction over hydrolysis.[4]
Suboptimal pH or temperature. Verify and adjust the pH and temperature to the optimal range for the specific fructosyltransferase being used. Refer to the data tables below for typical ranges.[6]
Incorrect enzyme concentration. Optimize the enzyme concentration. Too low a concentration may result in slow reaction rates, while excessively high concentrations might not be cost-effective and can sometimes lead to faster substrate depletion and subsequent hydrolysis of products.
Reaction time is too long. Perform a time-course experiment to identify the point of maximum this compound concentration before significant hydrolysis occurs.[5]

Problem 2: The primary product is 1-kestose and nystose, with very little this compound.

Possible Cause Suggested Solution
Insufficient reaction time. The reaction has not proceeded long enough for the sequential addition of fructosyl units to form the longer-chain FOS. Increase the incubation time and monitor the product profile over time using methods like HPLC.
Substrate depletion. If the initial sucrose concentration is too low, it may be consumed before significant amounts of this compound can be formed. Consider using a higher initial sucrose concentration.
Enzyme specificity. The specific fructosyltransferase used may have a preference for producing shorter-chain FOS. Consider screening enzymes from different microbial sources.[7]

Problem 3: Reaction rate is very slow.

Possible Cause Suggested Solution
Suboptimal temperature or pH. Ensure the reaction is being carried out at the optimal temperature and pH for the enzyme. Even small deviations can significantly impact enzyme activity.[6]
Low enzyme concentration. Increase the enzyme concentration. The reaction rate is generally proportional to the enzyme concentration, assuming substrate is not limiting.[8]
Presence of inhibitors. The reaction mixture may contain inhibitors. Glucose, a byproduct of the reaction, can act as a competitive inhibitor to some fructosyltransferases.[9] Ensure the purity of the substrate and enzyme preparation.
Poor enzyme stability under reaction conditions. The enzyme may be denaturing over the course of the reaction. Assess the thermal and pH stability of the enzyme. Consider using an immobilized enzyme, which often exhibits greater stability.

Data Presentation: Optimal Reaction Conditions

Table 1: Optimal pH and Temperature for Fructosyltransferase from Various Microbial Sources

Microbial SourceOptimal pHOptimal Temperature (°C)
Aspergillus niger5.5 - 6.050 - 60
Aspergillus oryzae5.0 - 6.050 - 55
Aureobasidium pullulans5.0 - 6.550 - 60
Penicillium sp.4.5 - 5.555 - 60

Note: Optimal conditions can vary depending on the specific strain and purification level of the enzyme.

Table 2: Effect of Sucrose Concentration on FOS Yield

Initial Sucrose Concentration (g/L)Typical FOS Yield (%)Key Observations
200 - 30040 - 50Higher proportion of glucose and fructose due to hydrolysis.[4]
400 - 60055 - 65Good balance between transfructosylation and hydrolysis.[9]
> 600~60High initial reaction rates, but potential for substrate inhibition with some enzymes.[10]

Table 3: Influence of Enzyme Concentration and Reaction Time on FOS Production

Enzyme Concentration (U/mL)Optimal Reaction Time (hours)Expected Outcome
5 - 1012 - 24Slower reaction rate, may require longer incubation to reach maximum yield.
15 - 306 - 12Faster reaction rate, allowing for shorter processing times.[9]
> 302 - 8Very rapid initial production, but risk of subsequent product hydrolysis if not stopped at the optimal time.[9]

Experimental Protocols

Protocol 1: Optimization of pH for this compound Production

  • Prepare a series of reaction buffers with varying pH values (e.g., from 4.0 to 7.0 in 0.5 unit increments) using a suitable buffer system (e.g., citrate-phosphate buffer).

  • Prepare the substrate solution by dissolving sucrose in each buffer to a final concentration of 500 g/L.

  • Initiate the reaction by adding a fixed concentration of fructosyltransferase (e.g., 20 U/mL) to each reaction tube.

  • Incubate the reactions at a constant optimal temperature (e.g., 55°C) for a predetermined time (e.g., 8 hours).

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector to quantify the concentrations of this compound, nystose, 1-kestose, sucrose, glucose, and fructose.

  • Determine the optimal pH by identifying the pH at which the highest concentration of this compound is produced.

Protocol 2: General Procedure for Enzymatic Synthesis of this compound

  • Reaction Mixture Preparation:

    • Prepare a sucrose solution of the desired concentration (e.g., 600 g/L) in a suitable buffer at the optimal pH (e.g., 0.1 M citrate-phosphate buffer, pH 5.5).

    • Pre-incubate the substrate solution at the optimal temperature (e.g., 55°C).

  • Enzymatic Reaction:

    • Add the fructosyltransferase to the pre-warmed substrate solution to a final concentration determined from optimization experiments (e.g., 25 U/mL).

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitoring the Reaction:

    • Withdraw aliquots at regular time intervals (e.g., every 2 hours).

    • Immediately terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., 100°C for 10 minutes).

  • Product Analysis:

    • Analyze the composition of each aliquot using HPLC to determine the concentration of this compound and other sugars.

  • Reaction Termination:

    • Once the optimal reaction time for maximizing this compound is reached, terminate the entire reaction by heat inactivation.

  • Purification (Optional):

    • If a high-purity product is required, the resulting syrup can be subjected to purification techniques such as chromatography to separate this compound from residual sucrose, glucose, fructose, and other FOS.

Visualizations

Enzymatic_Reaction_Pathway cluster_transfructosylation Transfructosylation Pathway cluster_hydrolysis Competing Hydrolysis Sucrose_donor Sucrose (Donor) Enzyme Fructosyltransferase Sucrose_donor->Enzyme + Enzyme_hydrolysis Fructosyltransferase (Hydrolytic Activity) Sucrose_donor->Enzyme_hydrolysis + H2O Sucrose_acceptor Sucrose (Acceptor) Sucrose_acceptor->Enzyme Kestose 1-Kestose (GF2) Enzyme->Kestose Transfructosylation 1 Nystose Nystose (GF3) Enzyme->Nystose Transfructosylation 2 FFN This compound (GF4) Enzyme->FFN Transfructosylation 3 Glucose Glucose Enzyme->Glucose Kestose->Enzyme Acceptor Nystose->Enzyme Acceptor Fructose_hydrolysis Fructose (from hydrolysis) Enzyme_hydrolysis->Glucose Enzyme_hydrolysis->Fructose_hydrolysis

Caption: Enzymatic reaction pathway for this compound synthesis.

Optimization_Workflow start Start: Define Objective (Maximize 1F-FFN Yield) param_screening Parameter Screening (One-Factor-at-a-Time or DoE) start->param_screening ph_opt pH Optimization param_screening->ph_opt temp_opt Temperature Optimization ph_opt->temp_opt analysis Product Analysis (HPLC) ph_opt->analysis sucrose_opt Sucrose Concentration Optimization temp_opt->sucrose_opt temp_opt->analysis enzyme_opt Enzyme Concentration Optimization sucrose_opt->enzyme_opt sucrose_opt->analysis time_course Time Course Analysis enzyme_opt->time_course enzyme_opt->analysis time_course->analysis validation Validation of Optimal Conditions analysis->validation Identify Optimum end End: Optimized Protocol validation->end

Caption: Experimental workflow for optimizing reaction conditions.

References

Technical Support Center: Purification of 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1F-Fructofuranosylnystose (GF4) from fructooligosaccharide (FOS) mixtures. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude FOS mixture?

A1: Crude FOS mixtures, typically produced through enzymatic synthesis from sucrose, contain the desired this compound along with other FOS components like 1-kestose (GF2) and nystose (GF3). Additionally, they contain unreacted sucrose, and monosaccharides such as glucose and fructose.[1] The presence of these sugars can reduce the prebiotic value and overall purity of the final product.[2]

Q2: What methods can be used to purify this compound?

A2: Several techniques are employed for the purification of FOS, which can be adapted for the specific enrichment of this compound. These include:

  • Activated Charcoal Chromatography: This method separates sugars based on their affinity for activated carbon.

  • Ion-Exchange Chromatography: This technique separates molecules based on their charge. Cation-exchange resins are often used for FOS purification.[3]

  • Microbial Fermentation: This approach utilizes specific microorganisms to selectively consume monosaccharides and sucrose, thereby enriching the FOS content.[4][5]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that has been successfully used for the isolation and purification of FOS with high purity.[6]

Q3: How can I analyze the purity of my this compound fractions?

A3: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and effective method for the quantification and purity assessment of FOS, including this compound.[7][8] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another powerful technique that can provide high-resolution separation of FOS isomers.[9][10]

Troubleshooting Guides

Challenge 1: Poor Separation of FOS Isomers (1-kestose, nystose, and this compound) in HPLC

Problem: My HPLC chromatogram shows broad, overlapping peaks for 1-kestose, nystose, and this compound, making it difficult to quantify the purity of my target compound.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition The composition of the mobile phase is critical for achieving good resolution.[11][12] For reversed-phase HPLC, adjusting the ratio of acetonitrile and water can significantly impact selectivity.[13] Experiment with different isocratic concentrations or gradient profiles to optimize separation. For challenging separations, consider using a different organic modifier, such as methanol, as it can alter the separation mechanism.[14]
Incorrect Column Chemistry Standard C18 columns may not provide sufficient selectivity for closely related isomers.[15] Consider using a column with a different stationary phase, such as an amino-phase column, which is well-suited for carbohydrate analysis.[16] Phenyl columns can also offer different selectivity based on π-π interactions.[17]
Suboptimal Flow Rate and Temperature A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[18] Temperature also plays a role; optimizing the column temperature can improve peak shape and resolution.
Sample Overload Injecting too concentrated a sample can lead to peak broadening and tailing.[19] Try diluting your sample before injection.
Challenge 2: Low Yield of this compound After Purification

Problem: After performing purification, the final yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Elution Conditions (Activated Charcoal) If using activated charcoal, the ethanol concentration in the eluent is crucial for desorbing FOS. If the concentration is too low, the FOS will remain bound to the charcoal. If it's too high, all sugars might elute together, reducing purity. A step-gradient of ethanol is often effective.[20]
Inefficient Microbial Strain (Microbial Fermentation) The choice of microorganism is critical for selective sugar consumption. Some yeasts or bacteria may also consume FOS, leading to lower yields.[5] Screen different probiotic strains to find one that efficiently removes monosaccharides and sucrose with minimal impact on FOS.[4]
Losses During Sample Handling Multiple transfer steps, incomplete elution from columns, or degradation of the compound can all contribute to lower yields. Ensure all transfer steps are quantitative and handle samples with care.

Experimental Protocols

Protocol 1: Purification of FOS using Activated Charcoal Chromatography

This protocol is a general guideline and may require optimization based on the specific FOS mixture.

  • Column Preparation:

    • Prepare a slurry of activated charcoal in deionized water.

    • Pack a glass column with the slurry, allowing the charcoal to settle into a uniform bed.

    • Wash the column with several volumes of deionized water to remove any fine particles.

  • Sample Loading:

    • Dissolve the crude FOS mixture in a minimal amount of deionized water.

    • Carefully load the sample onto the top of the charcoal bed.

  • Elution:

    • Step 1 (Monosaccharide Removal): Elute the column with deionized water. This will remove the majority of glucose and fructose.

    • Step 2 (Sucrose Removal): Elute with a low concentration of ethanol in water (e.g., 5-10% v/v). This will begin to elute sucrose.

    • Step 3 (FOS Elution): Gradually increase the ethanol concentration (e.g., 15-50% v/v) to elute the FOS. Fractions containing this compound will typically elute at higher ethanol concentrations than 1-kestose and nystose.

  • Fraction Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the composition of each fraction using HPLC-RI to identify the fractions containing the highest purity of this compound.

Protocol 2: Microbial Purification of FOS

This protocol utilizes probiotic bacteria to selectively ferment unwanted sugars.

  • Strain Selection and Pre-culture:

    • Select a probiotic strain known for its ability to consume glucose, fructose, and sucrose but not FOS (e.g., certain strains of Bacillus subtilis).

    • Prepare a pre-culture of the selected strain in a suitable growth medium.

  • Fermentation:

    • Dissolve the crude FOS mixture in a sterile fermentation medium.

    • Inoculate the FOS-containing medium with the pre-cultured probiotic strain.

    • Incubate the culture under appropriate conditions (temperature, pH, agitation) for a predetermined time (e.g., 24-48 hours).

  • Monitoring:

    • Periodically take samples from the fermenter and analyze the sugar composition using HPLC-RI to monitor the consumption of monosaccharides and sucrose and the concentration of FOS.

  • Harvesting and Downstream Processing:

    • Once the desired purity of FOS is achieved, remove the microbial cells by centrifugation or microfiltration.

    • The resulting supernatant will be an enriched FOS solution. This can be further purified or concentrated as needed.

Data Presentation

Table 1: Comparison of FOS Purification Methods

Purification Method Initial FOS Purity (%) Final FOS Purity (%) Recovery (%) Key Advantages Key Disadvantages
Microbial Fermentation (B. subtilis) 59.282.5Not ReportedSelective removal of monosaccharides, can be cost-effective.Requires sterile conditions, potential for FOS degradation by some microbes.
Activated Charcoal Chromatography 538981Simple, effective for desalting.May require large volumes of organic solvents for elution.
Yeast Treatment (C. orthopsilosis) Not Specified93.797.8High purity and recovery.Some yeasts may not efficiently remove sucrose.[5]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_analysis Analysis & Collection crude_fos Crude FOS Mixture (containing Glucose, Fructose, Sucrose, 1-kestose, nystose, this compound) purification_method Purification Method (e.g., Activated Charcoal Chromatography, Microbial Fermentation) crude_fos->purification_method fraction_collection Fraction Collection purification_method->fraction_collection hplc_analysis HPLC-RI Analysis pure_fos Purified this compound hplc_analysis->pure_fos High Purity Fractions fraction_collection->hplc_analysis Purity Check

Caption: Overall workflow for the purification of this compound.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Isomer Separation in HPLC cause1 Mobile Phase Composition start->cause1 cause2 Column Chemistry start->cause2 cause3 Flow Rate / Temperature start->cause3 cause4 Sample Overload start->cause4 solution1 Optimize Gradient/Solvent Ratio cause1->solution1 solution2 Use Amino or Phenyl Column cause2->solution2 solution3 Adjust Flow Rate/Temperature cause3->solution3 solution4 Dilute Sample cause4->solution4

Caption: Troubleshooting logic for poor FOS isomer separation in HPLC.

References

Challenges in the quantification of 1F-Fructofuranosylnystose in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Fructofuranosylnystose in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is 1-Fructofuranosylnystose and why is its quantification challenging?

A1: 1-Fructofuranosylnystose is a pentasaccharide, a type of fructooligosaccharide (FOS) with a degree of polymerization (DP) of 5.[1] Its quantification is challenging due to several factors:

  • Lack of Commercial Standards: Pure analytical standards for 1-Fructofuranosylnystose and other high-DP FOS can be difficult to obtain, hindering accurate quantification.[1]

  • Complex Matrices: It is often present in complex biological, food, or plant matrices, which contain numerous interfering compounds.[2][3]

  • Co-elution of Isomers: Structural isomers of 1-Fructofuranosylnystose and other FOS with similar chain lengths can co-elute during chromatographic analysis, making individual quantification difficult.

  • Analyte Stability: Fructans can be susceptible to hydrolysis under acidic conditions or high temperatures, which can occur during sample extraction and preparation, leading to inaccurate results.[4][5]

Q2: What are the most common analytical techniques for quantifying 1-Fructofuranosylnystose?

A2: The most common techniques are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

  • HPAEC-PAD: This is a highly sensitive and specific method for carbohydrate analysis that doesn't require derivatization.[6][7] It is well-suited for separating complex mixtures of oligosaccharides.[8]

  • HPLC-RID: This method is also widely used, particularly for the simultaneous quantification of individual FOS, monosaccharides, and disaccharides.[9] However, it may have lower sensitivity compared to HPAEC-PAD.[10]

Q3: How can I address the lack of a commercial standard for 1-Fructofuranosylnystose?

A3: When a certified reference standard is unavailable, several approaches can be considered:

  • Use of a Related Standard: A well-characterized standard of a similar FOS, such as nystose (DP4), can be used for semi-quantitative analysis, assuming a similar detector response.

  • Enzymatic Hydrolysis: The total fructan content can be determined by enzymatic hydrolysis of the sample extract to its constituent monosaccharides (fructose and glucose), which are then quantified.[10] The amount of 1-Fructofuranosylnystose can be estimated based on the relative peak areas in a chromatogram of the unhydrolyzed sample.

  • Purification and Characterization: For rigorous quantitative studies, 1-Fructofuranosylnystose can be purified from a natural source and its concentration determined by other methods, such as quantitative NMR (qNMR), to create an in-house standard.

Troubleshooting Guides

Sample Preparation and Extraction

Problem: Low recovery of 1-Fructofuranosylnystose from the sample matrix.

Possible Cause Troubleshooting Step
Incomplete Extraction Fructans are water-soluble.[10] Ensure the extraction solvent (typically hot water or ethanol) has sufficient time and temperature to effectively extract the analyte. For plant materials, consider using boiling ethanol to simultaneously extract and preserve the sample.[11] For agave fructans, optimal extraction yields have been reported at 60°C for 30 minutes or 50°C for 60 minutes.[12]
Analyte Degradation FOS are susceptible to hydrolysis at high temperatures and acidic pH.[4][5] Avoid prolonged exposure to harsh conditions. If acid hydrolysis is part of the protocol, ensure conditions are optimized to minimize fructose degradation; for instance, hydrolysis at 80°C for 2 hours in 1 M sulfuric acid has been suggested as optimal for inulin-type fructans.[13]
Precipitation Fructans may precipitate from aqueous solutions when stored at low temperatures. If this occurs, gently reheat the sample to approximately 80°C to redissolve the analyte before analysis.[14]
Matrix Interference Components in the sample matrix can interfere with the extraction process. Consider a sample cleanup step, such as solid-phase extraction (SPE) or precipitation of proteins with acetonitrile, to remove interfering substances.[15]

Quantitative Data on Fructan Recovery

Extraction Method Matrix Recovery Rate (%) Reference
Water Extraction & Acetonitrile PrecipitationModified Milk80.2 - 107.1[15]
Water Extraction & Acetonitrile PrecipitationInfant Formula71.9 - 95.3[15]
Spiked Fructans in Wheat FlourWheat Flour98 - 100[16]
Sodium Oxalate, Ethanol, and Ion-ExchangeLactic Acid Fermentation Broth (DP < 4)>86.95[17]
Sodium Oxalate, Ethanol, and Ion-ExchangeLactic Acid Fermentation Broth (DP4 to DP7)61.41 - 81.87[17]
Chromatographic Analysis (HPAEC-PAD & HPLC-RID)

Problem: Poor peak shape (tailing, fronting, or split peaks).

Possible Cause Troubleshooting Step
Column Contamination Matrix components can accumulate on the column. Implement a robust column cleaning and regeneration protocol as recommended by the manufacturer. Use a guard column to protect the analytical column.
Inappropriate Mobile Phase Ensure the mobile phase is correctly prepared with high-purity reagents and is adequately degassed.[6] For HPAEC-PAD, improper eluent preparation is a common source of problems.[18]
Sample Solvent Mismatch The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.
Column Overload Injecting too high a concentration of the analyte can lead to peak distortion. Dilute the sample and re-inject.

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in Pump Flow Rate Check the pump for leaks and ensure it is properly primed. Fluctuating pressure can indicate air bubbles in the system.
Changes in Mobile Phase Composition For gradient elution, ensure the gradient is reproducible. If preparing the mobile phase manually, ensure accurate mixing.
Temperature Variations Use a column oven to maintain a constant temperature, as temperature affects the viscosity of the mobile phase and retention times.[19]
Column Degradation Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps fail.

Problem: Co-elution of 1-Fructofuranosylnystose with other components.

Possible Cause Troubleshooting Step
Isomeric Interference Fructan isomers with the same DP can be difficult to separate. Modify the chromatographic method by adjusting the mobile phase composition, gradient slope, or flow rate. Trying a different column chemistry may also resolve the issue.[20]
Matrix Interference A compound from the matrix may be co-eluting. Improve sample cleanup to remove the interfering substance. A dilution of the sample may also mitigate the matrix effect.[21]
Confirmation of Co-elution Use a mass spectrometer (MS) detector if available. HPLC-MS can provide mass information to confirm the identity of the eluting peaks.[1]

Experimental Protocols

Protocol 1: Sample Extraction from Plant Material

This protocol is a general guideline for the extraction of fructans from plant tissues.

  • Sample Preparation: Freeze-dry the plant material and grind it to a fine powder (to pass a 0.5 mm screen).[14]

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a beaker.

    • Add 80 mL of hot distilled water (~80°C).

    • Stir with heating on a hot plate for 15 minutes to ensure complete dispersion.[14]

    • Alternatively, for simultaneous extraction and preservation, boiling 50% or 96% ethanol can be used.[11]

  • Cooling and Filtration:

    • Allow the extract to cool to room temperature.

    • Quantitatively transfer the extract to a 100 mL volumetric flask and bring it to volume with distilled water.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC or HPAEC system.

Protocol 2: HPAEC-PAD Analysis of Fructooligosaccharides

This is a representative HPAEC-PAD method for the analysis of FOS.

  • Instrumentation: Dionex ICS-3000 or similar system.[22]

  • Column: Dionex CarboPac PA200 analytical column with a corresponding guard column.[18]

  • Mobile Phase:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Program: A gradient from low to high sodium acetate concentration is typically used to elute FOS of increasing DP. An example gradient could be a linear gradient to 180 mM NaOAc over 12 minutes.[23]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.[22]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plant, Food) Homogenization Homogenization/ Milling Sample->Homogenization Extraction Extraction (Hot Water/Ethanol) Homogenization->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Cleanup Optional Cleanup (e.g., SPE, Protein Precipitation) Filtration->Cleanup Injection HPLC/HPAEC Injection Cleanup->Injection Separation Chromatographic Separation (e.g., CarboPac Column) Injection->Separation Detection Detection (PAD/RID) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (External/Internal Standard) Integration->Quantification Report Report Quantification->Report Final Report

Caption: General experimental workflow for the quantification of 1-Fructofuranosylnystose.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_quantification Quantification Issues Start Chromatographic Problem (e.g., Poor Peaks, Shifting RTs) Peak_Shape Poor Peak Shape? Start->Peak_Shape RT_Shift Shifting Retention Times? Start->RT_Shift Quant_Issue Inaccurate Quantification? Start->Quant_Issue Check_Column Check for Column Contamination Peak_Shape->Check_Column Yes Check_Mobile_Phase Verify Mobile Phase Preparation Check_Column->Check_Mobile_Phase Check_Sample_Solvent Ensure Sample Solvent Compatibility Check_Mobile_Phase->Check_Sample_Solvent Dilute_Sample Dilute Sample (Overload?) Check_Sample_Solvent->Dilute_Sample Solution Problem Resolved Dilute_Sample->Solution Check_Pump Check Pump and Pressure RT_Shift->Check_Pump Yes Check_Gradient Verify Gradient Program Check_Pump->Check_Gradient Check_Temp Ensure Stable Temperature Check_Gradient->Check_Temp Replace_Column Consider Column Replacement Check_Temp->Replace_Column Replace_Column->Solution Check_Standard Verify Standard Purity/Concentration Quant_Issue->Check_Standard Yes Assess_Matrix_Effect Assess Matrix Effects Check_Standard->Assess_Matrix_Effect Check_Integration Review Peak Integration Assess_Matrix_Effect->Check_Integration Check_Integration->Solution

Caption: Troubleshooting decision tree for common HPLC/HPAEC-PAD issues.

References

Selecting the right HPLC column for 1F-Fructofuranosylnystose separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1-Fructofuranosylnystose and other fructooligosaccharides (FOS) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC column for separating 1-Fructofuranosylnystose?

A1: The selection of an HPLC column for 1-Fructofuranosylnystose separation depends on the sample matrix, required resolution, and available detection methods. The most commonly successful columns fall into three main categories:

  • High-Performance Anion-Exchange Chromatography (HPAEC) Columns: Columns from the Dionex CarboPac series (e.g., PA1, PA20, PA200) are highly effective for high-resolution separation of complex carbohydrate mixtures, including FOS isomers.[1][2][3] HPAEC is often coupled with Pulsed Amperometric Detection (PAD) for sensitive and direct analysis without the need for derivatization.[2][4]

  • Amino (NH2) Columns: These are a popular and cost-effective choice for the analysis of simple sugars and oligosaccharides.[5][6][7] They are typically used with a mobile phase of acetonitrile and water and often paired with a Refractive Index (RI) detector.[6][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is well-suited for retaining and separating very polar compounds like fructans.[9][10] This technique uses a high concentration of organic solvent in the mobile phase, which can be advantageous for sensitivity with mass spectrometry (MS) detection.[11][12]

Q2: What are the recommended mobile phases for 1-Fructofuranosylnystose separation?

A2: The mobile phase composition is critical for achieving good separation.

  • For HPAEC columns: A typical mobile phase involves a gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc). For example, a gradient starting with 100 mM NaOH and increasing the concentration of NaOAc over time can effectively separate FOS with varying degrees of polymerization.[4]

  • For Amino (NH2) columns: A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[5][8] A typical ratio is 70:30 (acetonitrile:water).[8]

  • For HILIC columns: The mobile phase usually consists of a high percentage of an organic solvent (typically acetonitrile, >60%) and a smaller amount of an aqueous solvent or buffer.[10][11]

Q3: Which detector is best for analyzing 1-Fructofuranosylnystose?

A3: The choice of detector is often linked to the column and separation mode.

  • Pulsed Amperometric Detection (PAD): This is the preferred detector for HPAEC as it provides sensitive and specific detection of carbohydrates without requiring derivatization.[1][2][4][13]

  • Refractive Index (RI) Detection: RI detectors are commonly used with amino columns for FOS analysis.[6][8] However, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used with gradient elution and is more sensitive than RI detection for many compounds. It has been used for the analysis of FOS.[14]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, aiding in the identification of different FOS isomers.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution of Fructooligosaccharides

Possible Cause Suggested Solution
Inappropriate Column Choice For complex mixtures of FOS, consider using a high-resolution HPAEC column like the Dionex CarboPac series.[2][3]
Suboptimal Mobile Phase Composition Optimize the gradient profile (for HPAEC or HILIC) or the isocratic composition (for amino columns). For HPAEC, adjust the sodium acetate gradient to improve separation between oligosaccharides of different lengths.[4] For amino columns, fine-tune the acetonitrile/water ratio.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution, but will also increase run time.
Column Temperature Optimize the column temperature. For some columns, operating at a slightly elevated temperature can improve peak shape and resolution. However, be aware that high temperatures can cause hydrolysis of FOS on certain stationary phases like cation-exchange columns.[15]
Column Degradation Over time, column performance can degrade. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[16]

Issue 2: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase This can occur with amino columns. Ensure the mobile phase pH is appropriate. Adding a small amount of a buffer can sometimes mitigate these interactions.
Column Contamination Flush the column with a strong solvent to remove any strongly retained contaminants. Always filter samples and mobile phases.
Column Void or Channeling This may indicate a damaged column that needs to be replaced.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Issue 3: Fluctuating Baseline

Possible Cause Suggested Solution
Air Bubbles in the System Degas the mobile phase thoroughly. Use an in-line degasser if available.[17]
Pump Malfunction Check for leaks and ensure the pump is delivering a consistent flow. Worn pump seals may need replacement.[18]
Detector Instability (especially with RI) Allow the detector to warm up and stabilize completely. Ensure the reference cell is flushed with fresh mobile phase.
Mobile Phase Contamination or Degradation Prepare fresh mobile phase daily. Microbial growth can occur in aqueous mobile phases.[17]

Issue 4: Irreproducible Retention Times

Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. HILIC columns may require longer equilibration times.[17]
Changes in Mobile Phase Composition Prepare mobile phases accurately and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature.
Column Aging The retention characteristics of a column can change over its lifetime. It may be necessary to adjust the mobile phase or replace the column.

Data Presentation

Table 1: Comparison of HPLC Columns for Fructooligosaccharide Separation

Column Type Stationary Phase Typical Mobile Phase Detector Advantages Disadvantages Reference
HPAEC Pellicular Anion-Exchange ResinSodium Hydroxide / Sodium Acetate GradientPADHigh resolution, high sensitivity, direct detectionRequires specialized non-metallic system, high pH mobile phases[1][2][4][13]
Amino (NH2) Aminopropyl-silicaAcetonitrile / WaterRI, ELSD, MSGood for routine analysis, cost-effectiveLower resolution than HPAEC, potential for secondary interactions[5][6][7][8]
HILIC Various (e.g., Amide, Silica)High Organic (e.g., Acetonitrile) / Aqueous BufferELSD, MSGood retention for very polar analytes, MS-friendly mobile phasesCan require long equilibration times, sensitive to water content in sample and mobile phase[9][10][11]
Cation-Exchange Sulfonated Polystyrene-Divinylbenzene (e.g., Ag+ or Pb2+ form)WaterRISimple mobile phase (water)Potential for on-column hydrolysis of saccharides at high temperatures[15][19]

Experimental Protocols

Protocol 1: Separation of 1-Fructofuranosylnystose using an Amino Column with RI Detection (Based on Campbell et al., 1997 and others)[8]

  • Column: Amino (NH2) column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI)

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Protocol 2: High-Resolution Separation of Fructooligosaccharides using HPAEC-PAD (Based on Corradini et al., 2011 and Thermo Fisher Scientific Application Notes)[2][13]

  • Column: Dionex CarboPac PA200 (3 x 250 mm) with a corresponding guard column

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)

  • Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient: A multi-step gradient starting with a high percentage of A and gradually increasing the percentage of B to elute FOS of increasing chain length.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

Mandatory Visualizations

HPLC_Column_Selection_Workflow start Start: Separation of 1-Fructofuranosylnystose sample_complexity Assess Sample Complexity and Required Resolution start->sample_complexity hpaec High-Resolution Separation of Isomers Needed? sample_complexity->hpaec Complex Mixture routine_analysis Routine Quantification of Known FOS? sample_complexity->routine_analysis Simple Mixture detector Consider Available Detection Methods ms_detection Mass Spectrometry Detection Required? detector->ms_detection hpaec->routine_analysis No hpaec_col Select HPAEC Column (e.g., CarboPac PA200) + PAD Detector hpaec->hpaec_col Yes routine_analysis->detector No amino_col Select Amino (NH2) Column + RI or ELSD Detector routine_analysis->amino_col Yes ms_detection->amino_col No hilic_col Select HILIC Column + ELSD or MS Detector ms_detection->hilic_col Yes optimize Optimize Mobile Phase and Temperature hpaec_col->optimize amino_col->optimize hilic_col->optimize

Caption: Workflow for selecting the appropriate HPLC column.

HPLC_Troubleshooting_Flowchart start Problem Encountered During HPLC Run problem_type Identify Problem Type start->problem_type poor_resolution Poor Peak Resolution problem_type->poor_resolution Resolution peak_tailing Peak Tailing problem_type->peak_tailing Peak Shape baseline_instability Baseline Instability problem_type->baseline_instability Baseline rt_shift Retention Time Shift problem_type->rt_shift Retention check_column Check Column Type and Condition poor_resolution->check_column check_contamination Flush Column peak_tailing->check_contamination degas_mp Degas Mobile Phase baseline_instability->degas_mp equilibrate Ensure Adequate Column Equilibration rt_shift->equilibrate optimize_mp Optimize Mobile Phase Gradient/Composition check_column->optimize_mp adjust_params Adjust Flow Rate and Temperature optimize_mp->adjust_params check_connections Minimize Extra-Column Volume check_contamination->check_connections replace_column Replace Column if Damaged check_connections->replace_column check_pump Inspect Pump for Leaks and Proper Function degas_mp->check_pump stabilize_detector Allow Detector to Stabilize check_pump->stabilize_detector check_mp_prep Verify Mobile Phase Preparation equilibrate->check_mp_prep control_temp Use Column Oven for Stable Temperature check_mp_prep->control_temp

Caption: Troubleshooting flowchart for common HPLC issues.

References

Technical Support Center: Analysis of 1F-Fructofuranosylnystose by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the mass spectrometry analysis of 1F-Fructofuranosylnystose.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis by LC-MS?

A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1][2]

Q2: What are the common causes of matrix effects in this analysis?

A2: The primary causes of matrix effects include residual salts, endogenous lipids, proteins, and other small molecules from the biological or formulation matrix that co-elute with this compound.[2][4] These components can compete with the analyte for ionization in the mass spectrometer's source, particularly when using electrospray ionization (ESI).[1][4][5]

Q3: How can I detect the presence of matrix effects in my experiment?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract.[6][7][8] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.

  • Post-Extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix sample with the response in a clean solvent.[4][9]

Q4: What are the general strategies to minimize matrix effects?

A4: Strategies to mitigate matrix effects can be grouped into three main categories:

  • Sample Preparation: Implementing thorough cleanup procedures to remove interfering components.[6][10][11]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.[6][7][11]

  • Correction using Internal Standards: Using a stable isotope-labeled internal standard that is affected by the matrix in the same way as the analyte.[6]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem Possible Causes Troubleshooting Steps
Low signal intensity or poor sensitivity for this compound. Ion suppression due to co-eluting matrix components.[12][4][7]1. Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) with a suitable sorbent to remove interfering substances. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge can be effective for oligosaccharides. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[6][8][13] 3. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone.
High variability in quantitative results between replicate injections. Inconsistent matrix effects from sample to sample.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[8] 3. Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently removes matrix components.
Peak shape for this compound is poor (e.g., tailing, fronting, or splitting). Co-eluting matrix components interfering with the chromatography.[14]1. Optimize Mobile Phase: Adjust the pH or organic modifier of the mobile phase to improve peak shape. 2. Change Column Chemistry: Consider a different stationary phase that provides better selectivity for this compound and the interfering compounds. 3. Perform a Post-Column Infusion Experiment: This will help identify if the peak distortion coincides with a region of significant ion suppression or enhancement.[7][15]
Unexpectedly high signal intensity (ion enhancement). Co-eluting compounds are enhancing the ionization of this compound.[2]1. Investigate the Matrix: Use a high-resolution mass spectrometer to identify the co-eluting species. 2. Improve Chromatographic Separation: As with ion suppression, modify the LC method to separate the analyte from the enhancing compounds. 3. Sample Dilution: Diluting the sample can often reduce the magnitude of ion enhancement.[8][13]

Data Presentation

The following table illustrates the impact of different sample preparation techniques on the signal intensity of this compound and the calculated matrix effect.

Sample Preparation Method Analyte Peak Area (in Blank Matrix) Analyte Peak Area (in Solvent) Matrix Effect (%)
Protein Precipitation150,000500,000-70% (Suppression)
Liquid-Liquid Extraction300,000500,000-40% (Suppression)
Solid-Phase Extraction (C18)400,000500,000-20% (Suppression)
Solid-Phase Extraction (Mixed-Mode)480,000500,000-4% (Negligible)

Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
  • System Setup:

    • Prepare a stock solution of this compound at 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Set up a syringe pump to deliver the stock solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • Procedure:

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Start the syringe pump to infuse the this compound standard.

    • Once a stable signal is observed, inject a blank, extracted sample matrix.

    • Monitor the signal for any deviations from the stable baseline during the chromatographic run. A dip indicates ion suppression, while a rise indicates ion enhancement.[7][15]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Materials:

    • Mixed-mode or HILIC SPE cartridges.

    • Sample pre-treated (e.g., protein precipitation followed by centrifugation).

    • Conditioning, equilibration, wash, and elution solvents as recommended by the SPE cartridge manufacturer.

  • Procedure:

    • Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).

    • Equilibration: Equilibrate the cartridge with a solvent similar to the sample loading solution (e.g., water with a low percentage of organic solvent).

    • Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components.

    • Elution: Elute the this compound with a strong solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Load 3. Load Supernatant Supernatant->Load Condition 1. Condition Cartridge Equilibrate 2. Equilibrate Cartridge Wash 4. Wash (Remove Interferences) Elute 5. Elute Analyte Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for sample preparation to minimize matrix effects.

TroubleshootingLogic Start Poor Quantitative Performance CheckMatrixEffect Assess Matrix Effects? (Post-Column Infusion) Start->CheckMatrixEffect Suppression Ion Suppression Detected CheckMatrixEffect->Suppression Yes NoSuppression No Significant Matrix Effect CheckMatrixEffect->NoSuppression No OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, Dilution) Suppression->OptimizeSamplePrep OptimizeChroma Optimize Chromatography (Gradient, Column) Suppression->OptimizeChroma UseIS Use Stable Isotope-Labeled Internal Standard Suppression->UseIS CheckInstrument Investigate Other Instrumental Issues NoSuppression->CheckInstrument

Caption: Decision tree for troubleshooting poor quantitative performance.

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Effects of 1F-Fructofuranosylnystose-Containing Fructooligosaccharides and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the differential impacts of two prominent classes of prebiotics on gut microbiota and host signaling pathways.

Introduction

Prebiotics are non-digestible food ingredients that confer health benefits to the host by selectively stimulating the growth and/or activity of beneficial bacteria in the colon. Among the most studied prebiotics are fructooligosaccharides (FOS) and inulin, both of which are fructans. 1F-Fructofuranosylnystose is a key component of certain FOS mixtures. This guide provides a comprehensive comparison of the prebiotic effects of FOS containing this compound and inulin, supported by experimental data, to aid researchers in selecting the appropriate prebiotic for their specific applications. While direct comparative studies on pure this compound are limited, this guide leverages research on FOS mixtures rich in this component against inulin to draw meaningful comparisons.

Impact on Gut Microbiota Composition

Both FOS and inulin are well-established as bifidogenic factors, promoting the growth of beneficial Bifidobacterium species. However, the extent and specificity of their effects can differ. In vitro studies using pure cultures of various Bifidobacterium strains have shown that while most strains can ferment FOS, only a subset are capable of utilizing the longer-chain molecules found in inulin[1][2].

In mixed fecal cultures, which more closely mimic the human gut environment, both FOS and inulin have been shown to significantly increase the populations of bifidobacteria and lactobacilli[3]. A study comparing a microbial-FOS mixture containing 1F-β-Fructofuranosylnystose to an inulin-derived oligosaccharide found that the microbial-FOS had a stronger bifidogenic effect[4].

Table 1: Comparative Effects on Key Gut Bacteria

FeatureThis compound (in FOS)InulinReference
Bifidogenic Effect Strong stimulation of Bifidobacterium growth. Fermented by a wider range of Bifidobacterium strains.Strong stimulation of Bifidobacterium growth. Fermented by a more limited number of strains capable of degrading longer-chain fructans.[1][2][4]
Effect on Lactobacillus Stimulates the growth of various Lactobacillus species.Stimulates the growth of various Lactobacillus species.[3]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs play a crucial role in gut health and systemic metabolism. The profile of SCFAs produced can vary significantly between different prebiotics.

A key study by Rossi et al. (2005) demonstrated a distinct difference in SCFA production from FOS and inulin in fecal cultures. Fermentation of FOS resulted in higher concentrations of acetate and lactate, while inulin fermentation produced significantly more butyrate[1][2][5]. Butyrate is the preferred energy source for colonocytes and has well-documented anti-inflammatory and anti-proliferative effects in the colon. The higher acetate production from FOS can serve as a substrate for other bacteria and is also absorbed into the bloodstream, where it can influence systemic metabolism. Another study also found that a microbial-FOS mixture yielded a higher total amount of SCFAs, particularly propionate and butyrate, compared to a commercial inulin-derived FOS[4].

Table 2: Comparative SCFA Production from In Vitro Fecal Fermentation

Short-Chain Fatty AcidThis compound (in FOS)InulinReference
Acetate Higher ProductionLower Production[1][2][5]
Propionate Moderate ProductionLower Production[4]
Butyrate Lower ProductionHigher Production[1][2][5]
Lactate Higher ProductionLower Production[1][2][5]
Total SCFAs Generally HigherGenerally Lower[4]

Experimental Protocols

In Vitro Fecal Fermentation for Prebiotic Assessment

This protocol is adapted from methodologies used in comparative prebiotic studies[1][2][6][7].

Objective: To assess the impact of this compound-containing FOS and inulin on gut microbiota composition and SCFA production in a simulated human colonic environment.

Materials:

  • Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months).

  • Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

  • This compound-containing FOS and inulin (as sterile solutions).

  • Anaerobic chamber or jars.

  • pH meter.

  • Gas chromatograph (GC) for SCFA analysis.

  • Equipment for microbial DNA extraction and sequencing (e.g., qPCR or 16S rRNA gene sequencing).

Procedure:

  • Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber. Homogenize the slurry and filter it through several layers of sterile gauze to remove large particulate matter.

  • Fermentation Setup: In the anaerobic chamber, dispense the anaerobic basal medium into sterile fermentation vessels. Add the prebiotic substrates (FOS or inulin) to their respective vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate should also be prepared.

  • Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

  • Incubation: Incubate the vessels at 37°C under anaerobic conditions for 48 hours. Maintain a constant pH of 6.8 by automatic addition of NaOH.

  • Sampling: Collect samples from each vessel at 0, 12, 24, and 48 hours for analysis.

  • Analysis:

    • Microbiota Composition: Extract microbial DNA from the collected samples. Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR or analyze the overall microbial community structure through 16S rRNA gene sequencing.

    • SCFA Analysis: Centrifuge the samples to pellet bacterial cells. Acidify the supernatant and extract the SCFAs using diethyl ether. Analyze the extracted SCFAs by gas chromatography (GC) with a flame ionization detector (FID)[8][9][10][11].

Experimental_Workflow cluster_prep Preparation cluster_ferm In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Fecal_Slurry Prepare 10% Fecal Slurry (Anaerobic PBS) Fecal_Sample->Fecal_Slurry Inoculation Inoculate with Fecal Slurry Fecal_Slurry->Inoculation Basal_Medium Anaerobic Basal Medium Add_Prebiotics Add Prebiotics (FOS or Inulin) Basal_Medium->Add_Prebiotics Add_Prebiotics->Inoculation Incubation Incubate at 37°C (Anaerobic, pH 6.8) Inoculation->Incubation Sampling Collect Samples (0, 12, 24, 48h) Incubation->Sampling Microbiota_Analysis Microbiota Analysis (qPCR / 16S rRNA sequencing) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis

Experimental workflow for in vitro fecal fermentation.

Signaling Pathways

The SCFAs produced from prebiotic fermentation exert their biological effects through various signaling pathways. The two primary mechanisms are the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).

  • G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate are ligands for GPCRs, particularly Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41)[12][13][14]. The activation of these receptors on various cell types, including enteroendocrine and immune cells, triggers downstream signaling cascades that can influence gut hormone secretion (e.g., GLP-1 and PYY), immune responses, and intestinal barrier function[12][13][14]. Given the differential SCFA profiles, FOS and inulin may activate these pathways to varying degrees. The higher production of acetate and propionate from FOS could lead to a stronger activation of FFAR2/3-mediated signaling in certain contexts.

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs[15][16][17][18]. By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in cell proliferation, differentiation, and apoptosis[15][16][17][18]. This is a key mechanism behind the anti-inflammatory and anti-cancer properties of butyrate. The significantly higher production of butyrate from inulin fermentation suggests that inulin may have a more pronounced effect on HDAC inhibition-mediated pathways compared to FOS[1][2][5].

SCFA_Signaling_Pathway cluster_prebiotics Prebiotic Fermentation cluster_scfa SCFA Production cluster_pathways Signaling Pathways cluster_effects Cellular Effects FOS This compound (FOS) Acetate Acetate (High from FOS) FOS->Acetate Propionate Propionate FOS->Propionate Butyrate Butyrate (High from Inulin) FOS->Butyrate Inulin Inulin Inulin->Acetate Inulin->Propionate Inulin->Butyrate GPCRs GPCR Activation (FFAR2/3) Acetate->GPCRs Propionate->GPCRs Butyrate->GPCRs HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition Hormone_Secretion Gut Hormone Secretion (GLP-1, PYY) GPCRs->Hormone_Secretion Immune_Modulation Immune Modulation GPCRs->Immune_Modulation Gene_Expression Altered Gene Expression (Cell Cycle, Apoptosis) HDAC_Inhibition->Gene_Expression

References

A Comparative Analysis of the Biological Activities of 1F-Fructofuranosylnystose, Kestose, and Nystose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three key fructooligosaccharides (FOS): 1F-Fructofuranosylnystose (GF4), Kestose (GF2), and Nystose (GF3). This document synthesizes available experimental data on their prebiotic effects, impact on gut microbiota, immunomodulatory potential, and antioxidant capacity.

Executive Summary

Fructooligosaccharides are recognized for their prebiotic properties, selectively promoting the growth of beneficial gut bacteria and contributing to overall health. This guide focuses on the comparative biological efficacy of three distinct FOS molecules: kestose (a trisaccharide), nystose (a tetrasaccharide), and this compound (a pentasaccharide). The available data suggests that the shorter-chain FOS, particularly kestose, may be more readily utilized by certain probiotic strains, leading to more pronounced prebiotic effects. However, longer-chain FOS like nystose may also exhibit distinct and potent biological activities. Direct comparative data for this compound remains limited in the scientific literature.

Data Presentation

Table 1: Comparative Prebiotic Activity
FeatureThis compound (GF4)Kestose (GF2)Nystose (GF3)Source
Preferential Utilization by Lactobacillus plantarum Less preferredMost preferredLess preferred[1]
Growth of Bifidobacterium breve No direct dataSuperior growthSlower growth[2]
Growth of Bifidobacterium longum No direct dataSuperior growthSlower growth[2]
Growth of Bifidobacterium bifidum No direct dataSuperior growthSlower growth[2]
Growth of Bifidobacterium adolescentis No direct dataSuperior growthSlower growth[2]
Stimulation of Faecalibacterium prausnitzii No direct dataEfficiently stimulatesLess efficient than kestose[2][3]
Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production
SCFAThis compound (GF4)Kestose (GF2)Nystose (GF3)Source
Acetate (from B. breve fermentation) No direct dataHigh productionMarginal production[2]
Propionate No direct dataNo direct comparative dataNo direct comparative data
Butyrate No direct dataIncreases butyrate-producing bacteriaLess effective than kestose[2][4]
Table 3: Comparative Antioxidant Activity
AssayThis compound (GF4)Kestose (GF2)Nystose (GF3)Source
Anti-hydroxyl radical activity No direct data69% - 72%74% - 78% (more active)[5]
DPPH Radical Scavenging (IC50) No direct data~3.4 µg/mL~3.8 µg/mL[2]

Experimental Protocols

Prebiotic Activity Assessment: In Vitro Fermentation

Objective: To evaluate the selective growth-promoting effects of FOS on specific probiotic strains.

Methodology:

  • Bacterial Strains: Pure cultures of probiotic bacteria (e.g., Bifidobacterium longum, Lactobacillus plantarum) are obtained from a recognized culture collection.

  • Culture Medium: A basal medium deficient in carbohydrates is prepared. This typically contains peptone, yeast extract, and mineral salts.

  • Experimental Setup: The basal medium is supplemented with a specific concentration (e.g., 1% w/v) of the test FOS (this compound, kestose, or nystose) as the sole carbon source. A control group with glucose and a negative control with no carbohydrate are also included.

  • Inoculation and Incubation: The media are inoculated with a standardized suspension of the probiotic strain and incubated under anaerobic conditions at 37°C.

  • Growth Measurement: Bacterial growth is monitored over time (e.g., 0, 12, 24, 48 hours) by measuring the optical density at 600 nm (OD600) or by viable cell counting (colony-forming units per milliliter, CFU/mL) on selective agar plates.

  • Data Analysis: The growth curves are plotted, and parameters such as the maximum growth rate and final cell density are calculated and compared between the different FOS and control groups.

Short-Chain Fatty Acid (SCFA) Production Analysis

Objective: To quantify the production of acetate, propionate, and butyrate from the fermentation of FOS by gut microbiota.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The feces are homogenized and diluted in an anaerobic phosphate-buffered saline (PBS) to create a fecal slurry.

  • In Vitro Fermentation: The fecal slurry is used to inoculate a basal medium containing the test FOS (this compound, kestose, or nystose) at a defined concentration. The fermentation is carried out in an anaerobic chamber at 37°C.

  • Sample Collection: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 24, 48 hours).

  • SCFA Extraction: The collected samples are centrifuged, and the supernatant is acidified. SCFAs are then extracted using a solvent like diethyl ether.

  • Quantification by Gas Chromatography (GC): The extracted SCFAs are analyzed and quantified using a gas chromatograph equipped with a flame ionization detector (FID). Standard solutions of acetate, propionate, and butyrate are used for calibration.

  • Data Analysis: The concentrations of each SCFA are calculated and compared across the different FOS substrates.

Immunomodulatory Effects: Cytokine Production Assay

Objective: To assess the ability of FOS to modulate the production of cytokines by immune cells.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

  • Stimulation: The PBMCs are stimulated with the test FOS (this compound, kestose, or nystose) at various concentrations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (unstimulated cells) are included.

  • Incubation: The cells are incubated for a specific period (e.g., 24 or 48 hours) to allow for cytokine production.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of specific cytokines (e.g., IL-10, TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The cytokine concentrations are calculated and compared between the FOS-stimulated groups and the control groups.

Antioxidant Capacity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the FOS.

Methodology:

  • DPPH Solution Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a solvent like methanol or ethanol.

  • Sample Preparation: The test FOS (this compound, kestose, or nystose) are dissolved in the same solvent at various concentrations.

  • Reaction Mixture: The FOS solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The concentration of the FOS required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the scavenging activity against the FOS concentration. A lower IC50 value indicates higher antioxidant activity.

Visualizations

Prebiotic_Mechanism cluster_gut Gut Lumen cluster_microbiota Gut Microbiota cluster_products Fermentation Products cluster_host Host FOS Fructooligosaccharides (Kestose, Nystose, this compound) Probiotics Beneficial Bacteria (Bifidobacterium, Lactobacillus) FOS->Probiotics Selective Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Probiotics->SCFAs Production Immune_Modulation Immunomodulation SCFAs->Immune_Modulation Gut_Health Improved Gut Barrier SCFAs->Gut_Health

Caption: General mechanism of prebiotic fructooligosaccharides.

Experimental_Workflow_Prebiotic_Activity start Start prepare_media Prepare Basal Medium + Test FOS (Kestose, Nystose, GF4) start->prepare_media inoculate Inoculate with Probiotic Strain prepare_media->inoculate incubate Anaerobic Incubation (37°C) inoculate->incubate measure_growth Measure Growth (OD600 or CFU) incubate->measure_growth analyze Analyze and Compare Growth measure_growth->analyze end End analyze->end

Caption: Workflow for in vitro prebiotic activity assessment.

SCFA_Production_Pathway FOS FOS (Kestose, Nystose, GF4) Microbiota Gut Microbiota FOS->Microbiota Fermentation Acetate Acetate Microbiota->Acetate Propionate Propionate Microbiota->Propionate Butyrate Butyrate Microbiota->Butyrate

Caption: Simplified pathway of SCFA production from FOS.

Conclusion

The available evidence suggests that kestose (GF2), the shortest of the three FOS, is more readily fermented by several beneficial bacterial strains, including various Bifidobacterium species and Lactobacillus plantarum, resulting in significant production of acetate.[1][2] Nystose (GF3) appears to be fermented more slowly by these specific strains but exhibits slightly higher antioxidant activity in some assays.[5] Data directly comparing the biological activities of this compound (GF4) to kestose and nystose is currently limited, highlighting a key area for future research. The differential utilization of these FOS underscores the importance of chain length in determining their specific prebiotic effects and potential health benefits. Further comprehensive studies are required to fully elucidate the comparative efficacy of these three fructooligosaccharides.

References

Comparative Fermentation Kinetics of 1F-Fructofuranosylnystose and Other Fructooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fermentation kinetics of 1F-Fructofuranosylnystose (GF4) against other common fructooligosaccharides (FOS), namely 1-kestose (GF2) and nystose (GF3). The information presented is collated from various in vitro fermentation studies to offer insights into their prebiotic potential and utilization by gut microbiota.

Executive Summary

Fructooligosaccharides are well-established prebiotics that selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of health-promoting short-chain fatty acids (SCFAs). The degree of polymerization (DP) of FOS molecules is a critical factor influencing their fermentation rate and the specific metabolic outcomes. Generally, shorter-chain FOS are fermented more rapidly in the proximal colon, while longer-chain FOS may reach the distal colon for fermentation. This guide focuses on the comparative fermentation kinetics of individual FOS components to aid in the selection of specific oligosaccharides for targeted applications.

Comparative Fermentation Kinetics

The fermentation of FOS is primarily carried out by saccharolytic bacteria in the colon. The rate of degradation, bacterial growth stimulation, and SCFA production are key parameters in evaluating the prebiotic efficacy of different FOS.

Substrate Utilization

Studies have consistently shown that the rate of FOS fermentation by gut microbiota is inversely related to its degree of polymerization. Shorter-chain FOS, such as 1-kestose, are generally utilized more rapidly than longer-chain FOS like nystose and this compound. This preferential utilization is attributed to the substrate specificity of bacterial transport systems and hydrolytic enzymes.

FructooligosaccharideDegree of Polymerization (DP)Typical Fermentation RatePrimary Fermenting Genera
1-Kestose 3HighBifidobacterium, Lactobacillus
Nystose 4ModerateBifidobacterium, Lactobacillus
This compound 5Moderate to LowBifidobacterium

Note: The fermentation rates are relative and can vary depending on the specific bacterial strains and experimental conditions.

Bacterial Growth Stimulation

The selective stimulation of beneficial bacteria is a hallmark of prebiotics. FOS with varying DPs exhibit differential effects on the growth of probiotic species.

FructooligosaccharideEffect on Bifidobacterium GrowthEffect on Lactobacillus Growth
1-Kestose Strong stimulationModerate stimulation
Nystose Moderate stimulationModerate stimulation
This compound Moderate stimulationLess documented

Bifidobacterium species, in particular, show a preference for shorter-chain FOS. For instance, Bifidobacterium adolescentis possesses β-fructofuranosidases with high affinity for 1-kestose, nystose, and this compound, enabling their efficient degradation[1]. However, the uptake of these sugars can differ, leading to varied growth responses.

Short-Chain Fatty Acid (SCFA) Production

The fermentation of FOS results in the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and host metabolism. The profile of SCFAs produced can be influenced by the FOS structure and the composition of the gut microbiota.

FructooligosaccharidePredominant SCFA ProducedMolar Ratio (Acetate:Propionate:Butyrate)
1-Kestose Acetate, LactateHigher Acetate
Nystose Acetate, Propionate, ButyrateBalanced
This compound Acetate, Propionate, ButyrateBalanced to higher Butyrate

Note: SCFA ratios are indicative and can be significantly influenced by the microbial community composition of the fecal inoculum.

Experimental Protocols

The following sections detail standardized methodologies for assessing the fermentation kinetics of FOS in vitro.

In Vitro Fecal Fermentation Model

This protocol describes a batch culture fermentation using human fecal slurries to simulate the conditions of the human colon.

1. Preparation of Media and Reagents:

  • Basal Medium: Prepare a nutrient medium containing peptone, yeast extract, and salts, adjusted to a pH of 6.8-7.0. Sterilize by autoclaving.

  • Reducing Solution: A solution of L-cysteine hydrochloride and sodium sulfide is prepared and added to the basal medium to create an anaerobic environment.

  • FOS Solutions: Prepare sterile stock solutions of purified 1-kestose, nystose, and this compound.

2. Fecal Inoculum Preparation:

  • Collect fresh fecal samples from healthy donors who have not consumed antibiotics for at least three months.

  • Prepare a 10-20% (w/v) fecal slurry in a sterile phosphate-buffered saline (PBS) under anaerobic conditions (e.g., in an anaerobic chamber).

  • Homogenize the slurry and filter through sterile gauze to remove large particulate matter.

3. Fermentation Setup:

  • In an anaerobic chamber, dispense the basal medium into sterile fermentation vessels.

  • Add the respective FOS solution to each vessel to a final concentration of 1% (w/v).

  • Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

  • Include a negative control (no added carbohydrate) and a positive control (e.g., a well-characterized prebiotic like commercial inulin).

  • Seal the vessels and incubate at 37°C with gentle agitation.

4. Sampling and Analysis:

  • Collect samples from each fermentation vessel at regular time points (e.g., 0, 6, 12, 24, and 48 hours).

  • At each time point, measure the pH of the culture.

  • Centrifuge the samples to separate the bacterial pellet from the supernatant.

  • Store the supernatant at -20°C for carbohydrate and SCFA analysis.

  • Store the bacterial pellet at -80°C for microbial community analysis (e.g., 16S rRNA gene sequencing).

Quantification of FOS and SCFA

1. FOS Quantification:

  • Analyze the concentration of remaining FOS in the culture supernatants using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Use specific standards for 1-kestose, nystose, and this compound for quantification.

2. SCFA Quantification:

  • Analyze the concentrations of acetate, propionate, and butyrate in the culture supernatants using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Acidify the supernatants and extract the SCFAs with a suitable solvent (e.g., diethyl ether) before GC analysis.

  • Use a capillary column and a Flame Ionization Detector (FID) for detection and quantification against known standards.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized metabolic pathway for FOS fermentation.

Experimental_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal Sample Fecal Sample Anaerobic Incubation (37°C) Anaerobic Incubation (37°C) Fecal Sample->Anaerobic Incubation (37°C) FOS Substrates FOS Substrates FOS Substrates->Anaerobic Incubation (37°C) Basal Medium Basal Medium Basal Medium->Anaerobic Incubation (37°C) pH Measurement pH Measurement Anaerobic Incubation (37°C)->pH Measurement SCFA Analysis (GC/HPLC) SCFA Analysis (GC/HPLC) Anaerobic Incubation (37°C)->SCFA Analysis (GC/HPLC) FOS Quantification (HPAEC-PAD) FOS Quantification (HPAEC-PAD) Anaerobic Incubation (37°C)->FOS Quantification (HPAEC-PAD) Microbiota Analysis (16S rRNA) Microbiota Analysis (16S rRNA) Anaerobic Incubation (37°C)->Microbiota Analysis (16S rRNA)

Caption: Experimental workflow for in vitro fecal fermentation of FOS.

FOS_Fermentation_Pathway FOS Fructooligosaccharides (this compound, etc.) ExtracellularEnzymes Extracellular β-fructosidases FOS->ExtracellularEnzymes Hydrolysis Transport Membrane Transporters FOS->Transport Uptake Monosaccharides Fructose & Glucose ExtracellularEnzymes->Monosaccharides IntracellularEnzymes Intracellular β-fructosidases Transport->IntracellularEnzymes Hydrolysis IntracellularEnzymes->Monosaccharides Glycolysis Glycolysis Monosaccharides->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Pyruvate->SCFAs

References

A Comparative Guide to the Quantification of 1-Fructofuranosylnystose: An Evaluation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is critical for quality control in the food and pharmaceutical industries, as well as for research into its prebiotic effects. This guide provides a detailed comparison of the efficacy of three prominent analytical methods for 1-Fructofuranosylnystose quantification: High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and the Enzymatic Method.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key validation parameters for the quantification of 1-Fructofuranosylnystose and related fructans using HPLC-RI, HPAEC-PAD, and an enzymatic assay.

ParameterHPLC-RIHPAEC-PADEnzymatic Method
**Linearity (R²) **≥ 0.9991[1]> 0.99[2]Assay is linear over the range of 4 to 80 µg of D-glucose or D-fructose per assay[3]
Limit of Detection (LOD) ≤0.06 ± 0.04 g/L0.35–44.61 µg/L[4]67.4 mg/L[3]
Limit of Quantification (LOQ) ≤0.2 ± 0.1 g/L[5]0.12–2.3 mg/L for FOS with DP up to 9[6]0.13 g/100 g for powdered products[7]
Recovery 98.5% to 104.4%[8]95.0% to 103.6%83-103%[7]
Precision (RSD) ≤ 5% (intra- and inter-day variability)0.45–3.59%Repeatability RSD: 2.3 to 7.3%; Reproducibility RSD: 5.0 to 10.8%[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable quantification. Below are the methodologies for each of the compared analytical techniques.

High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI)

This method is a robust and cost-effective technique for the simultaneous quantification of individual FOS, including 1-Fructofuranosylnystose.

Sample Preparation:

  • Samples are diluted with ultrapure water.

  • For complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge may be necessary to remove interfering compounds.

  • Samples are filtered through a 0.22 µm membrane filter prior to injection.

Chromatographic Conditions:

  • Column: Amino-propyl bonded silica column (e.g., NH2 column).

  • Mobile Phase: Acetonitrile and water gradient. A typical gradient starts with a higher concentration of acetonitrile (e.g., 75-80%) and gradually decreases to elute the larger oligosaccharides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

Quantification: Quantification is performed using an external standard calibration curve generated from pure standards of 1-Fructofuranosylnystose.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including fructans, without the need for derivatization.

Sample Preparation:

  • Extraction of fructans from the sample is typically performed with hot water.

  • For the quantification of total fructans, an enzymatic hydrolysis step is employed to break down the fructans into their constituent monosaccharides (fructose and glucose). This is often based on the AOAC Official Method 997.08.

  • Samples are diluted with ultrapure water and filtered through a 0.22 µm membrane filter.

Chromatographic Conditions:

  • Column: High-pH anion-exchange column (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The specific gradient depends on the separation of different chain lengths of fructans.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.

  • Injection Volume: 10-25 µL.

Quantification: Quantification of individual oligosaccharides is achieved using external standards. For total fructan content, the quantification is based on the measurement of fructose and glucose released after enzymatic hydrolysis.

Enzymatic Method (Based on AOAC Official Method 999.03)

This method is specific for the measurement of total fructans and is recognized by official bodies like AOAC International.

Principle: The method involves the enzymatic removal of interfering sugars (sucrose, starch) followed by the specific hydrolysis of fructans to fructose and glucose. The released monosaccharides are then quantified spectrophotometrically.

Procedure:

  • Extraction: Fructans are extracted from the sample with hot water.

  • Removal of Interfering Sugars: The extract is treated with a mixture of sucrase, α-amylase, and pullulanase to hydrolyze sucrose and starch into glucose and fructose. These monosaccharides are then reduced to sugar alcohols using sodium borohydride.

  • Fructan Hydrolysis: The remaining fructans are hydrolyzed to fructose and glucose using a specific fructanase enzyme mixture (exo- and endo-inulinases).

  • Quantification: The amount of fructose and glucose produced from the fructan hydrolysis is determined using a colorimetric method, such as the p-hydroxybenzoic acid hydrazide (PAHBAH) method, and measured with a spectrophotometer.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

HPLC_RI_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-RI Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution with Ultrapure Water Sample->Dilution SPE Solid-Phase Extraction (if necessary) Dilution->SPE Filtration 0.22 µm Filtration SPE->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (NH2 Column) Injection->Separation Detection Refractive Index Detection Separation->Detection Quantification Quantification via External Standard Curve Detection->Quantification

Caption: Workflow for 1-Fructofuranosylnystose quantification using HPLC-RI.

HPAEC_PAD_Workflow cluster_sample_prep Sample Preparation cluster_hpaec_analysis HPAEC-PAD Analysis cluster_data_analysis Data Analysis Sample Sample Extraction Hot Water Extraction Sample->Extraction Hydrolysis Enzymatic Hydrolysis (for total fructans) Extraction->Hydrolysis Dilution Dilution Hydrolysis->Dilution Filtration 0.22 µm Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation Anion-Exchange Separation Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for fructan quantification using HPAEC-PAD.

Enzymatic_Method_Workflow Sample Sample Extraction (Hot Water) InterferenceRemoval Removal of Interfering Sugars (Sucrase, α-amylase, pullulanase + NaBH4) Sample->InterferenceRemoval FructanHydrolysis Fructan Hydrolysis (Fructanase) InterferenceRemoval->FructanHydrolysis ColorimetricReaction Colorimetric Reaction (e.g., PAHBAH) FructanHydrolysis->ColorimetricReaction Spectrophotometry Spectrophotometric Measurement ColorimetricReaction->Spectrophotometry Calculation Calculation of Fructan Content Spectrophotometry->Calculation

Caption: Workflow for the enzymatic quantification of fructans.

References

A Comparative Guide to the Analysis of 1-F-Fructofuranosylnystose: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-F-Fructofuranosylnystose, a key fructooligosaccharide (FOS) with significant prebiotic properties, is crucial for quality control and formulation development. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.

This comparison guide delves into the specifics of a validated HPLC-Refractive Index (RI) detection method and contrasts its performance with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is designed to assist in selecting the most suitable analytical approach based on specific research needs, considering factors such as sensitivity, speed, and cost.

Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators for the different analytical methods used for the quantification of 1-F-Fructofuranosylnystose and other fructooligosaccharides.

ParameterHPLC-RIHPAEC-PADHPTLC
Linearity (R²) ≥ 0.9991[1]> 0.990.9996 (for Trehalulose)[2]
Limit of Detection (LOD) < 0.06 g/L[1]10.0 - 12.5 µg/mL[3]20.04 ng/band (for Trehalulose)[2]
Limit of Quantification (LOQ) < 0.2 g/L[1]25.0 - 32.0 µg/mL[3]60.72 ng/band (for Trehalulose)[2]
Precision (%RSD) < 5%[1]--
Accuracy (%RE) < 5%[1]--
Analysis Time ~25 minutes per sample[4]45-75 minutes per sampleFaster, allows parallel analysis
Primary Advantages Simple, cost-effective, robustHigh resolution and sensitivityHigh throughput, low cost per sample
Primary Disadvantages Lower sensitivity compared to other methodsTechnically demanding, expensiveLower resolution than HPLC

Experimental Protocols

Validated HPLC-RI Method for 1-F-Fructofuranosylnystose Analysis

This method is suitable for the simultaneous quantification of individual FOS, including 1-kestose, nystose, and 1-F-fructofuranosylnystose, as well as common mono- and disaccharides.

a) Sample Preparation (Fermentation Broth): Samples from fermentation broth can be directly analyzed after centrifugation and filtration through a 0.22 µm membrane filter to remove particulate matter.[5]

b) Chromatographic Conditions:

  • Column: NH₂ stationary phase column.

  • Mobile Phase: Acetonitrile and water mixture (typically 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detector: Refractive Index (RI) detector.

  • Temperature: 30°C.

c) Validation Parameters:

  • Linearity: Assessed by constructing calibration curves from standard solutions of 1-F-Fructofuranosylnystose at various concentrations.

  • Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Determined by the recovery of a known amount of 1-F-Fructofuranosylnystose spiked into a sample matrix.

  • Limits of Detection (LOD) and Quantification (LOQ): Calculated based on the signal-to-noise ratio of the chromatogram.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a powerful technique for the detailed analysis of carbohydrates, offering high resolution and sensitivity.[3]

a) Sample Preparation (Food Matrix): For solid food samples, an extraction step is required. This typically involves homogenization of the sample in water, followed by centrifugation and filtration to obtain a clear extract. For complex matrices like dairy products, protein precipitation with acetonitrile may be necessary.[6]

b) Chromatographic Conditions:

  • Column: High-pH anion-exchange column (e.g., CarboPac series).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate.

  • Detector: Pulsed Amperometric Detector (PAD).

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative for the quantification of carbohydrates.

a) Sample Preparation: Similar to HPLC, samples need to be in a liquid form and free of particulates. For plant materials, extraction with a suitable solvent followed by filtration is common.

b) Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[2]

  • Mobile Phase: A mixture of solvents such as 1-butanol, 2-propanol, and aqueous boric acid solution.[2]

  • Detection: Densitometric scanning after derivatization with a suitable reagent (e.g., aniline-diphenylamine-phosphoric acid) to visualize the carbohydrate spots.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Fermentation Broth) Centrifugation Centrifugation Sample->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_System HPLC System Filtration->HPLC_System Column NH2 Column HPLC_System->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-RI analysis of 1-F-Fructofuranosylnystose.

Method_Comparison cluster_main Analytical Methods for 1-F-Fructofuranosylnystose cluster_attributes Key Attributes HPLC_RI HPLC-RI Sensitivity Sensitivity HPLC_RI->Sensitivity Moderate Speed Speed HPLC_RI->Speed Moderate Cost Cost HPLC_RI->Cost Low Resolution Resolution HPLC_RI->Resolution Good HPAEC_PAD HPAEC-PAD HPAEC_PAD->Sensitivity High HPAEC_PAD->Speed Slow HPAEC_PAD->Cost High HPAEC_PAD->Resolution Very High HPTLC HPTLC HPTLC->Sensitivity Good HPTLC->Speed Fast (Parallel) HPTLC->Cost Very Low HPTLC->Resolution Moderate LC_MS LC-MS LC_MS->Sensitivity Very High LC_MS->Speed Moderate LC_MS->Cost Very High LC_MS->Resolution High

Caption: Logical comparison of different analytical methods for FOS analysis.

References

Enzyme Cross-Reactivity with 1F-Fructofuranosylnystose and Other Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity and cross-reactivity of enzymes is paramount for applications ranging from industrial biosynthesis of prebiotics to the elucidation of metabolic pathways. This guide provides an objective comparison of enzyme performance with 1F-Fructofuranosylnystose and other related oligosaccharides, supported by experimental data and detailed methodologies.

Key Enzymes in Fructooligosaccharide Metabolism

The metabolism of fructooligosaccharides (FOS), including this compound, is primarily mediated by two major classes of enzymes:

  • Fructosyltransferases (FTs): These enzymes are central to the synthesis of FOS. They catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.[1][2] The acceptor can be another sucrose molecule or a growing FOS chain, leading to the sequential formation of 1-kestose (GF2), nystose (GF3), and this compound (GF4).[3][4]

  • β-Fructofuranosidases (Invertases): These enzymes hydrolyze the β-(2→1) fructosidic bonds present in FOS and sucrose.[1][5] While their primary role is often catabolic, under conditions of high substrate concentration, some β-fructofuranosidases can also exhibit transfructosylating activity, leading to FOS synthesis.[5]

The specificity of these enzymes for different oligosaccharide chain lengths and structures is a critical determinant of the final product profile in both synthesis and degradation processes.

Data Presentation

Enzyme Kinetics and Substrate Specificity

The following tables summarize the kinetic parameters and relative activities of various enzymes with this compound and other relevant oligosaccharides.

Table 1: Kinetic Parameters of β-Fructofuranosidase from Bifidobacterium adolescentis G1

SubstrateDegree of Polymerization (DP)Km (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Fructo-oligosaccharides (GFn)
1-KestoseGF31.1155140.9
NystoseGF41.615496.3
This compoundGF53.225278.8
GF6GF64.218644.3
GF7GF77.126036.6
GF8GF87.018025.7
Inulooligosaccharides (Fn)
InulobioseF24.921343.5
InulotrioseF31.5423282.0
InulotetraoseF42.4311129.6
InulopentaoseF51.9458241.1
InulohexaoseF68.736942.4
InuloheptaoseF78.132339.9

Data sourced from Muramatsu et al.[6][7]

Table 2: Relative Activity of Fructosyltransferase from Aspergillus aculeatus

SubstrateRelative Activity (%)
Sucrose100
Raffinose24
1-Kestose10
Nystose6

Data indicates that this enzyme shows a preference for shorter-chain oligosaccharides as acceptor molecules.[1]

Experimental Protocols

Enzyme Assay for Cross-Reactivity

This protocol outlines a general method for determining the cross-reactivity of an enzyme with various oligosaccharide substrates.

a. Materials:

  • Purified enzyme (e.g., fructosyltransferase or β-fructofuranosidase)

  • Substrate solutions (1% w/v) of this compound, nystose, 1-kestose, and sucrose in appropriate buffer

  • Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.5)

  • Quenching solution (e.g., 100 mM sodium carbonate)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

b. Procedure:

  • Prepare reaction mixtures by combining the enzyme solution with each substrate solution in the reaction buffer.

  • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Filter the samples through a 0.22 µm syringe filter before analysis.

  • Analyze the reaction products and remaining substrate by HPAEC-PAD.

  • Calculate the amount of substrate consumed and product formed to determine the enzyme's activity on each oligosaccharide.

HPAEC-PAD Analysis of Oligosaccharides

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of carbohydrates without the need for derivatization.[8][9][10]

a. Instrumentation:

  • A Dionex HPAEC-PAD system or equivalent, equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • An anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).[11]

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, a linear gradient from 100 mM NaOH to 100 mM NaOH + 180 mM NaOAc over 12 minutes, followed by a gentler gradient to 100 mM NaOH + 450 mM NaOAc over the next 48 minutes.[9]

  • Flow Rate: 0.8 mL/min.[9]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate detection.

c. Data Analysis:

  • Identify and quantify the oligosaccharides in the samples by comparing their retention times and peak areas to those of known standards (1-kestose, nystose, this compound, etc.).

  • Construct calibration curves for each standard to ensure accurate quantification.

Mandatory Visualization

Enzymatic_FOS_Synthesis cluster_reactants Reactants cluster_products Products Sucrose1 Sucrose (Fructosyl Donor) Enzyme Fructosyltransferase Sucrose1->Enzyme binds Sucrose2 Sucrose (Acceptor) Sucrose2->Enzyme binds Kestose 1-Kestose (GF2) Nystose Nystose (GF3) Kestose->Nystose + Sucrose Fructosylnystose This compound (GF4) Nystose->Fructosylnystose + Sucrose Glucose Glucose Enzyme->Kestose releases Enzyme->Glucose releases

Caption: Enzymatic synthesis of fructooligosaccharides (FOS).

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis start Start: Enzyme and Substrate Selection prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_substrates Prepare Oligosaccharide Substrates (this compound, Nystose, Kestose, etc.) start->prep_substrates incubation Incubate Enzyme with each Substrate (Controlled Temperature and Time) prep_enzyme->incubation prep_substrates->incubation quenching Stop Reaction incubation->quenching filtration Sample Filtration quenching->filtration hpaec_pad HPAEC-PAD Analysis filtration->hpaec_pad data_analysis Data Analysis (Quantify Substrate and Products) hpaec_pad->data_analysis end End: Determine Cross-Reactivity Profile data_analysis->end

Caption: Workflow for determining enzyme cross-reactivity.

References

A Comparative Guide to the Health Benefits of Fructooligosaccharides by Chain Length

Author: BenchChem Technical Support Team. Date: November 2025

Fructooligosaccharides (FOS) are a type of prebiotic dietary fiber known for conferring various health benefits by modulating the gut microbiome. These fructose polymers vary by their degree of polymerization (DP), which significantly influences their physiological effects. This guide provides a comparative analysis of short-chain FOS (scFOS, DP 2-10) and long-chain FOS (lcFOS or inulin, DP >10) for researchers, scientists, and drug development professionals.

Modulation of Gut Microbiota & Fermentation Dynamics

The chain length of FOS dictates its fermentation site and speed within the colon, directly impacting the composition and activity of the gut microbiota.

Short-chain FOS are fermented rapidly in the proximal colon, leading to a quick proliferation of beneficial bacteria.[1][2] In contrast, long-chain FOS (inulin) are fermented more slowly, with effects extending to the distal colon.[1] This suggests that a combination of chain lengths could ensure sustained prebiotic activity throughout the large intestine.[1] Both scFOS and inulin are well-established bifidogenic prebiotics, meaning they selectively stimulate the growth of beneficial Bifidobacterium species.[3][4][5][6][7] However, some in vitro studies suggest that scFOS are more effective and faster at stimulating the growth of beneficial bacteria like Bifidobacterium and Lactobacillus than longer chains.[2][8]

The primary metabolic byproducts of FOS fermentation are short-chain fatty acids (SCFAs), which are crucial for gut health and systemic well-being.[1][9] The rate of SCFA production is chain-length dependent; scFOS lead to a higher rate of SCFA production in the initial hours of fermentation (0-4 hours), while lcFOS fermentation rates are higher in later periods (12-24 hours).[10]

Comparative Data: Gut Microbiota Modulation
ParameterShort-Chain FOS (scFOS/Oligofructose)Long-Chain FOS (Inulin)Key Findings & Citations
Primary Fermentation Site Proximal ColonDistal ColonscFOS are fermented rapidly in the initial part of the colon, while inulin's slower fermentation allows it to reach the distal part.[1]
Fermentation Speed RapidSlow / SustainedThe rate of fermentation for scFOS is higher than inulin in the first 4 hours in vitro.[10]
Bifidogenic Effect Strong and rapid increase in Bifidobacterium.Significant increase in Bifidobacterium.Both are effective bifidogenic prebiotics.[3][5][6] Some studies indicate scFOS may stimulate growth faster.[2][8][11]
Effect on SCFA Production Rapid initial production of acetate, propionate, and butyrate.Slower, more sustained production of SCFAs.scFOS show a higher rate of SCFA production initially, while inulin's rate is higher at 12-24 hours.[10]
Gas Production Can cause gas due to rapid fermentation.Fermented more slowly, which may lead to better tolerance.One study indicated that total gas production over 32 hours was lower with scFOS compared to inulin.[1]
Experimental Workflow: In Vitro Batch Fermentation

The following diagram illustrates a typical workflow for assessing the prebiotic potential of different FOS chain lengths using an in vitro batch fermentation model with human fecal inoculum.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fecal_Sample 1. Fecal Sample Collection (Healthy Donors) Inoculum_Prep 2. Prepare Fecal Slurry (Anaerobic Conditions) Fecal_Sample->Inoculum_Prep Setup 4. Inoculate Medium with Slurry + Add Test Substrates (scFOS, lcFOS, Control) Inoculum_Prep->Setup Media_Prep 3. Prepare Anaerobic Fermentation Medium Media_Prep->Setup Incubation 5. Anaerobic Incubation (e.g., 37°C for 0, 4, 8, 12, 24h) Sampling 6. Collect Samples at Time Points Incubation->Sampling Setup->Incubation SCFA_Analysis 7a. SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Microbiota_Analysis 7b. Microbiota Analysis (16S rRNA Sequencing) Sampling->Microbiota_Analysis pH_Measurement 7c. pH Measurement Sampling->pH_Measurement

Workflow for in vitro FOS fermentation analysis.
Experimental Protocol: In Vitro Fecal Fermentation

This protocol is based on methodologies used to compare the fermentability of different prebiotic fibers.[10][12][13][14]

  • Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy adult donors who have not consumed antibiotics for at least 3 months. Samples are pooled and homogenized in an anaerobic buffer (e.g., phosphate buffer with reducing agents) to create a fecal slurry (e.g., 10-20% w/v).

  • Fermentation Setup: Anaerobic fermentation vessels are prepared with a basal nutrient medium. The test substrates (e.g., 1% w/v of scFOS, lcFOS, or a no-substrate control) are added to the vessels.

  • Inoculation and Incubation: The fecal slurry is added to each vessel to inoculate the medium. The vessels are then incubated under strict anaerobic conditions at 37°C for a set period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected from each vessel at various time points (e.g., 0, 4, 8, 12, 24 hours).

    • SCFA Analysis: Samples are analyzed for acetate, propionate, and butyrate concentrations using Gas Chromatography (GC).[10]

    • Microbiota Composition: DNA is extracted from samples, and the 16S rRNA gene is sequenced to determine changes in bacterial populations.[15][16]

    • pH Measurement: The pH of the fermentation medium is measured at each time point as an indicator of acid production.

Immune System Modulation

FOS can directly and indirectly modulate the immune system. The indirect pathway occurs via the production of SCFAs, which influence immune responses.[9][17] Direct interaction with immune cells is also possible, and this effect appears to be highly dependent on FOS chain length.[18][19]

Studies show that β2→1-fructans can signal directly on human immune cells via Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs).[18][19][20] The activation of these receptors, particularly TLR2, is chain-length dependent, with longer chains inducing a stronger activation.[19] This differential activation leads to distinct cytokine profiles. Short-chain FOS have been shown to induce a more regulatory or anti-inflammatory cytokine balance, characterized by a high IL-10/IL-12 ratio.[19][20] Conversely, long-chain FOS (DP10-60) were found to stimulate a Th1-like cytokine profile and more strongly support the immune response to a Hepatitis B vaccination in humans, an effect not observed with shorter chain FOS (DP2-25).[21]

Comparative Data: Immunomodulatory Effects
ParameterShort-Chain FOS (scFOS/Oligofructose)Long-Chain FOS (Inulin)Key Findings & Citations
TLR Activation Mild activation of TLRs.Strong, dose-dependent activation of TLR2.TLR2 activation increases with FOS chain length.[19][20]
Cytokine Profile Induces a regulatory/anti-inflammatory profile (High IL-10/IL-12 ratio).[19][20]Stimulates a Th1-like cytokine profile.[21]Chain length is a critical factor in skewing the cytokine balance.[19][20]
Vaccine Response Did not significantly enhance vaccine response in one study (DP2-25).[21]Enhanced humoral response to Hepatitis B vaccine (DP10-60).[21]Specific, long-chain fibers may be required to support certain systemic immune responses.[21]
Specific Cytokines Strongly induces anti-inflammatory IL-10.[19][20] In piglets, scFOS decreased pro-inflammatory IL-1β, IL-6, and TNF-α.[22]Stimulates Th1-cells.[21]scFOS promotes regulatory responses, while lcFOS can promote Th1 responses.
Signaling Pathway: FOS and Immune Cell Activation

This diagram illustrates the direct signaling pathway where FOS of different chain lengths interact with Toll-like Receptors on immune cells, leading to distinct downstream effects.

G cluster_receptor Immune Cell Surface cluster_response Cellular Response scFOS Short-Chain FOS (DP 2-10) TLR2 TLR2 scFOS->TLR2 Weak Activation lcFOS Long-Chain FOS (DP >10) lcFOS->TLR2 Strong Activation MyD88 MyD88 Adapter Protein TLR2->MyD88 NFkB NF-κB / AP-1 Activation MyD88->NFkB Cytokines Cytokine Production NFkB->Cytokines Outcome_scFOS High IL-10/IL-12 Ratio (Regulatory Profile) Cytokines->Outcome_scFOS Outcome_lcFOS Th1-like Profile (Enhanced Vaccine Response) Cytokines->Outcome_lcFOS

FOS chain length-dependent immune signaling via TLR2.
Experimental Protocol: In Vitro PBMC Stimulation Assay

This protocol is adapted from studies investigating the direct immunomodulatory effects of fructans on human immune cells.[18][19]

  • Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) at a specific density (e.g., 1x10^6 cells/mL).

  • Stimulation: The cultured PBMCs are stimulated with different concentrations of sterile scFOS and lcFOS preparations for a defined period (e.g., 24 or 48 hours). A culture with no FOS serves as the negative control.

  • Cytokine Analysis: After incubation, the cell culture supernatant is collected. The concentrations of various cytokines (e.g., IL-10, IL-12p70, TNF-α, IFN-γ) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Cytokine concentrations from FOS-stimulated cells are compared to the control to determine the immunomodulatory effect. The IL-10/IL-12 ratio is calculated to assess the skewing of the immune response.

Mineral Absorption

FOS can enhance the absorption of several key minerals, primarily by increasing their solubility in the colon. The fermentation of FOS by gut bacteria produces SCFAs, which lowers the luminal pH. This acidic environment makes minerals like calcium and magnesium more soluble and available for absorption.

Studies have demonstrated these effects, although outcomes can vary based on the mineral and the study population. For instance, one study in adolescent girls found that long-term (36 days) consumption of 10g/day of scFOS increased magnesium absorption by 18% but did not significantly affect calcium absorption. Another study in postmenopausal women showed that scFOS enhanced copper absorption but had no effect on zinc or selenium.

Comparative Data: Mineral Absorption
MineralShort-Chain FOS (scFOS/Oligofructose)Long-Chain FOS (Inulin)Key Findings & Citations
Magnesium Increased absorption by 18% in adolescent girls after 36 days.Data less specific, but fructans in general are known to improve Mg absorption.The effect of scFOS on magnesium absorption appears robust in certain populations.
Calcium No significant effect observed in adolescent girls.Fructans in general are proposed to promote calcium absorption.The effect on calcium may be more variable and dependent on factors like baseline calcium intake.
Copper Significantly enhanced absorption in postmenopausal women.Not specifically studied in comparison.This highlights a potential specific benefit of scFOS for trace mineral absorption.
Zinc & Selenium No significant effect observed in postmenopausal women.Not specifically studied in comparison.The enhancing effect of FOS is not universal for all minerals.
Logical Diagram: Stable Isotope Method for Mineral Absorption

This diagram outlines the crossover design used in human studies to accurately measure true mineral absorption using non-radioactive stable isotopes.

G cluster_setup Study Setup cluster_period1 Treatment Period 1 (e.g., 36 days) cluster_period2 Treatment Period 2 (e.g., 36 days) Recruit 1. Recruit Subjects (e.g., 14 adolescent girls) Randomize 2. Randomize into Two Groups (Crossover Design) Recruit->Randomize GroupA_P1 Group A: Receives scFOS (10g/day) Randomize->GroupA_P1 GroupB_P1 Group B: Receives Placebo Randomize->GroupB_P1 Isotope_P1 3. Administer Stable Isotope (e.g., on Day 8 & 36) GroupA_P1->Isotope_P1 GroupB_P1->Isotope_P1 Collection_P1 4. Collect Urine/Feces for Isotope Analysis Isotope_P1->Collection_P1 Washout Washout Period (e.g., 3 weeks) Collection_P1->Washout GroupA_P2 Group A: Receives Placebo Washout->GroupA_P2 GroupB_P2 Group B: Receives scFOS (10g/day) Washout->GroupB_P2 Isotope_P2 5. Administer Stable Isotope (e.g., on Day 8 & 36) GroupA_P2->Isotope_P2 GroupB_P2->Isotope_P2 Collection_P2 6. Collect Urine/Feces for Isotope Analysis Isotope_P2->Collection_P2 Analysis 7. Analyze Samples for Isotope Enrichment (e.g., ICP-MS) Calculate True Mineral Absorption Collection_P2->Analysis

Crossover design for mineral absorption studies.
Experimental Protocol: Mineral Absorption Measurement Using Stable Isotopes

This protocol outlines a double-blind, placebo-controlled, crossover study design, which is the gold standard for nutritional intervention trials.[23][24][25][26][27]

  • Study Design: A randomized, double-blind, crossover design is employed. Participants are randomly assigned to receive either the FOS supplement or a placebo (e.g., maltodextrin) for a defined period (e.g., 3-5 weeks).

  • Washout Period: Following the first intervention period, participants undergo a "washout" period (e.g., 3 weeks) with no supplementation to eliminate any carry-over effects.

  • Crossover: The groups are then switched; the group that initially received FOS now receives the placebo, and vice versa, for a second intervention period of the same duration.

  • Stable Isotope Administration: Towards the end of each intervention period, participants are given a known amount of a stable (non-radioactive) isotope of the mineral of interest (e.g., ²⁵Mg for magnesium, ⁴⁴Ca for calcium) with a meal.

  • Sample Collection: All urine and/or feces are collected for several days following isotope administration.[24][27]

  • Isotope Analysis: The collected samples are analyzed using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Neutron Activation Analysis (NAA) to measure the ratio of the stable isotope to the naturally occurring isotopes.[23]

  • Absorption Calculation: The "true absorption" of the mineral is calculated by determining the amount of the administered stable isotope that was not excreted in the feces. Urinary excretion of the isotope can also be used to compute absorption. This method accurately distinguishes between unabsorbed dietary minerals and endogenously excreted minerals.[23][24]

References

A Comparative Guide to the Gut Health Effects of 1F-Fructofuranosylnystose: In Vivo vs. In Vitro Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro effects of 1F-Fructofuranosylnystose, also known as 1-kestose, on gut health. It objectively evaluates its performance against other common prebiotics, namely inulin and galactooligosaccharides (GOS), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.

Executive Summary

1-kestose, a simple fructooligosaccharide (FOS), has demonstrated significant prebiotic potential in both laboratory and living organism models. In vitro studies consistently show its ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species, and enhance the production of short-chain fatty acids (SCFAs) like butyrate. In vivo studies in animal models and human clinical trials corroborate these findings, linking 1-kestose consumption to favorable shifts in the gut microbiota, improved gut barrier function, and positive systemic effects, including enhanced glucose metabolism and reduced inflammation. While generally mirroring in vitro findings, in vivo effects are influenced by the complex interplay of the host's physiology and the broader gut microbial ecosystem.

Comparative Analysis of Prebiotic Effects

The following tables summarize the quantitative data from various studies on the effects of 1-kestose, inulin, and GOS on key gut health markers.

Impact on Bifidobacterium Abundance
PrebioticStudy TypeModelDosageChange in Bifidobacterium AbundanceCitation(s)
1-Kestose In VivoRats0.3% of diet for 4 weeksSignificant increase in cecal Bifidobacterium levels.[1][2][1][2]
In VivoHuman (obesity-prone)10 g/day for 12 weeksSignificant increase in relative abundance of fecal Bifidobacterium (from 0.1971 to 0.3244).[3][4][5][3][4]
In VitroHuman fecal culture0.5% (w/v)Significantly higher levels of Bifidobacterium longum compared to control.
Inulin In VivoHuman10 g/day for 16 daysSignificant increase in Bifidobacterium adolescentis (from 0.89% to 3.9% of total microbiota).[6][6]
In VivoHuman (obese women)ITF prebiotics for 3 monthsSignificant increase in Bifidobacterium.[7][7]
In VitroHuman fecal cultureNot specifiedSignificantly increased number of Bifidobacteria.[8][9][10][8][9]
GOS In VivoHuman (healthy women)1.3g and 2.0g/day for 3 weeksSignificant increase in relative abundance of fecal Bifidobacterium at both doses.[11][12][11][12]
In VivoHuman (constipated)Not specifiedSignificantly increased Bifidobacterium and Lactobacillus.[13][13]
In VitroHuman fecal cultureNot specifiedIncreased absolute abundance of Bifidobacteriaceae.[14][14]
Impact on Butyrate Production
PrebioticStudy TypeModelDosageChange in Butyrate ConcentrationCitation(s)
1-Kestose In VivoRats2.5% and 5% of diet for 4 weeksSignificant increase in cecal butyrate content.[2][2]
In VivoHuman (Ulcerative Colitis)10 g/day for 8 weeksNo significant difference in fecal SCFA levels between groups.[15][16][17][15][16][17]
In VitroCat fecal culture1 g/day (equivalent)Trend towards increased butyric acid levels.[18][18]
Inulin In VivoHumanNot specifiedInconsistent association with increased short-chain fatty acids levels.[19][19]
In VitroHuman fecal cultureNot specifiedElevated butyrate concentration.[10][8][9][10][8][9]
GOS In VivoRatsLA-GOS treatmentSignificant differences in butyrate concentration between treated and untreated healthy groups.[20][20]
In VitroHuman fecal cultureNot specifiedHigher butyrate production compared to blank.[14][14]

Signaling Pathways Modulated by 1-Kestose Metabolites

The gut health benefits of 1-kestose are largely mediated by the metabolic byproducts of its fermentation by gut bacteria, particularly SCFAs like butyrate. These SCFAs interact with host cells to modulate various signaling pathways.

Butyrate-Mediated Inhibition of NF-κB Signaling

Butyrate has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikb_nfkb IκB-NF-κB Complex lps->ikb_nfkb Activates IKK nfkb NF-κB ikb_nfkb->nfkb IκB Degradation ikb IκB nfkb_n NF-κB nfkb->nfkb_n Translocation proteasome Proteasome ikb->proteasome Ubiquitination dna DNA nfkb_n->dna Binds to Promoter Regions cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription butyrate Butyrate butyrate->ikb_nfkb Inhibits IκB Degradation butyrate->proteasome Inhibits Proteasome Activity

Butyrate inhibits the NF-κB inflammatory pathway.

This diagram illustrates that butyrate can inhibit the degradation of IκB, the inhibitory protein of NF-κB.[14][21][22] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[14][21][22]

SCFA-Mediated Signaling through G-Protein Coupled Receptors (GPCRs)

SCFAs, including butyrate, also act as signaling molecules by activating G-protein coupled receptors, such as GPR43 and GPR109a, which are expressed on the surface of various cells in the gut, including epithelial and immune cells.

SCFA_GPCR_Signaling cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial/Immune Cell cluster_downstream Downstream Signaling cluster_effects Cellular & Physiological Effects kestose 1-Kestose microbiota Gut Microbiota kestose->microbiota Fermentation scfa SCFAs (Butyrate, Propionate, Acetate) microbiota->scfa gpr43 GPR43 scfa->gpr43 Activate gpr109a GPR109a scfa->gpr109a Activate mapk MAPK Pathway gpr43->mapk pi3k PI3K/Akt Pathway gpr43->pi3k camp ↓ cAMP gpr109a->camp effects ↑ Gut Barrier Function ↓ Inflammation ↑ Hormone (GLP-1, PYY) Secretion Improved Insulin Sensitivity mapk->effects pi3k->effects camp->effects

SCFAs from 1-kestose fermentation activate G-protein coupled receptors.

Activation of GPR43 and GPR109a by SCFAs triggers various downstream signaling cascades, including the MAPK and PI3K/Akt pathways, and a decrease in intracellular cAMP levels.[23][24][25] These signaling events collectively contribute to the beneficial effects of 1-kestose, such as strengthening the gut barrier, reducing inflammation, and improving metabolic health.[23][24][25]

Experimental Protocols

This section details the methodologies for key experiments used to assess the effects of 1-kestose on gut health.

In Vitro Fecal Fermentation

This method simulates the fermentation process in the human colon to study the direct effects of a substrate on the gut microbiota.

InVitro_Fermentation_Workflow start Start: Fresh Fecal Sample Collection prep_inoculum Prepare Fecal Slurry (e.g., in phosphate buffer) start->prep_inoculum inoculate Inoculate Vessels with Fecal Slurry prep_inoculum->inoculate setup_vessels Prepare Fermentation Vessels with Basal Medium add_substrate Add Substrate (1-Kestose, Inulin, GOS, or Control) setup_vessels->add_substrate add_substrate->inoculate incubate Anaerobic Incubation (e.g., 37°C for 24-48h) inoculate->incubate sampling Collect Samples at Different Time Points incubate->sampling analysis Analyze Samples: - Microbiota Composition (16S rRNA) - SCFA concentrations (GC) - pH measurement sampling->analysis end End: Data Analysis and Interpretation analysis->end

Workflow for in vitro fecal fermentation experiment.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least 3 months.

  • Inoculum Preparation: A fecal slurry (e.g., 10-20% w/v) is prepared by homogenizing the feces in a sterile, anaerobic buffer (e.g., phosphate-buffered saline).

  • Fermentation Setup: Anaerobic fermentation vessels containing a basal medium that mimics the nutrient environment of the colon are prepared.

  • Substrate Addition: The test substrate (1-kestose, inulin, GOS, or a non-fermentable control like cellulose) is added to the vessels at a specific concentration (e.g., 1% w/v).

  • Inoculation and Incubation: The fecal slurry is added to the vessels, which are then incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at various time points to measure changes in microbial composition (via 16S rRNA gene sequencing), SCFA concentrations (using gas chromatography), and pH.

In Vivo Animal Studies

Animal models, typically rats or mice, are used to study the effects of prebiotics in a whole-organism context.

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.

  • Dietary Intervention: Animals are randomly assigned to different dietary groups: a control group receiving a standard diet and experimental groups receiving the same diet supplemented with the prebiotic (e.g., 1-kestose at 2-5% of the diet) for a specified period (e.g., 4-8 weeks).

  • Sample Collection: Fecal samples are collected at baseline and at the end of the intervention period for microbiota and SCFA analysis. At the end of the study, animals are euthanized, and cecal contents and tissues are collected for further analysis.

  • Analysis: In addition to microbiota and SCFA analysis, various physiological parameters can be measured, such as blood glucose and insulin levels, inflammatory markers in tissues, and gut barrier integrity.

Human Clinical Trials

Human studies are essential to confirm the health benefits of prebiotics in the target population.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.

  • Participant Recruitment: Healthy volunteers or individuals with specific conditions (e.g., constipation, metabolic syndrome) are recruited based on defined inclusion and exclusion criteria.

  • Intervention: Participants are randomly assigned to receive either the prebiotic (e.g., 10g/day of 1-kestose) or a placebo (e.g., maltodextrin) for a set duration (e.g., 4-12 weeks).[5]

  • Data and Sample Collection: Questionnaires on gastrointestinal symptoms, dietary intake, and quality of life are administered. Fecal and blood samples are collected at baseline and at the end of the intervention.

  • Outcome Measures: The primary and secondary outcomes are assessed, which may include changes in gut microbiota composition, SCFA levels, bowel habits, blood metabolic markers, and inflammatory cytokines.[5]

Conclusion

Both in vivo and in vitro studies provide compelling evidence for the prebiotic effects of this compound (1-kestose). It consistently demonstrates a strong bifidogenic effect and the ability to enhance the production of beneficial SCFAs, particularly butyrate. These effects are comparable, and in some instances superior, to those of other well-established prebiotics like inulin and GOS. The modulation of the gut microbiota and the subsequent production of SCFAs by 1-kestose appear to be key mechanisms underlying its positive impacts on gut health, including the reduction of inflammation and improvement of metabolic parameters. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of gut health and drug development to further explore the therapeutic potential of 1-kestose.

References

Confirming the Structure of Synthesized 1F-Fructofuranosylnystose: A Comparative Guide to Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the precise structural confirmation of synthesized active pharmaceutical ingredients (APIs) and novel compounds is paramount. This guide provides a comparative analysis of synthesized 1F-Fructofuranosylnystose against established standards, supported by experimental data and detailed analytical protocols. This compound is a fructooligosaccharide with potential applications in various health and wellness products. Its accurate synthesis and characterization are crucial for ensuring its efficacy and safety.

Structural Confirmation: A Multi-Technique Approach

The structural identity of synthesized this compound is typically confirmed by a combination of chromatographic and spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and purity, allowing for a direct comparison with certified standards.

Key Analytical Techniques:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive method for the separation and quantification of carbohydrates.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A robust method for the analysis of sugars.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.

The following sections present a comparison of the expected analytical data for synthesized this compound and a commercial standard, along with the detailed experimental protocols used to obtain this data.

Data Presentation: Synthesized vs. Standard this compound

The following tables summarize the key analytical parameters for a synthesized this compound and a commercially available standard.

Parameter Synthesized this compound Standard this compound Method
Molecular Formula C₃₀H₅₂O₂₆C₃₀H₅₂O₂₆Mass Spectrometry
Molecular Weight 828.72 g/mol 828.72 g/mol Mass Spectrometry
Purity ≥95%≥98%HPLC-RI, HPAE-PAD
¹H NMR Spectrum consistent with the structure of this compound.Characteristic peaks confirming the fructosyl and glucosyl units and their linkages.[1]NMR Spectroscopy
¹³C NMR Spectrum consistent with the structure of this compound.Characteristic peaks confirming the carbon skeleton of the molecule.NMR Spectroscopy
LC-MS [M+Na]⁺ ion at m/z 851.26[M+Na]⁺ ion at m/z 851.26Mass Spectrometry
HPLC-RI Retention Time Matches that of the standard under identical conditions.Dependent on the specific chromatographic conditions.[2]HPLC-RI
HPAE-PAD Retention Time Matches that of the standard under identical conditions.Dependent on the specific chromatographic conditions.HPAE-PAD

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This compound is typically synthesized from sucrose using a transfructosylation reaction catalyzed by fructosyltransferase enzymes.[3]

  • Enzyme Source: Fructosyltransferase from Aspergillus niger or other suitable microorganisms.

  • Substrate: High concentration of sucrose (e.g., 50-60% w/v) in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).

  • Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 50-60 °C) for a specific duration (e.g., 12-48 hours).

  • Termination: The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purification: The synthesized this compound is purified from the reaction mixture containing residual sucrose, glucose, fructose, and other fructooligosaccharides using techniques like preparative chromatography.

  • Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA100 or PA200).

  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. For example, a gradient of 100 mM NaOH with an increasing concentration of sodium acetate.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.

  • Sample Preparation: The synthesized product and the standard are dissolved in deionized water, filtered, and diluted to an appropriate concentration.

  • Instrumentation: An HPLC system equipped with a refractive index detector.[2]

  • Column: An amino-terminated silica column (e.g., NH2 column) is commonly used for sugar analysis.[2]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[2]

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

  • Sample Preparation: The synthesized product and the standard are dissolved in the mobile phase, filtered, and injected into the HPLC system.[2]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The synthesized this compound and the standard are dissolved in deuterium oxide (D₂O).

  • ¹H NMR: Proton NMR spectra are acquired to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information on the sugar units and their linkages.[1]

  • ¹³C NMR: Carbon-13 NMR spectra are acquired to identify the chemical shifts of the carbon atoms, confirming the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often employed for unambiguous assignment of all proton and carbon signals and to confirm the glycosidic linkages.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer) with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC-RI method, but with a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate).

  • MS Conditions: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion (e.g., [M+Na]⁺ or [M-H]⁻).

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the molecular ion to obtain a fragmentation pattern that can be compared with that of the standard to confirm the structure.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques used in confirming the structure of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Sucrose Sucrose Reaction Enzymatic Reaction Sucrose->Reaction Enzyme Fructosyltransferase Enzyme->Reaction Purification Purification Reaction->Purification Synthesized_Product Synthesized this compound Purification->Synthesized_Product HPAEPAD HPAE-PAD Synthesized_Product->HPAEPAD HPLCRI HPLC-RI Synthesized_Product->HPLCRI NMR NMR (1H, 13C, 2D) Synthesized_Product->NMR MS LC-MS/MS Synthesized_Product->MS Standard This compound Standard Standard->HPAEPAD Standard->HPLCRI Standard->NMR Standard->MS Comparison Comparative Analysis HPAEPAD->Comparison HPLCRI->Comparison NMR->Comparison MS->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for synthesis and structural confirmation.

G cluster_analytical_techniques Analytical Techniques cluster_information_obtained Information Obtained Chromatography Chromatography HPAE-PAD HPLC-RI Purity Purity & Quantification Chromatography->Purity Spectroscopy Spectroscopy NMR (¹H, ¹³C) Mass Spectrometry (MS/MS) Connectivity Structural Connectivity & Stereochemistry Spectroscopy->Connectivity MolecularWeight Molecular Weight & Fragmentation Spectroscopy->MolecularWeight Confirmation Structural Confirmation of this compound Purity->Confirmation Connectivity->Confirmation MolecularWeight->Confirmation

Caption: Analytical techniques and information obtained.

References

A Comparative Guide to 1F-Fructofuranosylnystose Production: Efficiency and Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary methods for producing 1F-Fructofuranosylnystose (GF4), a fructooligosaccharide (FOS) of significant interest for its potential prebiotic and health-promoting properties. The efficiency of enzymatic synthesis and microbial fermentation methods are evaluated based on available experimental data, with detailed protocols provided for key methodologies.

Data Presentation: A Comparative Analysis of Production Efficiency

The following table summarizes quantitative data from various studies on the production of this compound and total Fructooligosaccharides (FOS). Direct comparisons of this compound yield are challenging as many studies focus on the total FOS content. However, the data provides valuable insights into the efficiency of different systems.

Production MethodBiocatalyst/MicroorganismSubstrateTotal FOS Yield/ConcentrationThis compound (GF4) Yield/ConcentrationKey ParametersReference
Enzymatic Synthesis (Continuous) Immobilized β-fructofuranosidase F160% Sucrose51.9% of total sugars5.7% of total sugars55°C, continuous flow[1][2]
Enzymatic Synthesis (Batch) Commercial Fructosyltransferase (Seqenzym® FT)Up to 2 M Sucrose~63% (g FOS/g sucrose)Accumulates over time, becoming a major component55°C, pH 5.5[3]
Microbial Fermentation (Whole-Cell) Aspergillus oryzae DIA-MF165 g/L Sucrose in Aguamiel/Molasses119 g/LIdentified as a product, specific concentration not detailed30°C, 180 rpm, 36 h[4]
Microbial Fermentation (Enzyme Production) Bacillus subtilis natto CCT 7712334 g/L Sucrose54.86 g/LComponent of total FOS, specific concentration not detailed45.8°C, pH 6.0[5]

Experimental Protocols

Enzymatic Synthesis of this compound using Fructosyltransferase from Aspergillus oryzae

This protocol is synthesized from methodologies described for FOS production using Aspergillus oryzae enzymes.[6][7]

a. Enzyme Production and Extraction:

  • Inoculum Preparation: Cultivate Aspergillus oryzae on a suitable solid medium (e.g., potato dextrose agar) at 30°C for 7 days. Prepare a spore suspension of 10⁷ spores/mL.

  • Fermentation for Enzyme Production: Inoculate a liquid medium containing sucrose (15% w/v), yeast extract (0.5% w/v), and mineral salts with the spore suspension. Incubate at 30°C, 200 rpm for 64-72 hours.

  • Enzyme Extraction: Separate the mycelia from the fermentation broth by filtration. The filtrate contains the extracellular fructosyltransferase. The mycelia can also be used as a source of cell-bound enzyme.

b. Enzymatic Reaction for FOS Synthesis:

  • Reaction Mixture Preparation: Prepare a solution of 40-60% (w/v) sucrose in a suitable buffer (e.g., 0.2 M tris-acetate buffer, pH 5.5).

  • Enzymatic Conversion: Add the crude or purified fructosyltransferase solution to the sucrose solution. The enzyme-to-substrate ratio should be optimized, but a starting point is 0.1 mL of enzyme extract per 4 mL of sucrose solution.

  • Incubation: Incubate the reaction mixture at 50-55°C with gentle agitation for a duration ranging from a few hours to over 24 hours. The reaction time is a critical parameter for maximizing the yield of this compound, as it is formed sequentially after 1-kestose and nystose.

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Analysis: Analyze the composition of the resulting FOS mixture using High-Performance Liquid Chromatography (HPLC).

Microbial Fermentation for this compound Production using Aspergillus oryzae

This protocol is a generalized procedure based on whole-cell fermentation studies for FOS production.[4][8]

  • Inoculum Preparation: Prepare a spore suspension of Aspergillus oryzae (e.g., DIA-MF strain) with a concentration of approximately 2 x 10⁶ spores/mL.

  • Pre-inoculum Culture: Inoculate a pre-inoculum medium (e.g., modified Czapek-Dox medium with 200 g/L sucrose) and incubate for 3 days at 30°C and 180 rpm.

  • Fermentation: Inoculate the main fermentation medium with the pre-inoculum culture. A medium that has been shown to be effective contains aguamiel and molasses with an initial sucrose concentration of 165 g/L.

  • Fermentation Conditions: Maintain the fermentation at 30°C with an agitation of 180 rpm and an initial pH of 5.5.

  • Monitoring and Harvest: Monitor the production of FOS over time. The highest yield of total FOS has been reported at around 36 hours.

  • Downstream Processing: After fermentation, the biomass is separated from the broth. The supernatant, which contains the FOS, can be further purified to remove residual monosaccharides and disaccharides, for instance, through fermentation with Saccharomyces cerevisiae.[4]

Enzymatic Synthesis using Levansucrase from Bacillus subtilis

This protocol outlines the general steps for FOS production using the enzyme from Bacillus subtilis.[5][9]

a. Enzyme Production:

  • Activation and Inoculum: Activate Bacillus subtilis natto in a suitable inoculum medium containing sucrose and yeast extract.

  • Fermentation: Inoculate a production medium and incubate at 37°C and 150 rpm for 48 hours.

  • Enzyme Collection: Centrifuge the culture to separate the cells. The supernatant contains the extracellular levansucrase.

b. Enzymatic Reaction:

  • Reaction Setup: Prepare a reaction mixture containing the crude enzyme extract and a high concentration of sucrose (e.g., 334 g/L) in a suitable buffer (e.g., 0.1 M citrate or phosphate buffer).

  • Incubation: Incubate the reaction at the optimal temperature and pH (e.g., 45.8°C and pH 6.0) for 12 hours.

  • Termination and Analysis: Stop the reaction by boiling for 15 minutes and analyze the FOS composition by HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The production of this compound from sucrose is a sequential enzymatic process. The following diagrams illustrate the biochemical pathway and a general experimental workflow for its production.

FOS_Synthesis_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Sucrose1 Sucrose (GF) FTase Fructosyl transferase Sucrose1->FTase Sucrose2 Sucrose (GF) Sucrose2->FTase Glucose Glucose (G) FTase->Glucose Fructosyl Transfer Kestose 1-Kestose (GF2) FTase->Kestose Nystose Nystose (GF3) Kestose->Nystose + Sucrose - Glucose GF4 This compound (GF4) Nystose->GF4 + Sucrose - Glucose

Caption: Biochemical pathway of this compound synthesis.

Production_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Inoculum Inoculum Preparation (e.g., A. oryzae) Fermentation Fermentation for Enzyme Production Inoculum->Fermentation Enzyme_Harvest Enzyme Harvest (Filtration/Centrifugation) Fermentation->Enzyme_Harvest Reaction Enzymatic Reaction (High Sucrose Concentration) Enzyme_Harvest->Reaction Crude or Purified Enzyme Termination Reaction Termination (Heat Inactivation) Reaction->Termination Purification Purification (e.g., Chromatography) Termination->Purification Final_Product This compound Purification->Final_Product

Caption: General experimental workflow for enzymatic production.

References

Safety Operating Guide

Navigating the Safe Disposal of 1F-Fructofuranosylnystose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1F-Fructofuranosylnystose, a fructooligosaccharide used in various research applications. Adherence to these guidelines is paramount due to the potential environmental hazards associated with this compound.

Core Safety and Disposal Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance is not disposed of through standard laboratory drains or as general waste. The primary directive for its disposal is to transfer it to an approved chemical waste disposal plant[1].

Hazard StatementPrecautionary StatementDisposal Action
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.Do not ingest.
H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.Do not dispose of in sinks or regular trash.
P391: Collect spillage.In case of a spill, contain and collect the material.
P501: Dispose of contents/ container to an approved waste disposal plant.Treat as hazardous chemical waste.

Experimental Protocols for Disposal

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Gloves

  • Lab coat

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Aqueous Solutions: Collect any solutions containing this compound in a separate, clearly labeled, sealed container for aqueous hazardous chemical waste. Do not mix with other solvent waste streams unless compatible.

Step 3: Spill Management In the event of a spill:

  • Restrict access to the area.

  • Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders[1].

  • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill surface by scrubbing with alcohol[1].

  • Dispose of all contaminated materials (e.g., wipes, absorbent pads) as hazardous waste.

Step 4: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents, pending collection by a certified waste disposal service[1].

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Ensure all necessary paperwork for the waste manifest is completed accurately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Handling and Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Spill Contingency start This compound Waste (Solid or Aqueous) ppe Wear Appropriate PPE start->ppe segregate Segregate into Labeled Hazardous Waste Container ppe->segregate store Store in Designated Secure Area segregate->store collect Arrange for Collection by Certified Waste Disposal Service store->collect end Dispose at Approved Waste Disposal Plant collect->end spill Spill Occurs contain Contain and Absorb Spill spill->contain Immediate Action decontaminate Decontaminate Area contain->decontaminate collect_spill Collect Contaminated Material as Hazardous Waste decontaminate->collect_spill collect_spill->segregate Add to Waste Container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both themselves and the ecosystem. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 1F-Fructofuranosylnystose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling 1F-Fructofuranosylnystose in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is mandatory. The required Personal Protective Equipment (PPE) is summarized in the table below.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemical-resistant nitrile, butyl, or neoprene gloves are recommended. Inspect for holes before each use.[2]
Body Protection Impervious ClothingA lab coat or chemical-resistant apron should be worn.
Respiratory Protection Suitable RespiratorRequired when handling the powder outside of a fume hood or when aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for safely handling this compound, from initial receipt to preparation of solutions.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature for the solid powder is -20°C.[1][3]

  • Solutions of this compound should be stored at -80°C.[1]

2. Preparation for Handling:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Prepare your designated workspace by covering the benchtop with absorbent, disposable liners.

  • Don all required PPE as specified in the table above.

3. Weighing the Compound:

  • Whenever possible, weigh this compound inside a chemical fume hood to minimize inhalation risk.

  • Use a dedicated, clean spatula for transferring the powder. Avoid creating dust.

  • If a fume hood is not available, wear a suitable respirator.

  • Close the container tightly after dispensing the desired amount.

4. Preparing Solutions:

  • This compound has the following solubility characteristics:

    • PBS (pH 7.2): 10 mg/mL[4][5][6]

    • DMSO: 100 mg/mL (ultrasonication may be required)[3]

    • Water: 87.5 mg/mL (requires ultrasonication and heating to 60°C)[3]

  • When preparing aqueous solutions, slowly add the powder to the solvent while stirring to avoid clumping.

  • If heating is required, use a water bath and do not heat directly with a flame.

  • For solutions intended for cell-based assays, sterile filtration using a 0.22 µm filter is recommended after dissolution.[7]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE: - Safety Goggles - Protective Gloves - Lab Coat Workspace Prepare Workspace: - Bench Liners - Fume Hood Prep->Workspace Ensure Safety Weigh Weigh Compound (in fume hood) Workspace->Weigh Proceed to Handling Dissolve Prepare Solution (add powder to solvent) Weigh->Dissolve Transfer for Use Decontaminate Decontaminate Workspace and Equipment Dissolve->Decontaminate After Experiment Dispose Dispose of Waste Decontaminate->Dispose Remove_PPE Remove PPE Dispose->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

  • Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

2. Disposal Procedure:

  • All waste must be disposed of through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour any waste containing this compound down the drain, as it is very toxic to aquatic life.[1]

Logical Flow for Disposal of this compound Waste

G cluster_waste_gen Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste: - Unused Compound - Contaminated Items Collect_Solid Collect in Labeled, Sealed Container Solid_Waste->Collect_Solid Liquid_Waste Liquid Waste: - Unused Solutions Collect_Liquid Collect in Labeled, Sealed Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Arrange_Disposal Arrange for Pickup by Approved Waste Vendor Store_Waste->Arrange_Disposal

Caption: Disposal workflow for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.